molecular formula C42H54Cl3N13O7 B10819160 diABZI STING agonist-1 trihydrochloride

diABZI STING agonist-1 trihydrochloride

カタログ番号: B10819160
分子量: 959.3 g/mol
InChIキー: CKESNWHACHILIV-BILRHTGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DiABZI STING agonist-1 trihydrochloride is a useful research compound. Its molecular formula is C42H54Cl3N13O7 and its molecular weight is 959.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESNWHACHILIV-BILRHTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54Cl3N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI STING agonist-1 trihydrochloride is a potent, non-nucleotide, small-molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the STING pathway plays a critical role in the host defense against pathogens and in anti-tumor immunity. diABZI has garnered significant interest for its therapeutic potential in oncology and infectious diseases due to its ability to be administered systemically and induce a robust and durable immune response.[1][2] This technical guide provides an in-depth overview of the mechanism of action of diABZI, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

diABZI is a dimeric amidobenzimidazole compound that functions as a direct agonist of the STING protein.[1][2] Unlike the natural STING ligand, cyclic GMP-AMP (cGAMP), which induces a "closed" conformation of the STING dimer, diABZI binding stabilizes an "open" lid conformation.[1] This unique binding mode is crucial for its potent activity.

Upon binding to the STING dimer, which is primarily localized on the endoplasmic reticulum (ER), diABZI induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both itself and the C-terminal tail of STING. This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Recruited IRF3 is subsequently phosphorylated by TBK1, leading to its dimerization and translocation to the nucleus.[3]

In the nucleus, phosphorylated IRF3, along with other transcription factors such as NF-κB, drives the expression of a wide range of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α and IFN-β).[3] These secreted interferons then act in an autocrine and paracrine manner to activate the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and promote an adaptive immune response.

Signaling Pathway Diagram

STING_Pathway diABZI-Mediated STING Signaling Pathway diABZI diABZI STING_dimer STING Dimer (ER) diABZI->STING_dimer Binds and induces 'open' conformation TBK1 TBK1 STING_dimer->TBK1 Recruits pSTING p-STING pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation pTBK1->STING_dimer Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pSTING->IRF3 Recruits pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α/β) Pro-inflammatory Cytokines Nucleus->Type_I_IFN Induces Transcription

Caption: diABZI binding to the STING dimer initiates a phosphorylation cascade.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of diABZI

ParameterCell Line/SystemValueReference
EC50 for IFN-β SecretionHuman PBMCs130 nM[4]
EC50 for human STING-130 nM[4]
EC50 for mouse STING-186 nM[4]
EC50 for IFN-β SecretionMurine Splenocytes0.17 ± 6.6 µM[5]

Table 2: In Vivo Activity and Pharmacokinetics of diABZI

ParameterAnimal ModelDoseValueReference
Half-life (t1/2)BALB/c Mice3 mg/kg (intravenous)1.4 hours[6]
Tumor Growth InhibitionCT-26 Colorectal Cancer Model3 mg/kgSignificant inhibition[1]
Antiviral ActivitySARS-CoV-2 Infected K18-hACE2 Mice-Complete protection[7]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of diABZI.

Western Blotting for STING Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.

1. Cell Culture and Treatment:

  • Culture human monocytic THP-1 cells or other relevant cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiate THP-1 cells into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[8]

  • Treat cells with diABZI (e.g., 10 µM) for a specified time course (e.g., 0, 1, 2, 4, 6 hours).[9][10]

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.[6]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This protocol is used to quantify the secretion of cytokines, such as IFN-β, into the cell culture supernatant following diABZI treatment.

1. Cell Culture and Supernatant Collection:

  • Plate cells (e.g., PMA-differentiated THP-1 cells, human PBMCs) in a 96-well plate.

  • Treat cells with various concentrations of diABZI for 24 hours.

  • Collect the cell culture supernatant.

2. ELISA Procedure (General Steps): [11][12][13]

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the known concentrations of the cytokine standards.

  • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI in a murine colorectal cancer model.

1. Animal Model:

  • Use female BALB/c mice (6-8 weeks old).

  • House animals in specific pathogen-free conditions.

2. Tumor Cell Implantation:

  • Subcutaneously inject CT26 colorectal cancer cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of each mouse.[14]

3. Treatment:

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Administer diABZI (e.g., 3 mg/kg) or vehicle control (e.g., PBS) via intravenous or intraperitoneal injection at specified intervals (e.g., every 3 days for 3 doses).[14]

4. Tumor Measurement and Monitoring:

  • Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

  • Monitor animal body weight and overall health.

5. Endpoint and Analysis:

  • Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Analyze tumor growth curves and survival data to assess the efficacy of diABZI.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Evaluating diABZI Activity cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., THP-1, PBMCs) diABZI_Treatment diABZI Treatment (Dose-response & Time-course) Cell_Culture->diABZI_Treatment Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) diABZI_Treatment->Western_Blot ELISA ELISA (IFN-β, Cytokines) diABZI_Treatment->ELISA Tumor_Model Tumor Model (e.g., CT26 in BALB/c) diABZI_Admin diABZI Administration (Dosing & Schedule) Tumor_Model->diABZI_Admin Tumor_Monitoring Tumor Growth & Survival Monitoring diABZI_Admin->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis Tumor_Monitoring->Efficacy_Analysis

Caption: A typical workflow for characterizing diABZI's activity.

Conclusion

This compound is a promising immunotherapeutic agent with a well-defined mechanism of action. Its ability to potently activate the STING pathway through a unique binding mode leads to a robust anti-tumor and antiviral immune response. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other STING agonists. Further investigation into the nuanced downstream effects and potential combination therapies will continue to unlock the full therapeutic potential of diABZI.

References

The Discovery and Development of diABZI: A Systemically Active STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. While the therapeutic potential of activating this pathway has been recognized for some time, early efforts were hampered by the limitations of first-generation agonists, which were primarily cyclic dinucleotides (CDNs). These molecules generally require direct intratumoral injection due to poor bioavailability. The discovery of diABZI, a non-nucleotide, systemically active small molecule, marked a significant milestone in the field of cancer immunotherapy and beyond.[1][2][3] This guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of diABZI.

Discovery: From High-Throughput Screen to a Dimeric Ligand

The journey to diABZI began with the recognized need for a STING agonist that could be administered systemically to treat metastatic cancers.[4] Researchers at GlaxoSmithKline initiated a high-throughput screen to identify small molecules that could compete with the endogenous STING ligand, cGAMP, for binding to the STING protein.[4]

This screening effort led to the identification of two amidobenzimidazole (ABZI) compounds.[4] X-ray crystallography studies revealed that these ABZI molecules bound to the cGAMP binding pocket on the C-terminal domain of the STING protein. Notably, two separate ABZI molecules were observed to bind to each STING dimer.[4]

This "two-to-one" binding stoichiometry inspired a clever design strategy: linking two ABZI molecules together. The hypothesis was that a single, dimeric molecule would have enhanced binding affinity and, consequently, greater potency. This led to the creation of a linked dimeric ABZI, or diABZI .[1][4] Further chemical optimization of this dimeric structure yielded a highly potent molecule, referred to as "compound 3," which demonstrated significantly enhanced STING activation and became the lead compound for further development.[4]

G cluster_0 Discovery Funnel High-Throughput Screen High-Throughput Screen ABZI Monomers Identified ABZI Monomers Identified High-Throughput Screen->ABZI Monomers Identified Identifies Structural Analysis (X-ray Crystallography) Structural Analysis (X-ray Crystallography) ABZI Monomers Identified->Structural Analysis (X-ray Crystallography) Reveals 2:1 Binding Dimerization Strategy Dimerization Strategy Structural Analysis (X-ray Crystallography)->Dimerization Strategy Informs diABZI (Linked Dimer) diABZI (Linked Dimer) Dimerization Strategy->diABZI (Linked Dimer) Creates Lead Optimization Lead Optimization diABZI (Linked Dimer)->Lead Optimization Undergoes diABZI (Compound 3) diABZI (Compound 3) Lead Optimization->diABZI (Compound 3) Yields

Caption: The discovery process of the diABZI STING agonist.

Mechanism of Action: Activating the STING Signaling Cascade

diABZI functions as a direct agonist of the STING protein.[4] Unlike endogenous CDNs which require a "closed lid" conformation of STING for activation, structural studies have shown that diABZI activates STING while the protein maintains an "open" conformation.[2][5]

Upon binding, diABZI induces a conformational change in the STING dimer, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6][7] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][8] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8]

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β).[7] Simultaneously, the activated STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines such as TNF-α and IL-6.[7] This dual activation of IRF3 and NF-κB results in a robust innate immune response that is crucial for its therapeutic effects.[4][7]

G cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus diABZI diABZI STING STING (ER Resident) diABZI->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates (P) NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes pNFkB Activated NF-κB NFkB->pNFkB Translocates IFN_Genes IFN-β Genes pIRF3->IFN_Genes Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes Induces Transcription

Caption: The diABZI-mediated STING signaling pathway.

Preclinical Data and Therapeutic Applications

diABZI has demonstrated remarkable efficacy in a variety of preclinical models, primarily in cancer immunotherapy and as an antiviral agent.

Anti-Tumor Activity

Systemic (intravenous) administration of diABZI has been shown to elicit strong anti-tumor activity in multiple syngeneic mouse models.[1][9] In a colorectal cancer model (CT26), diABZI treatment led to complete and durable tumor regression in a significant percentage of mice.[9] This anti-tumor effect is dependent on a functional adaptive immune system, particularly CD8+ T cells.[10] The STING-induced Type I IFN response enhances the cross-presentation of tumor antigens by dendritic cells, leading to the priming and activation of tumor-specific T cells.[4] Studies have also shown that diABZI can enhance the efficacy of T-cell receptor (TCR)-engineered T-cell therapy by increasing tumor antigen presentation.[11][12]

Antiviral Efficacy

The diABZI-induced IFN response is a powerful host defense mechanism against viral infections. Preclinical studies have shown that diABZI potently inhibits the replication of a broad range of respiratory viruses, including SARS-CoV-2 and its variants, influenza A virus (IAV), and human rhinovirus (HRV).[13][14][15] In mouse models of SARS-CoV-2, intranasal administration of diABZI, even after infection has been established, provided significant protection, reducing viral loads and preventing severe disease.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of diABZI.

Table 1: In Vitro Potency of diABZI

AssayCell Line / SystemSpeciesEC50Reference
STING Activation (IFNβ Secretion)Human PBMCsHuman~130 nM[9][16]
STING Activation (IFNβ Secretion)Mouse PBMCsMouse~186 nM[16][17]
Comparison to cGAMPHuman PBMCsHuman>400-fold more potent[9]

Table 2: Pharmacokinetic Properties of diABZI (Compound 3)

ParameterSpeciesDose & RouteValueReference
Half-life (t½)Mouse (BALB/c)3 mg/kg, IV1.4 hours[10][16]
Area Under the Curve (AUC₀₋ₜ)Mouse (BALB/c)3 mg/kg, IV1100 ng*h/mL[10]
Volume of Distribution (Vss)Mouse (BALB/c)3 mg/kg, IV1.7 L/kg[10]
Clearance (Cl)Mouse (BALB/c)3 mg/kg, IV2.8 L/h/kg[10]

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of diABZI.

In Vivo Murine Tumor Model

A common workflow for assessing the anti-tumor efficacy of diABZI is as follows:

G A 1. Cell Implantation Syngeneic tumor cells (e.g., CT26) injected subcutaneously into mice. B 2. Tumor Growth Tumors allowed to grow to a pre-determined size (e.g., ~100 mm³). A->B C 3. Treatment Initiation Mice randomized into groups. Treatment with diABZI (IV) or vehicle. B->C D 4. Monitoring Tumor volume and mouse body weight measured regularly. C->D E 5. Endpoint Analysis Tumors and spleens harvested for immunoprofiling (e.g., flow cytometry). D->E F 6. Survival Study A separate cohort of mice is monitored for long-term survival. D->F

Caption: Workflow for a preclinical tumor efficacy study.
  • Cell Culture: CT26 colorectal carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Animal Studies: 6-8 week old female BALB/c mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: Mice are subcutaneously inoculated in the right flank with 5 x 10⁵ CT26 cells in 100 µL of phosphate-buffered saline (PBS).

  • Treatment: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment and vehicle control groups. diABZI is typically formulated in a vehicle such as 40% PEG400 in saline and administered via intravenous (IV) injection at a dose of 1.5 mg/kg.[10][18] Treatment is often given on a schedule, for example, on days 1, 4, and 8.[10]

  • Efficacy Measurement: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length × width²)/2. Mouse body weight is also monitored as a measure of toxicity.

  • Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Tissues are processed into single-cell suspensions. Cells are then stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, CD69) and analyzed by flow cytometry to determine the immune cell composition within the tumor microenvironment.[18][19]

In Vitro STING Activation Assay
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, THP1-Dual™ cells (InvivoGen), which are engineered with reporter genes for NF-κB and IRF pathways, can be used.[2]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of diABZI for a specified period (e.g., 24 hours).

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of secreted IFN-β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software like GraphPad Prism.

Pharmacokinetic (PK) Study
  • Animal Dosing: Male BALB/c mice are administered a single intravenous bolus of diABZI at a specific dose (e.g., 3 mg/kg).[10]

  • Blood Sampling: At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected via retro-orbital bleeding into tubes containing an anticoagulant (e.g., K₂EDTA).[20]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of diABZI in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key PK parameters including half-life (t½), area under the curve (AUC), volume of distribution (Vss), and clearance (Cl).[10]

Future Directions and Conjugate Development

The systemic activity and favorable physicochemical properties of diABZI have made it a versatile platform for further development.[2] To enhance tumor-specific delivery and prolong circulation time, researchers have developed polymer-drug conjugates and antibody-drug conjugates (ADCs) using diABZI.[19][21][22] These strategies involve attaching diABZI to large macromolecules, often via cleavable linkers, to improve its pharmacokinetic profile and therapeutic index.[19][21] These next-generation diABZI-based therapeutics hold promise for further improving the efficacy of STING activation in cancer immunotherapy.

G cluster_0 diABZI Platform Evolution ABZI ABZI Monomer diABZI diABZI (Systemic Agonist) ABZI->diABZI Dimerization diABZI_amine diABZI-amine (Functionalized for Conjugation) diABZI->diABZI_amine Chemical Modification ADC Antibody-Drug Conjugate (ADC) diABZI_amine->ADC Conjugation PDC Polymer-Drug Conjugate (PDC) diABZI_amine->PDC Conjugation

Caption: Logical evolution from the initial ABZI monomer to advanced conjugates.

The discovery of diABZI has fundamentally changed the landscape of STING-targeted therapies, providing a powerful tool that can be delivered systemically to harness the immune system against cancer and infectious diseases. Ongoing research continues to build upon this foundational discovery, aiming to further refine and target the potent immunological activity of this promising therapeutic agent.

References

An In-depth Technical Guide to diABZI STING Agonist-1 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to diABZI STING agonist-1 trihydrochloride, a potent and selective activator of the Stimulator of Interferon Genes (STING) pathway.

Chemical Structure and Properties

This compound is a novel, non-nucleotide-based small molecule that has emerged from high-throughput screening efforts to identify new STING ligands.[1] It is a dimeric amidobenzimidazole (diABZI) compound, designed to take advantage of the symmetrical nature of the STING protein.[2] This design, linking two amidobenzimidazole molecules, resulted in a ligand with significantly increased binding affinity for the STING receptor compared to the natural ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[1]

PropertyValue
IUPAC Name 1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride[3]
Molecular Formula C42H54Cl3N13O7[3]
Molecular Weight 959.32 g/mol [4][5]
CAS Number 2138299-34-8[4][6]
Appearance White to yellow solid[5]
Canonical SMILES COC1=CC(C(N)=O)=CC(N/2)=C1N(C/C=C/CN3/C(NC4=C3C(OCCCN5CCOCC5)=CC(C(N)=O)=C4)=N/C(C6=CC(C)=NN6CC)=O)C2=N\C(C7=CC(C)=NN7CC)=O.Cl.Cl.Cl[6]
Solubility Soluble in DMSO (up to 100 mg/mL) and water (2 mg/mL).[2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Potency

ParameterSpeciesCell Type/AssayValue
EC50 HumanSTING130 nM[4]
EC50 MouseSTING186 nM[4]
EC50 HumanIFN-β secretion in PBMCs130 nM[6][7]
EC50 HumanInhibition of HCoV-229E cytopathic effect in MRC-5 cells3 nM[6]

Table 2: In Vivo Pharmacokinetics

ParameterSpeciesDosage and AdministrationValue
Half-life Mouse (BALB/c)3 mg/kg, intravenous1.4 hours[5]

Mechanism of Action and Signaling Pathway

diABZI STING agonist-1 exerts its potent immunostimulatory effects by directly binding to and activating the STING receptor, a critical component of the innate immune system.[1][3] Unlike the natural STING agonists, which are cyclic dinucleotides (CDNs), diABZI is a non-nucleotide small molecule.[2] A key distinction in its mechanism is that while CDNs require STING to adopt a "closed" conformation for activation, diABZI activates the receptor while it maintains an "open" conformation.[1][2] This unique mode of action may contribute to its enhanced cellular potency.[1]

Upon binding, diABZI induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[3] In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF, and CXCL1).[1][3][6] This cascade of events initiates a powerful innate immune response and helps to prime the adaptive immune system.[1]

STING_Signaling_Pathway cluster_nucleus Nuclear Events diABZI diABZI STING STING Receptor (Open Conformation) diABZI->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 (Dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_Genes Type I Interferon Genes Cytokines Pro-inflammatory Cytokines & Chemokines pIRF3_in pIRF3_in->IFN_Genes Induces Transcription pIRF3_in->Cytokines Induces Transcription In_Vivo_Workflow start Start: Syngeneic Tumor Model implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) start->implantation monitoring1 Tumor Growth Monitoring implantation->monitoring1 randomization Randomization into Groups (when tumors reach ~100 mm³) monitoring1->randomization treatment Treatment Administration (i.v. diABZI or Vehicle) randomization->treatment monitoring2 Continued Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring2 endpoint Study Endpoint monitoring2->endpoint analysis Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to diABZI: A Non-Cyclic Dinucleotide STING Agonist

This guide provides a comprehensive technical overview of diABZI (diamidobenzimidazole), a potent, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. diABZI represents a significant advancement in the field of immuno-oncology and antiviral research due to its systemic activity and potent stimulation of innate immunity.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates a potent immune response characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This activation bridges innate and adaptive immunity, making STING a highly attractive target for therapeutic intervention, particularly in cancer immunotherapy and for treating viral infections.[3][4]

diABZI is a novel, synthetic, non-nucleotide-based small molecule that directly binds to and activates the STING protein. Unlike natural cyclic dinucleotide (CDN) ligands, diABZI possesses improved drug-like properties, including enhanced bioavailability, allowing for systemic administration.[5] It has demonstrated significant therapeutic potential in various preclinical models, effectively inhibiting tumor growth and blocking viral replication.[6]

Chemical Properties and Structure

diABZI is a dimeric amidobenzimidazole compound designed to take advantage of the symmetrical nature of the STING dimer. This design strategy results in a high-affinity ligand that potently activates STING.

PropertyValueReference
Chemical Name 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide[7]
Molecular Formula C₄₂H₅₁N₁₃O₇[7][8]
Molecular Weight 849.9 g/mol [7][8]
CAS Number 2138299-34-8 (trihydrochloride); 2138498-18-5[8]
Solubility Water-soluble (2 mg/ml as trihydrochloride salt)

Mechanism of Action: STING Pathway Activation

diABZI directly binds to the ligand-binding domain of the STING protein, which is predominantly localized on the endoplasmic reticulum (ER).[9] A key distinction from CDN agonists is that diABZI activates STING while maintaining the protein in an "open lid" conformation.

Upon binding, diABZI induces a conformational change in the STING dimer, leading to its activation and translocation from the ER through the Golgi to perinuclear compartments.[10] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][10] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][10] Phosphorylated IRF3 (p-IRF3) forms homodimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β.[1][10] Simultaneously, the STING pathway can also activate NF-κB signaling, leading to the production of various pro-inflammatory cytokines like IL-6 and TNF-α.[1][11]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING STING Dimer (on ER) diABZI->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment NFkB NF-κB Pathway STING->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_Genes Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes (e.g., IL-6, TNF-α) NFkB->Cytokine_Genes Transcription

Caption: diABZI-induced STING signaling pathway.

Quantitative Data Summary

The potency and efficacy of diABZI have been quantified across various in vitro and in vivo models.

Table 1: In Vitro Activity of diABZI
ParameterSystemValueReference
EC₅₀ (IFN-β Secretion) Human PBMCs130 nM[5][8]
EC₅₀ (STING Activation) Mouse Cells186 nM[12]
EC₅₀ (Antiviral - HCoV-229E) MRC-5 Cells3 nM[8]
Binding Affinity (Kᴅ) Human STING~70 nM[13]
EC₅₀ (IRF Reporter) THP1-Dual Cells (diABZI-amine)0.144 nM[13]
EC₅₀ (IFN-β Secretion) Murine Splenocytes (diABZI-amine)0.17 µM[13]
Table 2: In Vivo Pharmacokinetics and Efficacy of diABZI
ParameterModelDosageValueReference
Pharmacokinetics (t₁/₂) BALB/c Mice3 mg/kg (IV)1.4 hours[5]
Tumor Growth Inhibition CT-26 Colorectal Cancer3 mg/kg (IV)Significant tumor regression; 80% tumor-free survival[5][14]
Tumor Growth Inhibition B16.F10 Melanoma0.035 µmol/mouse (IV)Significant inhibition of tumor growth[9]
Antiviral Activity K18-hACE2 Mice (SARS-CoV-2)Single intranasal doseReduced viral load and weight loss[15][16]
Cytokine Induction Wild-type Mice2.5 mg/kgIncreased serum IFN-β, IL-6, TNF, and CXCL1[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of STING agonists like diABZI. Below are protocols for key experiments.

THP-1 Dual Reporter Assay for STING Activation

This assay uses a human monocytic cell line (THP-1) engineered with an IRF-inducible luciferase reporter to quantify STING activation.[3][5]

  • Cell Culture : Culture THP1-Dual™ cells in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin® and Blasticidin).

  • Seeding : Plate cells at a density of ~40,000 cells per well in a 96-well white, clear-bottom plate in 75 µl of assay medium (growth medium without selective antibiotics).[3]

  • Compound Preparation : Prepare serial dilutions of diABZI in assay medium.

  • Treatment : Add 25 µl of the diluted diABZI to the wells. Include an unstimulated control (assay medium only) and a positive control (e.g., 2'3'-cGAMP).[3]

  • Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[3]

  • Luminescence Measurement : Add 100 µl of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well.[3][5] Rock the plate at room temperature for 15-30 minutes to ensure cell lysis and signal stabilization.

  • Data Analysis : Measure luminescence using a luminometer. Calculate EC₅₀ values by plotting the luminescence signal against the log of the diABZI concentration and fitting to a four-parameter logistic curve.

Western Blot for STING Pathway Phosphorylation

This method is used to detect the phosphorylation of key signaling proteins (STING, TBK1, IRF3) following diABZI treatment.[7][9]

  • Cell Treatment : Seed cells (e.g., THP-1, MEFs, or cancer cell lines) and treat with diABZI (e.g., 1 µM) for various time points (e.g., 0, 30 min, 2, 4, 6 hours).[6][17]

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation : Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • Gel Electrophoresis : Separate the protein samples on an 8-12% SDS-PAGE gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-phospho-STING (Ser366)

    • Rabbit anti-phospho-TBK1 (Ser172)

    • Rabbit anti-phospho-IRF3 (Ser396)[15]

    • Antibodies for total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin).[15]

  • Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Murine Colorectal Cancer Model (CT26)

This syngeneic model is used to evaluate the systemic anti-tumor efficacy of diABZI in immunocompetent mice.[5]

  • Animal Model : Use 6-8 week old female BALB/c mice.[10]

  • Tumor Cell Implantation : Subcutaneously inject 1 x 10⁶ CT26 cells in 100 µl of sterile PBS into the right flank of each mouse.[10]

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment : When tumors reach a volume of approximately 50-120 mm³, randomize the mice into treatment groups (e.g., vehicle control, diABZI).[10]

  • Drug Administration : Administer diABZI systemically, for example, via intravenous (IV) injection at a dose of 3 mg/kg, every 3 days for a total of 3 treatments.[5][9]

  • Efficacy Endpoints :

    • Tumor Volume : Continue to monitor tumor volume throughout the study.

    • Survival : Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500 mm³) or show signs of ulceration or morbidity.[9]

    • Tumor Weight : At the end of the study, excise and weigh the tumors.

  • Data Analysis : Compare tumor growth curves and survival rates between treatment groups using appropriate statistical analyses (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Experimental and Logical Workflows

A structured workflow is essential for the preclinical evaluation of a STING agonist.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding STING Binding Assay (e.g., HTRF, SPR) Reporter Reporter Gene Assay (e.g., THP-1 IRF-Luc) Binding->Reporter Confirm cellular activity Phospho Pathway Activation (Western Blot for p-STING, p-IRF3) Reporter->Phospho Verify mechanism Cytokine Cytokine Secretion (ELISA for IFN-β, IL-6) Phospho->Cytokine Quantify functional output PK Pharmacokinetics (Half-life, Exposure) Cytokine->PK Proceed if potent PD Pharmacodynamics (Serum Cytokines) PK->PD Correlate exposure & effect Efficacy Anti-Tumor Efficacy (e.g., CT26 Model) PD->Efficacy Determine effective dose TME Tumor Microenvironment Analysis (Flow Cytometry, IHC) Efficacy->TME Analyze immune response

Caption: Preclinical evaluation workflow for diABZI.

Conclusion

diABZI is a highly potent, systemically active, non-cyclic dinucleotide STING agonist with significant promise in immunotherapy. Its distinct mechanism of action and favorable pharmacological properties have established it as a valuable tool for researchers and a leading candidate for clinical development. The data and protocols outlined in this guide provide a framework for the continued investigation and development of diABZI and other next-generation STING agonists for the treatment of cancer and infectious diseases.

References

An In-depth Technical Guide to diABZI STING Agonist-1 Trihydrochloride for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diABZI STING agonist-1 trihydrochloride, a novel non-nucleotide small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway for cancer immunotherapy applications. This document details its mechanism of action, summarizes key preclinical data, provides exemplary experimental protocols, and visualizes critical pathways and workflows.

Core Concept: The STING Pathway in Immuno-Oncology

The STING pathway is a critical component of the innate immune system that connects the detection of cytosolic DNA—a sign of infection or cellular damage—to the induction of a powerful adaptive immune response.[1] In the context of oncology, activation of the STING pathway within the tumor microenvironment can transform an immunologically "cold" tumor into a "hot" one, making it recognizable and susceptible to immune-mediated destruction.[2] STING agonists, like diABZI, are being developed to intentionally trigger this pathway, initiating a cascade that promotes the cross-presentation of tumor antigens, mobilizes tumor-specific CD8+ T cells, and ultimately leads to tumor regression.[3]

diABZI: A Potent, Systemically Active STING Agonist

diABZI (dimeric amidobenzimidazole) is a next-generation, non-nucleotide STING agonist that offers significant advantages over earlier cyclic dinucleotide (CDN) agonists, such as improved potency and the ability to be administered systemically.[3][4] It was designed as a dimeric ligand to enhance its binding affinity to the symmetrical STING protein, resulting in a more than 1000-fold increase in affinity compared to its monomeric precursor.[1][4] This high-affinity binding leads to robust and selective STING activation.[3]

Mechanism of Action

diABZI's mechanism of action begins with its direct binding to the STING protein, which is located on the endoplasmic reticulum.[3][5] This binding event initiates a conformational change in STING, leading to its oligomerization and activation.[6][7] The activated STING protein then recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 subsequently phosphorylates both itself and Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs).[5][6]

Simultaneously, STING activation can also trigger the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This combined surge of interferons and cytokines remodels the tumor microenvironment, enhancing the recruitment and function of immune cells.[2] Specifically, it improves the antigen-presenting capabilities of dendritic cells and boosts the cytotoxic activity of T cells against cancer cells.[8][9]

STING_Pathway diABZI diABZI STING_ER STING (on ER) diABZI->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates NFkB NF-κB STING_ER->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes (IFNB1, etc.) pIRF3->IFN_Genes Dimerizes & Translocates pNFkB p-NF-κB NFkB->pNFkB Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF, IL6) pNFkB->Cytokine_Genes Translocates Type_I_IFN Secreted Type I Interferons IFN_Genes->Type_I_IFN Transcription & Translation Cytokines Secreted Cytokines Cytokine_Genes->Cytokines Transcription & Translation

Caption: diABZI-mediated STING signaling pathway.

Quantitative Data Summary

The efficacy of diABZI has been demonstrated in various preclinical models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of diABZI

Parameter Species EC50 (nM) Cell Line/System Reference
IFN-β Secretion Human 130 Peripheral Blood Mononuclear Cells (PBMCs) [4][10]
IFN-β Secretion Mouse 186 Mouse PBMCs [10]

| IRF-Inducible Luciferase | Human | 0.144 ± 0.149 | THP1-Dual™ Reporter Cells |[2] |

Table 2: Preclinical In Vivo Efficacy of diABZI

Cancer Model Animal Model Dosing Regimen Key Outcomes Reference
Colorectal (CT26) BALB/c Mice 1.5 mg/kg, IV (Days 1, 4, 8) Significant tumor growth inhibition; 8/10 mice tumor-free on Day 43. [10]
Pancreatic Not Specified Not Specified Altered tumor architecture, increased cytotoxic T cells, decreased regulatory T cells, increased survival. [8]

| Breast (EO771) | C57BL/6 Mice | 0.035 µmol/mouse, IV (q3d x 3) | Inhibited tumor growth, prolonged survival, enhanced response to anti-PD-1 therapy. |[2][11] |

Table 3: Pharmacokinetic Profile of diABZI

Parameter Value Animal Model Dosing Reference

| Half-life (t½) | 1.4 hours | Mouse | 3 mg/kg, IV |[2][10] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.

5.1. Protocol: In Vitro STING Activation using THP1-Dual™ Cells

This protocol measures the activation of the IRF pathway downstream of STING.

  • Cell Culture: Culture THP1-Dual™ cells (InvivoGen) according to the manufacturer's instructions in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

  • Cell Seeding: Plate cells at a density of 100,000 cells per well in a 96-well flat-bottom plate in 180 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to create a dose-response curve (e.g., 1 µM down to 1 nM).

  • Stimulation: Add 20 µL of the diluted diABZI or vehicle control to the appropriate wells. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Prepare QUANTI-Luc™ reagent according to the manufacturer's protocol.

    • Transfer 20 µL of the cell culture supernatant from each well to a white, sterile 96-well plate.

    • Add 50 µL of QUANTI-Luc™ to each well.

    • Immediately measure luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

5.2. Protocol: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a typical study to assess the systemic antitumor activity of diABZI.

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ CT26 colorectal tumor cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, diABZI).

  • Drug Administration:

    • Prepare diABZI in a sterile vehicle suitable for intravenous (IV) injection (e.g., 5% Dextrose in water).

    • Administer diABZI via tail vein injection at the desired dose (e.g., 1.5 mg/kg) on specified days (e.g., Days 1, 4, and 8 post-randomization).[10]

  • Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • A secondary endpoint can be overall survival, with euthanasia performed when tumors exceed a predetermined size (e.g., 1500 mm³) or show signs of ulceration.

  • Data Analysis: Plot average tumor growth curves for each group. Perform statistical analysis (e.g., two-way ANOVA for tumor growth, Log-rank test for survival).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints inoculation 1. Syngeneic Tumor Cell Inoculation (e.g., CT26) growth 2. Allow Tumors to Establish (~80-100 mm³) inoculation->growth randomization 3. Randomize Mice into Treatment Groups growth->randomization dosing 4. Systemic Administration (IV) of diABZI or Vehicle (e.g., Days 1, 4, 8) randomization->dosing measure 5. Monitor Tumor Volume & Body Weight dosing->measure analysis 6. Endpoint Analysis: Tumor Growth Inhibition, Overall Survival, Immune Profiling measure->analysis

Caption: Experimental workflow for in vivo evaluation of diABZI.

diABZI's Antitumor Immune Response: A Logical Framework

The antitumor effects of diABZI are not due to direct cytotoxicity but are the result of a coordinated, multi-step immune activation process. This logical flow illustrates how the initial molecular activation translates into macroscopic tumor control.

Logical_Framework cluster_TME Tumor Microenvironment (TME) cluster_Adaptive Adaptive Immune Response diabzi Systemic diABZI Administration sting_activation STING Activation in Myeloid Cells (e.g., DCs) diabzi->sting_activation cytokine_release Type I IFN & Pro-inflammatory Cytokine Release sting_activation->cytokine_release dc_maturation DC Maturation & Enhanced Antigen Presentation cytokine_release->dc_maturation tcell_priming Priming & Activation of Tumor-Specific CD8+ T Cells dc_maturation->tcell_priming tcell_infiltration T Cell Infiltration into Tumor tcell_priming->tcell_infiltration tcell_killing T Cell-Mediated Killing of Cancer Cells tcell_infiltration->tcell_killing outcome Tumor Regression & Immunological Memory tcell_killing->outcome

Caption: Logical framework of diABZI's antitumor effects.

Conclusion and Future Directions

This compound is a highly promising agent for cancer immunotherapy. Its ability to be delivered systemically and potently activate the STING pathway addresses key limitations of earlier agonists.[3] Preclinical data strongly support its capacity to induce durable antitumor responses, often in combination with other immunotherapies like checkpoint inhibitors.[2] Future research will likely focus on optimizing dosing schedules, exploring new combination therapies, identifying predictive biomarkers, and advancing diABZI and similar molecules through clinical trials for the treatment of advanced solid tumors and lymphomas.[1][12]

References

A Technical Guide to the Antiviral Applications of diABZI STING Agonist-1 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral response.[1][2] The pharmacological activation of this pathway represents a promising host-directed therapeutic strategy against a wide range of viral pathogens. diABZI STING agonist-1 trihydrochloride is a potent, non-nucleotide, small-molecule agonist of the STING pathway.[3][4] Unlike natural cyclic dinucleotide (CDN) ligands, diABZI exhibits improved bioavailability and potent activity across species, making it a valuable tool for research and a candidate for therapeutic development.[5][6] This document provides a comprehensive technical overview of the antiviral applications of diABZI, summarizing its mechanism of action, broad-spectrum activity, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: STING Pathway Activation

diABZI functions by directly binding to the STING protein, which is primarily located in the endoplasmic reticulum (ER).[7] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4][8] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][9] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[7][9] In the nucleus, p-IRF3 drives the transcription of type I interferons (IFN-α/β) and numerous other IFN-stimulated genes (ISGs) that establish an antiviral state in the cell.[5][9] Concurrently, STING activation can also trigger the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][9]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING STING (ER Resident) diABZI->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes ISRE ISRE / Gene Promoters pIRF3->ISRE Translocates & Binds DNA NFkB->ISRE Translocates Transcription Antiviral State: - Type I IFNs - ISGs - Pro-inflammatory  Cytokines ISRE->Transcription

Caption: diABZI-mediated activation of the STING signaling pathway.

Broad-Spectrum Antiviral Activity

diABZI has demonstrated potent antiviral activity against a diverse array of respiratory viruses.[10][11] Its host-directed mechanism of action suggests a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[8] The compound has shown efficacy against both RNA and DNA viruses in various preclinical models.[10][12]

Quantitative Summary of Antiviral Efficacy

The following table summarizes the quantitative data on diABZI's antiviral activity from various studies.

VirusModel SystemKey Efficacy MetricResultCitation
SARS-CoV-2 Calu-3 cellsEC50Nanomolar range[5]
Calu-3 cellsViral RNA Reduction~1,000-fold[13]
Primary Human Bronchial Epithelial Cells (NHBE)Viral RNA ReductionSignificant, similar to remdesivir[5]
K18-hACE2 MiceViral Load ReductionSignificant reduction in lungs/nostrils[14]
Influenza A Virus (IAV) Human Lung CellsInhibition of Replication10-15 fold reduction[10][15]
C57BL/6J MiceViral Load Reduction (Lung)Significant reduction at Day 1 post-infection[10]
Human Rhinovirus (HRV) Human Lung Cells / Primary Airway TissuesInhibition of Replication>2-3 log reduction[10][16]
Human Coronavirus (HCoV-OC43 & 229E) A549 / MRC-5 cellsInhibition of InfectionNearly complete inhibition[17]
MRC-5 cells (HCoV-229E)EC503 nM[18][19]
Parainfluenza Virus (PIV3) Human Lung CellsInhibition of ReplicationPotent antiviral effect[16][20]

Experimental Protocols and Methodologies

In Vitro Antiviral Assays
  • Cell Lines and Culture: Common cell lines include human lung epithelial cells (A549, Calu-3), human lung fibroblasts (MRC-5), and primary normal human bronchial epithelial (NHBE) cells.[5][10][18] For SARS-CoV-2 studies, A549 cells stably expressing the ACE2 receptor are often used.[17] NHBE cells can be cultured at an air-liquid interface (ALI) to create a more physiologically relevant model of the human airway.[10][11]

  • Treatment and Infection Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well).

    • Cells are treated with a dose-response range of diABZI or a vehicle control (e.g., DMSO). Treatment can be applied pre-infection (prophylactic) or post-infection (therapeutic).[13][20]

    • Cells are infected with the virus at a specific multiplicity of infection (MOI).

    • After an incubation period (e.g., 24-72 hours), supernatants and cell lysates are harvested for analysis.[5][17]

  • Quantification of Viral Replication:

    • RT-qPCR: Viral RNA is extracted from cell lysates or supernatants and quantified using reverse transcription-quantitative polymerase chain reaction, targeting a specific viral gene.[5]

    • TCID₅₀ Assay: The 50% tissue culture infectious dose assay is performed on supernatants to quantify infectious viral particles.[12]

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against viral proteins (e.g., Nucleoprotein). The percentage of infected cells is determined by microscopy.[17]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (e.g., Calu-3, NHBE) B Culture to Confluence A->B C Treat with diABZI (Dose Response) B->C D Infect with Virus (e.g., SARS-CoV-2, MOI 0.2) C->D E Incubate (24-72 hours) D->E F Harvest Supernatant & Cell Lysate E->F G1 RT-qPCR for Viral RNA F->G1 G2 TCID50 Assay for Infectious Titer F->G2 G3 Immunofluorescence for Viral Protein F->G3

Caption: Generalized workflow for in vitro antiviral testing of diABZI.
In Vivo Antiviral Assays

  • Animal Models: For SARS-CoV-2, K18-hACE2 transgenic mice, which express human ACE2, are commonly used as they are susceptible to infection.[8][21] For influenza studies, standard laboratory mouse strains like C57BL/6J are used.[10]

  • Treatment and Infection Protocol:

    • Mice are administered diABZI, typically via the intranasal route to target the respiratory tract.[14][21] Dosing can be prophylactic (e.g., 24 hours before infection) or therapeutic (e.g., 12 hours after infection).[13][21]

    • Mice are infected with a lethal or sub-lethal dose of the virus, also typically via the intranasal route.

    • Animals are monitored daily for weight loss and clinical signs of disease.

    • At specific time points post-infection (e.g., Days 1, 3, 7), cohorts of mice are euthanized.[10]

  • Quantification and Analysis:

    • Viral Load: Lungs and nasal tissues are harvested, homogenized, and viral loads are quantified by RT-qPCR or TCID₅₀/plaque assays.[14]

    • Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid or lung homogenates are analyzed for cytokine and chemokine levels using ELISA or multiplex assays.[10]

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage.

In_Vivo_Workflow A Acclimatize Mice (e.g., K18-hACE2) B Administer diABZI (Intranasal) A->B C Infect with Virus (Intranasal) B->C D Monitor Daily (Weight, Symptoms) C->D E Euthanize at Time Points (e.g., Day 1, 3, 7) D->E F Harvest Tissues (Lungs, BALF) E->F G Analyze Viral Load (RT-qPCR) Cytokines (ELISA) Histopathology F->G

Caption: Generalized workflow for in vivo antiviral testing of diABZI.

Immune Response Profile

Activation of STING by diABZI induces a rapid and transient burst of cytokines and chemokines crucial for orchestrating the antiviral immune response.[5][8]

Quantitative Summary of Cytokine Induction
Model SystemInduced Cytokines/IFNsKey FindingCitation
Human PBMCs IFN-βDose-dependent secretion (EC₅₀ = 130 nM)[18][22]
Human CD14+ Monocytes IFN-β, TNF-α, IL-6, CXCL10Robust transcription and secretion[8]
Calu-3 Cells Type I & III IFNs, ISGsRobust activation of >140 IFN-pathway genes[5]
Wild-Type Mice (in vivo) IFN-β, IL-6, TNF, CXCL1Significant increase in serum levels post-treatment[18][19]

Distinct Antiviral Mechanisms

Interestingly, the downstream antiviral mechanisms engaged by STING activation can be virus-specific. While the IFN response is a primary driver of protection, other pathways can also be involved. Studies have shown that against parainfluenza virus 3 (PIV3), the antiviral activity of diABZI is dependent on the canonical TBK1-IFN pathway.[20] However, against human rhinovirus 16 (HRV16), the antiviral effect requires the induction of autophagy-related gene 5 (ATG5)-dependent autophagy, highlighting a distinct, IFN-independent mechanism.[20]

Antiviral_Mechanisms cluster_piv3 PIV3 Infection cluster_hrv16 HRV16 Infection diABZI diABZI STING STING Activation diABZI->STING TBK1 TBK1 Pathway STING->TBK1 ATG5 ATG5-Dependent Pathway STING->ATG5 IFN Type I Interferon Response TBK1->IFN PIV3_Inhibition PIV3 Replication Inhibited IFN->PIV3_Inhibition Autophagy Induction of Autophagy ATG5->Autophagy HRV16_Inhibition HRV16 Replication Inhibited Autophagy->HRV16_Inhibition

References

Structural Basis for diABZI Activation of STING: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. The development of small-molecule STING agonists has been a major focus of cancer immunotherapy and infectious disease research. Among these, the dimeric amidobenzimidazole (diABZI) class of compounds has emerged as a highly promising, systemically active STING agonist. This technical guide provides an in-depth examination of the structural and molecular basis for diABZI's activation of the STING protein. We will detail the unique binding mode of diABZI, the conformational changes it induces in STING, the downstream signaling cascade, and the experimental protocols used to elucidate these mechanisms.

The STING Agonist: diABZI

diABZI is a non-cyclic dinucleotide (non-CDN) small molecule designed to activate STING. It was developed by linking two symmetry-related amidobenzimidazole (ABZI) monomers, which were initially identified in a high-throughput screen for compounds that compete with the natural STING ligand, 2'3'-cGAMP.[1][2] This dimeric design was engineered to synergize the binding of the two monomeric units to the symmetrical STING dimer, resulting in a compound with significantly enhanced binding affinity and cellular potency.[2][3] Unlike natural CDNs, diABZI exhibits improved bioavailability, making it suitable for systemic administration.[1]

Structural Basis of STING Activation by diABZI

The activation of STING is intrinsically linked to major conformational changes within its dimeric structure. Structural studies, primarily X-ray crystallography, have been pivotal in revealing the distinct mechanism employed by diABZI compared to the endogenous ligand cGAMP.

Binding Mode and the "Open" Conformation

Crystal structures of the diABZI-STING complex reveal that the ligand binds to the same pocket on the C-terminal domain (CTD) of STING that is occupied by cGAMP.[1] However, a key distinction lies in the resulting conformation of the STING dimer.

  • cGAMP-induced "Closed" Conformation: The binding of the natural ligand, 2'3'-cGAMP, induces a significant conformational change, causing the "lid" region of the ligand-binding domain (LBD) to close over the ligand. This results in a more compact, "closed" conformation of the STING dimer.[4] This closure is a critical step for the subsequent oligomerization and activation of STING.[5]

  • diABZI-induced "Open" Conformation: In stark contrast, diABZI binding stabilizes an "open" conformation of the STING LBD.[6][7] The lid remains open, and the overall structure is more splayed.[8] This was an unexpected finding, as the closed conformation was previously thought to be a prerequisite for activation. diABZI's ability to activate STING from this open state represents a novel mechanism for a STING agonist. The 7-position of the benzimidazole (B57391) ring extends from the binding pocket, providing a potential site for covalent modification without disrupting STING binding.[6][7]

Interestingly, structural studies comparing a diABZI agonist (diABZI-a1) and a diABZI-based inhibitor (diABZI-i) showed that both bind to STING and induce a nearly indistinguishable splayed open conformation.[9] This suggests that subtle, non-obvious structural dynamics, rather than large-scale conformational changes visible in static crystal structures, may differentiate agonism from antagonism in this chemical class.

Structural and Quantitative Binding Data

The following tables summarize the key quantitative data related to diABZI's interaction with and activation of STING.

Table 1: Binding Affinity and Potency of diABZI and its Analogs

Compound Assay Type Target Value Reference
diABZI IFNβ Secretion Human PBMCs EC₅₀: 130 nM (>400x more potent than cGAMP) [3]
diABZI-amine IRF Luciferase Reporter THP1-Dual™ Cells EC₅₀: 0.144 ± 0.149 nM [10]
diABZI-V/C-DBCO IRF Luciferase Reporter THP1-Dual™ Cells EC₅₀: 1.47 ± 1.99 nM [10]
2'3'-cGAMP Binding Affinity (SPR) Human STING Kd: 9.23 nM
diABZI Binding Affinity STING >1000-fold increased affinity over monomeric ABZI [3]

| diABZI-4 | SARS-CoV-2 Inhibition | Calu-3 Cells | EC₅₀: >100 nM |[11] |

Table 2: Structural Measurements of STING Conformations

Ligand STING State Method Apical Wing Distance Reference
diABZI-a1 (agonist) Open Conformation X-ray Crystallography ~47 Å [8]
diABZI-i (inhibitor) Open Conformation X-ray Crystallography ~52 Å [8]
c[di-GMP] Open Conformation X-ray Crystallography ~60 Å [12]

| c[G(2′,5′)pA(3′,5′)p] | Closed Conformation | X-ray Crystallography | ~38 Å |[12] |

diABZI-Induced Signaling Pathway

Upon binding of diABZI, STING is activated and traffics from the endoplasmic reticulum (ER) to the Golgi apparatus.[4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[13] TBK1 then phosphorylates both STING itself (on Ser366) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[13][14] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[4][14] Concurrently, the STING pathway can also activate NF-κB signaling, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][13]

diABZI_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus diABZI diABZI STING_dimer STING Dimer (Inactive) diABZI->STING_dimer Binds & Activates STING_active STING Dimer (Active, Phosphorylated) STING_dimer->STING_active Translocation & Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation pTBK1->STING_active Phosphorylates S366 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Transcription Transcription pIRF3_dimer->Transcription Nuclear Translocation Genes Type I IFNs (IFN-α/β) Pro-inflammatory Cytokines Transcription->Genes Induces HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Analysis A Prepare serial dilutions of diABZI C Dispense diABZI dilutions into wells A->C B Prepare STING protein and HTRF reagents D Add STING protein B->D E Add labeled ligand & FRET pair detection reagents B->E C->D D->E F Incubate at RT (e.g., 3 hours) E->F G Read HTRF signal on plate reader F->G H Calculate emission ratio and plot dose-response curve G->H I Determine IC₅₀ / Kᵢ H->I

References

An In-depth Technical Guide to the Immunomodulatory Effects of diABZI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of diABZI, a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. We delve into its core mechanism of action, summarize key quantitative data, outline common experimental protocols, and visualize the critical signaling cascades and workflows involved in its study.

Introduction to diABZI

Dimeric amidobenzimidazole (diABZI) is a novel, synthetic small molecule that potently activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA[1]. Unlike natural STING agonists like cyclic GMP-AMP (cGAMP), diABZI is not a cyclic dinucleotide (CDN) and possesses different physicochemical properties, such as improved bioavailability, allowing for systemic administration[2].

Structurally, diABZI leverages the dimeric nature of the STING protein, with two amidobenzimidazole molecules linked to form a single, optimized ligand. A key distinction in its mechanism is that diABZI activates STING while maintaining the protein in an "open" conformation, whereas CDN agonists induce a "closed" lid conformation. This unique activation mechanism, combined with its potent activity, has positioned diABZI as a promising therapeutic agent for cancer immunotherapy and as a broad-spectrum antiviral[3][4].

Core Mechanism of Action: The STING Signaling Pathway

diABZI exerts its effects by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum (ER) membrane[2][4]. This binding event initiates a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.

Upon activation by diABZI, STING translocates from the ER to the Golgi apparatus[2]. There, it recruits and activates TANK-binding kinase 1 (TBK1)[5][6]. Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3)[2][5]. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β[5][7]. Concurrently, STING activation also leads to the activation of the NF-κB pathway, which induces the expression of various pro-inflammatory cytokines such as IL-6 and TNFα[5][8].

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus diABZI diABZI STING_inactive STING (Inactive) diABZI->STING_inactive Binds STING_active STING (Active) STING_inactive->STING_active Activation & Translocation to Golgi TBK1 TBK1 STING_active->TBK1 Recruits NFkB NF-κB Pathway STING_active->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation pTBK1->STING_active Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Gene IFN-β Gene Transcription pIRF3->IFN_Gene Translocates & Activates Cytokine_Gene Pro-inflammatory Cytokine Genes (IL-6, TNFα) NFkB->Cytokine_Gene Translocates & Activates

Caption: The diABZI-activated STING signaling cascade.

Key Immunomodulatory Effects and Quantitative Data

The activation of the STING pathway by diABZI results in a multifaceted immune response characterized by the production of cytokines and the activation of various immune cells. These effects underpin its therapeutic potential in oncology and infectious diseases.

Cytokine and Chemokine Induction

A hallmark of diABZI activity is the rapid and potent induction of type I IFNs (IFN-α, IFN-β), pro-inflammatory cytokines (IL-6, TNFα), and chemokines (CXCL10/IP-10)[5][8]. These secreted molecules establish an anti-tumor and antiviral state in the local microenvironment.

CompoundCell Line/ModelConcentrationCytokine/Gene MeasuredResultReference
diABZIHuman HATs & PBLsNot SpecifiedIFN-β, CXCL10, IL-6Significant increase at 3h and 20h[5]
diABZI-ECTTHP1-Dual Cells5 µMIfnb, Cxcl10Gene expression peaked around 6h[2]
diABZI-ECTTHP1-Dual Cells5 µMIl6, TnfProlonged expression relative to Ifnb[2]
diABZI-4Human Macrophages50 nMIL-6, TNFα, IFNα, IFNβ, IP-10Elevated levels at 24h[8]
diABZICalu-3 Cells10 µMIFNβ, IFNλ1, CXCL10, IL6Significant induction[9]
diABZIMouse Model (intranasal)10 µgIFN signaling pathwaysRapid activation in lung tissue[9]
Activation of Innate and Adaptive Immunity

diABZI modulates both innate and adaptive immune responses, creating a more robust and durable anti-tumor or antiviral effect.

  • T Cell Activation and Cytotoxicity: diABZI directly activates T cells and enhances the cytotoxicity of TCR-engineered T cells against tumor cells[5][10]. It promotes the phosphorylation of key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and P38[5]. Furthermore, diABZI treatment increases the expression and release of IFN-γ from T cells, a critical cytokine for anti-tumor immunity[5][10].

  • Antigen Presentation: By inducing type I IFN signaling, diABZI enhances the presentation of tumor antigens. It upregulates Major Histocompatibility Complex (MHC) class I molecules on tumor cells through a STAT1-mediated pathway, making them more visible and susceptible to killing by cytotoxic CD8+ T cells[5][10].

  • Macrophage Activation: In human macrophages, diABZI upregulates the expression of co-stimulatory molecules CD80 and CD86, which are crucial for T cell activation[8].

  • Recruitment of Immune Cells: The chemokine CXCL10, induced by diABZI, is a potent chemoattractant for immune cells, including activated T cells and NK cells, facilitating their recruitment into the tumor microenvironment[4][5].

Therapeutic Applications

Cancer Immunotherapy

diABZI has demonstrated significant anti-tumor effects in various preclinical models, including colorectal cancer, melanoma, breast cancer, and glioblastoma[1][4][5]. Its efficacy stems from its ability to remodel the tumor microenvironment from an immunosuppressive to an immunologically "hot" state. It inhibits tumor growth, induces cancer cell apoptosis, and synergizes with other treatments like radiotherapy and adoptive T-cell therapies[1][5][10]. In mouse models, diABZI treatment has been shown to suppress tumor growth significantly[5].

Antiviral Therapy

The potent induction of the type I IFN response makes diABZI a powerful broad-spectrum antiviral agent. Studies have shown that diABZI can effectively block the infection and replication of numerous viruses, including human coronaviruses (HCoV-OC43, SARS-CoV-2 and its variants), influenza A virus, and rhinoviruses[3][6][8]. A single dose administered intranasally was shown to be highly protective against severe COVID-19 in mouse models[3].

Antitumor_Effects diABZI diABZI Administration STING STING Activation in Immune & Tumor Cells diABZI->STING IFN Type I IFN Production (IFN-β) STING->IFN Cytokines Pro-inflammatory Cytokine & Chemokine Release (IL-6, CXCL10) STING->Cytokines TCell_Activation Direct T Cell Activation (↑ IFN-γ) STING->TCell_Activation Antigen_Presentation Enhanced Antigen Presentation (↑ MHC Class I) IFN->Antigen_Presentation TCell_Recruitment CD8+ T Cell Recruitment Cytokines->TCell_Recruitment Tumor_Killing Enhanced Tumor Cell Killing TCell_Activation->Tumor_Killing Antigen_Presentation->Tumor_Killing TCell_Recruitment->Tumor_Killing Tumor_Inhibition Tumor Growth Inhibition & Apoptosis Tumor_Killing->Tumor_Inhibition

Caption: Logical flow of diABZI's antitumor immunomodulatory effects.

Experimental Protocols and Methodologies

Evaluating the immunomodulatory effects of diABZI involves a range of standard and specialized molecular and cellular biology techniques.

In Vitro STING Activation Assays

A common workflow to assess diABZI's activity in vitro involves treating an appropriate cell line and measuring the downstream consequences of STING activation.

  • Cell Lines:

    • THP-1 Dual™ Cells: A human monocytic cell line engineered with reporter genes for both IRF (luciferase) and NF-κB (secreted embryonic alkaline phosphatase). These are ideal for quantifying the dose-response activation of both major STING signaling arms[2].

    • Human Lung Epithelial Cells (A549, Calu-3): Used to study antiviral effects[6][9].

    • Primary Immune Cells: Peripheral blood lymphocytes (PBLs), bone marrow-derived macrophages (BMDMs), or monocyte-derived macrophages provide more physiologically relevant models[5][7][8].

  • Methodologies:

    • Western Blotting: Used to detect the phosphorylation of key signaling proteins, including STING, TBK1, and IRF3. This provides direct evidence of pathway activation[2][5].

    • Quantitative RT-PCR (qRT-PCR): Measures the transcriptional upregulation of target genes such as IFNB1, CXCL10, IL6, and other interferon-stimulated genes (ISGs) like OAS1 and IFIT1[2][8][9].

    • ELISA/Multiplex Immunoassays: Quantify the secretion of cytokines (e.g., IFN-β, IL-6, TNFα) and chemokines (e.g., CXCL10) into the cell culture supernatant[5][8].

    • Flow Cytometry: Analyzes the upregulation of cell surface markers on immune cells, such as CD80 and CD86 on macrophages, or markers of T cell activation[5][8].

    • Cytotoxicity Assays: Lactate dehydrogenase (LDH) assays or other cell viability assays are used to measure the ability of diABZI-stimulated immune cells (like T cells) to kill target tumor cells[5].

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Downstream Analysis start Seed Immune or Target Cells treatment Treat cells with diABZI (Dose-response / Time-course) start->treatment incubation Incubate (e.g., 3h, 6h, 24h) treatment->incubation lysates Cell Lysates incubation->lysates rna Total RNA incubation->rna supernatant Supernatant incubation->supernatant wb Western Blot (p-STING, p-TBK1, p-IRF3) lysates->wb qpcr qRT-PCR (IFN-β, CXCL10, IL-6) rna->qpcr elisa ELISA / MSD (Secreted Cytokines) supernatant->elisa

Caption: General experimental workflow for in vitro diABZI evaluation.
In Vivo Efficacy Models

  • Tumor Models: Syngeneic mouse tumor models (e.g., CT26 colorectal cancer, B16.F10 melanoma) are used to evaluate anti-tumor efficacy. Mice bearing subcutaneous tumors are treated with diABZI via intravenous, intraperitoneal, or intratumoral routes, and tumor growth is monitored over time[2][5].

  • Infectious Disease Models: To assess antiviral activity, transgenic mice expressing human ACE2 (for SARS-CoV-2 studies) or wild-type mice are infected with a target virus. diABZI is often administered intranasally for respiratory viruses, and outcomes like viral load, weight loss, and survival are measured[3][9].

Conclusion

diABZI is a potent and systemically active STING agonist with significant immunomodulatory capabilities. By activating the STING-TBK1-IRF3 signaling axis, it elicits a powerful type I interferon and pro-inflammatory cytokine response. This response bridges innate and adaptive immunity, leading to enhanced T cell cytotoxicity, improved antigen presentation, and the recruitment of effector immune cells. These properties confer robust anti-tumor and broad-spectrum antiviral activities, making diABZI and similar STING agonists a highly promising class of molecules for the development of next-generation immunotherapeutics. Further research will focus on optimizing delivery strategies, exploring combination therapies, and managing potential toxicities associated with systemic immune activation[2][11].

References

Methodological & Application

Application Notes and Protocols for in vivo Dosing of diABZI STING Agonist-1 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo administration of diABZI STING agonist-1 trihydrochloride, a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1] The protocols and data presented are intended to assist in the design and execution of pre-clinical studies in various research areas, including oncology and virology.

Introduction

This compound is a non-nucleotide small molecule that activates the STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines.[1][2] This activation of the innate immune system has shown therapeutic potential in various disease models.[1][3] Unlike natural STING agonists like cyclic dinucleotides (CDNs), diABZI compounds possess improved membrane permeability and pharmacological properties, making them suitable for systemic administration.[3] This guide summarizes key findings from multiple in vivo studies to aid in the effective use of this compound.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize the quantitative data from various studies on the in vivo administration of diABZI and its analogs.

Table 1: Intravenous Administration
Animal ModelCompoundDoseDosing ScheduleKey FindingsReference
BALB/c Mice (CT-26 colorectal tumor model)This compound1.5 mg/kgDays 1, 4, and 8Significant tumor growth inhibition and improved survival. 8 out of 10 mice were tumor-free.[2][4][5]
BALB/c MiceThis compound3 mg/kgSingle doseSystemic exposure with a half-life of 1.4 hours.[2][4][5]
Table 2: Intraperitoneal Administration
Animal ModelCompoundDoseDosing ScheduleKey FindingsReference
MicediABZI-ECT or diABZI-DMA0.007 µmolDays 7 and 10 post-tumor inoculationBoth compounds were effective in inhibiting tumor growth.[3]
MicediABZI-4Not specifiedNot specifiedInduced the production of IFN-β.[6]
Table 3: Subcutaneous Administration
Animal ModelCompoundDoseDosing ScheduleKey FindingsReference
MicediABZI STING agonist-1 (Tautomerism)2.5 mg/kgSingle doseInduced STING-dependent activation of type I interferon and proinflammatory cytokines.[2]
Table 4: Intranasal Administration
Animal ModelCompoundDoseDosing ScheduleKey FindingsReference
K18-hACE2-transgenic mice (SARS-CoV-2 model)diABZINot specifiedDay 0 and Day -1 pre-infectionRapid activation of IFN signaling pathways in the lung.[7]
K18-ACE2 mice (SARS-CoV-2 model)diABZI-4Single dosePre- or 12 hours post-infectionProtected against SARS-CoV-2 induced weight loss and lethality.[6]
Wild type 129 mice (SARS-CoV-2 model)diABZINot specified6 hours pre-infectionProphylactic administration was protective.[7]
C57BL/6J micediABZI-40.1 mg/kgSingle doseCharacterization of induction and resolution of lung ISG expression and cytokines.[8]

Signaling Pathway and Experimental Workflow

STING Signaling Pathway Activated by diABZI

STING_Pathway STING Signaling Pathway Activation by diABZI diABZI diABZI STING STING (ER Membrane) diABZI->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 Phospho-IRF3 Nucleus Nucleus pIRF3->Nucleus Translocates pNFkB Phospho-NF-κB pNFkB->Nucleus Translocates IFNs Type I Interferons (IFN-α, IFN-β) Nucleus->IFNs Upregulates transcription Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Nucleus->Cytokines Upregulates transcription

Caption: diABZI activates the STING pathway, leading to the transcription of interferons and cytokines.

General In Vivo Experimental Workflow

InVivo_Workflow General In Vivo Experimental Workflow for diABZI cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., BALB/c, C57BL/6J) Tumor_Inoculation Tumor Inoculation or Viral Infection Animal_Model->Tumor_Inoculation Administration diABZI Administration (IV, IP, SC, IN) Tumor_Inoculation->Administration diABZI_Prep Prepare diABZI Formulation diABZI_Prep->Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Administration->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Administration->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Cytokine Levels, Gene Expression) Administration->PD_Analysis Efficacy Assess Therapeutic Efficacy (Survival, Viral Titer) Tumor_Measurement->Efficacy PD_Analysis->Efficacy

Caption: A typical workflow for in vivo studies involving diABZI administration and subsequent analysis.

Experimental Protocols

Formulation and Administration

a. Intravenous (IV) Injection:

  • Vehicle: A common vehicle for intravenous administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4] Sonication is recommended to ensure the compound is fully dissolved.

  • Procedure: For studies in mice with CT-26 tumors, this compound was administered intravenously at a dose of 1.5 mg/kg on days 1, 4, and 8.[4] For pharmacokinetic studies, a single IV injection of 3 mg/kg has been used in BALB/c mice.[4]

b. Intraperitoneal (IP) Injection:

  • Procedure: In a study using diABZI-polymer conjugates, mice were administered the compounds intraperitoneally on days 7 and 10 following tumor inoculation.[3]

c. Subcutaneous (SC) Injection:

  • Procedure: A dose of 2.5 mg/kg of diABZI STING agonist-1 has been administered subcutaneously to induce a STING-dependent immune response.[2]

d. Intranasal (IN) Administration:

  • Procedure: For respiratory virus infection models, diABZI has been administered intranasally.[7] In K18-hACE2 transgenic mice, treatment was given on Day 0 and Day -1 relative to viral infection.[7] Another study administered a single intranasal dose of diABZI-4 either before or 12 hours after SARS-CoV-2 infection.[6]

Pharmacokinetic Analysis
  • Objective: To determine the pharmacokinetic profile of diABZI, including its half-life.

  • Procedure:

    • Administer this compound intravenously to BALB/c mice at a dose of 3 mg/kg.[4]

    • Collect blood samples at various time points post-injection.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentration of diABZI using an appropriate analytical method (e.g., LC-MS/MS).

    • A study reported a half-life of 1.4 hours with systemic concentrations greater than the EC50 for mouse STING (~200 ng/ml).[2][4][5]

Pharmacodynamic and Efficacy Assessment
  • Objective: To evaluate the biological effects and therapeutic efficacy of diABZI.

  • Procedures:

    • Tumor Models:

      • Inoculate mice with tumor cells (e.g., subcutaneous CT-26).[4]

      • Initiate treatment when tumors reach a certain volume (e.g., ~100 mm³).[4]

      • Monitor tumor volume and the body weight of the animals regularly.

      • Assess survival as a primary endpoint.

      • At the end of the study, tumors can be excised for further analysis, such as gene expression or immune cell infiltration.[3]

    • Infectious Disease Models:

      • Infect mice with the virus of interest (e.g., SARS-CoV-2 in K18-hACE2 mice).[6][7]

      • Administer diABZI prophylactically or therapeutically.[6][7]

      • Monitor body weight and survival.[6][7]

      • Quantify viral RNA levels in relevant tissues (e.g., lungs) using RT-qPCR.[7]

    • Cytokine and Gene Expression Analysis:

      • Collect tissues (e.g., lungs, tumors) or blood at specified time points after diABZI administration.

      • Isolate RNA for RT-qPCR analysis of genes such as Ifnb1, Tnf, and Cxcl10.[3]

      • Perform RNAseq for a broader analysis of gene expression changes.[7]

      • Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in serum or tissue homogenates using methods like ELISA.[6]

Conclusion

The provided data and protocols offer a solid foundation for designing and conducting in vivo studies with this compound. The choice of dose, route of administration, and treatment schedule will depend on the specific research question and the animal model being used. Careful consideration of the experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Preparation of diABZI STING Agonist-1 Trihydrochloride for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI STING agonist-1 trihydrochloride is a potent, non-nucleotide small molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its ability to induce robust type I interferon and pro-inflammatory cytokine responses has positioned it as a promising candidate for immunotherapy in cancer and as an antiviral agent.[1][3][4] Proper preparation and formulation of diABZI for in vivo use is critical to ensure its solubility, stability, and bioavailability, thereby maximizing its therapeutic potential. These application notes provide detailed protocols for the preparation of this compound for injection, based on established methodologies.

Data Presentation

Physicochemical and Solubility Data
PropertyValueSource
Molecular Formula C42H51N13O7 • 3HCl[5][6]
Molecular Weight 959.32 g/mol [5][6][7]
Appearance Crystalline solid[5][6]
Storage (Powder) -20°C for up to 3 years[7]
Storage (in solvent) -80°C for up to 1 year[7]
Solubility in DMSO 15 mg/mL to 100 mg/mL (Sonication recommended)[2][5][6][7][8][9]
Solubility in Water Insoluble to 5 mg/mL (Sonication recommended)[1][7][8][10]
Solubility in Ethanol Insoluble[7]
In Vivo Formulation Examples
Formulation CompositionFinal diABZI ConcentrationAdministration RouteSource
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mLIntravenous[8]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O5 mg/mLInjection[11]
5% DMSO, 95% Corn oil0.4 mg/mL - 1.25 mg/mLInjection[2][11]

STING Signaling Pathway

The diABZI STING agonist-1 activates the STING pathway, a critical component of the innate immune system. Upon binding to STING, a transmembrane protein in the endoplasmic reticulum, it initiates a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β). Simultaneously, the activation of STING can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][12]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING STING (ER Membrane) diABZI->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n Translocation IFN_Genes Interferon Genes pIRF3_n->IFN_Genes Induces Transcription Type1_IFN Type I Interferons IFN_Genes->Type1_IFN Expression Antiviral_Response Antiviral Response Type1_IFN->Antiviral_Response Leads to

Caption: The diABZI-activated STING signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based diABZI Formulation for Intravenous Injection

This protocol is suitable for preparing a clear solution of diABZI for intravenous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile ddH2O

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Prepare Stock Solution:

    • In a sterile vial, dissolve the diABZI powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[7][11]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be clear.[8]

  • Formulation Preparation (example for a final concentration of 2 mg/mL):

    • For a final volume of 1 mL, sequentially add the following to a sterile vial, ensuring the solution is clear after each addition[2][7][11]:

      • 20 µL of the 100 mg/mL diABZI in DMSO stock solution.

      • 400 µL of PEG300. Mix well.

      • 50 µL of Tween 80. Mix well.

      • 530 µL of sterile saline. Mix well to obtain a clear solution.

    • Note: The final solvent composition will be 2% DMSO, 40% PEG300, 5% Tween 80, and 53% saline.

  • Final Preparation:

    • The mixed solution should be used immediately for optimal results.[2][7][11]

    • Visually inspect the solution for any precipitates before injection.

    • If not for immediate use, store aliquots at -80°C, but fresh preparation is highly recommended as solutions are unstable.[2][7][9]

Protocol 2: Preparation of Oil-Based diABZI Formulation for Injection

This protocol provides an alternative formulation using corn oil, which may be suitable for other routes of administration or sustained release studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil, sterile

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Prepare Stock Solution:

    • Prepare a clear stock solution of diABZI in DMSO (e.g., 8 mg/mL).[11]

  • Formulation Preparation (example for a final concentration of 0.4 mg/mL):

    • For a final volume of 1 mL, add 50 µL of the 8 mg/mL diABZI in DMSO stock solution to 950 µL of sterile corn oil in a sterile vial.[11]

    • Mix thoroughly until a homogeneous suspension or clear solution is achieved.

  • Final Preparation:

    • The mixed solution should be used immediately.[2][11]

    • Ensure the formulation is well-mixed before drawing into a syringe.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for injection.

Workflow cluster_prep Preparation of Stock Solution cluster_formulation Formulation cluster_final Final Steps weigh Weigh diABZI Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_stock Add diABZI Stock to Vial dissolve->add_stock add_solvents Sequentially Add Solvents (e.g., PEG300, Tween 80, Saline) add_stock->add_solvents mix Mix Thoroughly After Each Addition add_solvents->mix inspect Visually Inspect for Clarity mix->inspect use Use Immediately inspect->use

Caption: Workflow for diABZI injection preparation.

Safety Precautions

This compound should be handled as a hazardous material.[5] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses).[13] Avoid inhalation of the powder and contact with skin and eyes.[13] All preparation steps should be performed in a chemical fume hood or a biological safety cabinet to ensure sterility and safety.

Disclaimer: These protocols are intended for research use only and are not for human or veterinary use.[1][5] The specific formulation and dosage will depend on the experimental design, animal model, and desired therapeutic effect. Researchers should validate the formulation and perform appropriate safety and efficacy studies for their specific application.

References

Effective Concentration of diABZI for In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI (diamidobenzimidazole) is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Its ability to systemically activate STING has positioned it as a promising candidate for immunotherapy in oncology and as a potent antiviral agent.[1][2][3][4] This document provides detailed application notes and protocols for determining and utilizing the effective concentration of diABZI in various in vitro cell culture systems.

Mechanism of Action: The STING Pathway

diABZI activates the STING pathway, a critical component of the innate immune system. Upon binding, diABZI induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. This cascade of events culminates in the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines, which orchestrate an antiviral and anti-tumor immune response.[1][2][3][5]

STING_Pathway diABZI diABZI STING STING (ER Membrane) diABZI->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I IFN Genes (e.g., IFN-β) Nucleus->IFN_Genes Transcription

Caption: Simplified STING signaling pathway activated by diABZI.

Quantitative Data Summary: Effective Concentrations of diABZI

The effective concentration of diABZI can vary significantly depending on the cell type, the specific assay being performed, and the desired biological endpoint. The following tables summarize reported effective concentrations from various studies.

Table 1: EC50 Values for STING Activation

Cell Type/SystemAssayEC50 (nM)Reference
Human STING (recombinant)Binding Assay~527[6]
Human PBMCsIFN-β Secretion130[7]
Mouse STING-186[8][9]
THP1-Dual™ CellsIRF-inducible Luciferase Reporter0.144 ± 0.149[10]
diABZI-V/C-DBCO in THP1-Dual™ CellsIRF-inducible Luciferase Reporter1.47 ± 1.99[10]
Murine Splenocytes (diABZI-amine)IFN-β ELISA170 ± 6600[10]
Murine Splenocytes (diABZI-V/C-DBCO)IFN-β ELISA7700 ± 50[10]

Table 2: Effective Concentrations for Antiviral Activity

Cell TypeVirusConcentrationEffectReference
Calu-3SARS-CoV-2Nanomolar EC50~1,000-fold reduction in viral RNA[1][3]
Primary Human Bronchial Epithelial CellsSARS-CoV-2Not specified~1,000-fold reduction in viral RNA[1]
MRC-5Human Coronavirus 229E (HCoV-229E)3 nM (EC50)Inhibition of cytopathic effect[7]
A549-ACE2SARS-CoV-21 µMMarked reduction in infected cells[11]
Human Lung ExplantsSARS-CoV-21 µMEfficiently blocked infection[11]
Human Lung Fibroblasts & Epithelial Cell LineIAV, HRV-A16, HCoV-229E, PIV3, SARS-CoV-220-60 nMConsistent inhibition of infection[12]

Table 3: Effective Concentrations for Immuno-Oncology Applications

Cell TypeApplicationConcentrationEffectReference
CD14+ Human MonocytesCytokine Induction0.1 µMInduction of IFN-β, TNF-α, CXCL10, IL-6[13]
Bone Marrow-Derived Macrophages (BMDMs)STING Activation1 µMInduction of IFN-β production[14]
Pancreatic Ductal Adenocarcinoma Cells (Panc89, BxPC3)STING Pathway Activation100 nMPhosphorylation of IRF3 and TBK1[15]
THP1 Dual CellsGene Expression Analysis5 µMPeak expression of Ifnb and Cxcl10 around 6 hours[16]

Experimental Protocols

General Experimental Workflow for Determining Optimal diABZI Concentration

The following workflow provides a general framework for determining the optimal concentration of diABZI for a specific cell type and application.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture Cells to desired confluency diABZI_Prep 2. Prepare diABZI stock solution (e.g., in DMSO) Dose_Response 3. Treat cells with a range of diABZI concentrations (e.g., 0.1 nM to 10 µM) diABZI_Prep->Dose_Response Incubation 4. Incubate for a defined period (e.g., 3, 6, 12, 24 hours) Dose_Response->Incubation Viability 5a. Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability Assay 5b. Perform Endpoint Assay (e.g., ELISA, RT-qPCR, Western Blot) Incubation->Assay Data_Analysis 6. Analyze data to determine EC50 or optimal concentration Viability->Data_Analysis Assay->Data_Analysis

Caption: General workflow for determining the effective concentration of diABZI.
Protocol 1: Assessment of STING Pathway Activation via Western Blot

This protocol details the detection of phosphorylated TBK1 and IRF3, key indicators of STING pathway activation.

Materials:

  • Cell line of interest (e.g., A549, THP-1)

  • diABZI

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-STING, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Treatment: Treat cells with the desired concentrations of diABZI (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 3 hours).[11][17]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20 µg of total protein on a 12% SDS-PAGE gel.[17]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Measurement of Type I Interferon (IFN-β) Production by ELISA

This protocol describes the quantification of IFN-β secreted into the cell culture supernatant following diABZI treatment.

Materials:

  • Cell line of interest (e.g., murine splenocytes, human PBMCs)

  • diABZI

  • Complete cell culture medium

  • IFN-β ELISA kit (human or mouse specific)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat cells with a serial dilution of diABZI or vehicle control.

  • Incubation: Incubate the cells for a specified time to allow for cytokine production and secretion (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing the plate.

    • Adding a substrate solution and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample by comparing the absorbance to the standard curve.

Protocol 3: Quantification of Antiviral Activity using RT-qPCR

This protocol outlines the measurement of viral RNA levels in infected cells treated with diABZI.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2)

  • Virus stock

  • diABZI

  • Complete cell culture medium

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe for the viral gene of interest and a host housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture to the desired confluency.

  • Treatment and Infection:

    • Pre-treatment: Treat cells with various concentrations of diABZI for a specific duration (e.g., 1-3 hours) before infection.[1][11]

    • Infection: Remove the medium containing diABZI and infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.

    • Post-infection treatment: After the infection period, wash the cells to remove the viral inoculum and add fresh medium containing the same concentrations of diABZI.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the appropriate master mix, primers, and probe for the viral gene and the housekeeping gene.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the viral gene and the housekeeping gene. Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Concluding Remarks

diABZI is a versatile tool for in vitro studies of the STING pathway in various contexts, including virology and oncology. The effective concentration is highly dependent on the experimental setup. It is recommended to perform a dose-response curve for each new cell line and application to determine the optimal working concentration that maximizes the desired biological effect while minimizing potential cytotoxicity. The protocols provided herein offer a starting point for researchers to explore the utility of diABZI in their own experimental systems.

References

Application Notes and Protocols: diABZI STING Agonist-1 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and application of diABZI STING agonist-1 trihydrochloride, a potent activator of the Stimulator of Interferon Genes (STING) pathway.

Solubility

The solubility of this compound can vary based on the solvent and experimental conditions. It is significantly more soluble in dimethyl sulfoxide (B87167) (DMSO) than in water.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 15 - 10015.64 - 104.24Sonication is recommended to aid dissolution.[1][2][3] The use of fresh, anhydrous DMSO is advised as moisture can decrease solubility.[2]
Water Insoluble - 5Up to 5.21Sonication is recommended to aid dissolution.[1][2][3] One source indicates insolubility[2][3], while another suggests solubility up to 5 mg/mL.[1]

Signaling Pathway

diABZI is a non-nucleotide-based STING agonist that activates the STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines.[4] Unlike canonical STING agonists like cGAMP, diABZI has been suggested to activate STING while maintaining it in an open conformation.[4] This activation triggers a downstream signaling cascade involving TBK1 and IRF3, culminating in the transcription of genes responsible for an anti-viral and anti-tumor immune response.

STING_Pathway diABZI-Induced STING Signaling Pathway diABZI diABZI STING STING Dimer (ER Membrane) diABZI->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Upregulates Transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Upregulates Transcription

Caption: diABZI activates the STING pathway, leading to interferon and cytokine production.

Experimental Protocols

Preparation of Stock Solutions

3.1.1. DMSO Stock Solution (for in vitro and in vivo use)

  • To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO to a final concentration of 10-100 mg/mL.[2][3]

  • If the compound does not dissolve readily, sonicate the solution for a few minutes.[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solutions at -80°C for up to one year.[2]

In Vitro Cell-Based Assays

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure IFN-β secretion.

  • Cell Preparation: Isolate PBMCs from whole blood using standard density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Compound Dilution: Dilute the diABZI DMSO stock solution to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Cell Stimulation: Add the diluted diABZI solution to the PBMCs. A typical effective concentration (EC50) for IFN-β secretion in human PBMCs is approximately 130 nM.[5][6]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Analysis: Collect the cell supernatant and measure the concentration of secreted IFN-β using an appropriate method, such as an ELISA kit.

In_Vitro_Workflow In Vitro PBMC Stimulation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Working_Sol Prepare Working Dilutions PBMC_Isolation->Working_Sol Stock_Prep Prepare diABZI DMSO Stock Stock_Prep->Working_Sol Stimulation Add diABZI to PBMCs Working_Sol->Stimulation Incubation Incubate (e.g., 24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure IFN-β (ELISA) Supernatant->ELISA

Caption: Workflow for stimulating PBMCs with diABZI to measure IFN-β secretion.

In Vivo Studies in Mouse Models

This protocol provides a general guideline for preparing and administering diABZI for in vivo studies, such as in a syngeneic mouse tumor model.

3.3.1. Formulation for Intravenous (IV) Injection

A common formulation for IV administration involves a co-solvent system to ensure solubility and stability in an aqueous solution.

  • Start with a high-concentration DMSO stock solution of diABZI (e.g., 20.8 mg/mL).[7]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the following solvents, ensuring the solution is clear after each addition:[1][8]

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of diABZI in this formulation is typically around 2 mg/mL.[1]

  • This formulation should be prepared fresh before each use.[2]

3.3.2. Administration Protocol (Example: CT26 Tumor Model)

  • Animal Model: Use appropriate mouse strains for your tumor model (e.g., BALB/c mice for CT26 colorectal tumors).[5]

  • Dosing: An effective dosing regimen can be intermittent intravenous injections of 1.5 mg/kg to 3 mg/kg.[1][5][8] For example, injections can be administered on days 1, 4, and 8 of the study.[1][8]

  • Pharmacokinetics: Following a 3 mg/kg IV injection in BALB/c mice, diABZI has been shown to have a half-life of approximately 1.4 hours.[1][8]

  • Efficacy Readouts: Monitor tumor growth by measuring tumor volume. Survival can also be a primary endpoint.[1][8]

  • Pharmacodynamic Readouts: To confirm target engagement, serum levels of type I interferons (e.g., IFN-β) and cytokines (e.g., IL-6, TNF) can be measured at various time points after administration.[5][6] These responses are expected to be STING-dependent.[5][6]

References

Application Notes and Protocols for Intravenous diABZI Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of the STING (Stimulator of Interferon Genes) agonist diABZI in mice. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacodynamics, pharmacokinetics, and efficacy of diABZI.

Introduction

diABZI is a potent, non-nucleotide STING agonist that has demonstrated significant anti-tumor and antiviral activity in preclinical models.[1][2] Systemic administration via intravenous injection allows for broad biodistribution and activation of the STING pathway in various tissues and immune cell populations.[1][3] Proper formulation and administration techniques are critical for obtaining reproducible and reliable results.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving intravenous diABZI administration in mice.

Table 1: Pharmacokinetic Parameters of diABZI in Mice

ParameterValueMouse StrainDosageReference
Half-life (t½)1.4 hoursBALB/c3 mg/kg[3][4]
Half-life (t½)~90 minutesNot SpecifiedNot Specified[5]
Systemic concentrations relative to EC50> EC50 for mouse STING (~200 ng/mL)BALB/c3 mg/kg[3]

Table 2: In Vivo Efficacy of Intravenous diABZI in Mouse Tumor Models

Mouse ModelDosage and ScheduleKey FindingsReference
CT-26 Colorectal Tumor (BALB/c)1.5 mg/kg on days 1, 4, and 8Significant tumor growth inhibition; 8 out of 10 mice tumor-free on day 43.[4]
B16.F10 Melanoma0.035 µmol/mouse every 3 days (3 treatments)Comparable tumor growth inhibition to other diABZI formulations.[6]
RM1, KP4662 KrasG12D/+, or KP4662 KrasG12C/+ Tumors (C57BL/6J)Two doses of 1.5 mg/kgSignificantly delayed tumor growth.[7]

Table 3: Cytokine Induction Following Intravenous diABZI Administration in Mice

CytokinePeak Induction TimeMouse StrainDosageReference
IFNβ6 hours post-injectionWild-type2.5 mg/kg (subcutaneous, for comparison)[8]
IFNβ3 hours post-injectionWild-type1 mg/kg (intraperitoneal)[9]
TNF6 hours post-injectionWild-type2.5 mg/kg (subcutaneous, for comparison)[8]
IL-66 hours post-injectionWild-type2.5 mg/kg (subcutaneous, for comparison)[8]
CXCL103 hours post-stimulation (in vitro)Not ApplicableNot Specified[10]

Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway activated by diABZI.

STING_Pathway diABZI diABZI STING STING (on ER membrane) diABZI->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes and translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus translocates IFNs Type I Interferons (IFN-α, IFN-β) Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Nucleus->IFNs gene transcription Nucleus->Cytokines gene transcription

Caption: diABZI-mediated activation of the STING signaling pathway.

Experimental Protocols

Protocol 1: Preparation of diABZI Formulation for Intravenous Injection

This protocol describes the preparation of a common vehicle for diABZI, resulting in a clear solution suitable for intravenous administration.

Materials:

  • diABZI powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of diABZI in DMSO. Due to its hydrophobic nature, diABZI should first be dissolved in DMSO. For example, to create a 35 mg/mL stock solution, weigh the appropriate amount of diABZI powder and add the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.[4]

  • Prepare the vehicle mixture. In a sterile tube, combine the vehicle components in the following order, ensuring to mix thoroughly after each addition:

    • Add 400 µL of PEG300.[4]

    • Add the appropriate volume of the diABZI/DMSO stock solution to achieve the final desired concentration (e.g., for a final concentration of 3.5 mg/mL in the injection solution, add 100 µL of a 35 mg/mL stock).[4]

    • Add 50 µL of Tween-80 and mix well.[4]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.[4]

  • Final Formulation. The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Sterilization. It is recommended to filter the final solution through a 0.22 µm syringe filter before injection to ensure sterility.

  • Storage. Prepare the working solution fresh on the day of use.[4]

Protocol 2: Intravenous (Tail Vein) Injection in Mice

This protocol provides a step-by-step guide for administering the prepared diABZI solution via the lateral tail vein of a mouse.

Materials:

  • Prepared and sterile diABZI solution

  • Mouse restraining device

  • Warming device (e.g., heat lamp or warming pad)

  • Sterile syringes (1 mL) with small gauge needles (27-30G)

  • 70% ethanol (B145695) or alcohol wipes

  • Gauze

Procedure:

  • Animal Preparation. To facilitate vein dilation and visualization, warm the mouse for 5-10 minutes using a heat lamp or by placing the cage on a warming pad.

  • Restraint. Securely place the mouse in an appropriate restraining device, ensuring the tail is accessible.

  • Vein Visualization. Gently wipe the tail with a 70% ethanol wipe. This cleans the injection site and can help in visualizing the two lateral tail veins.

  • Needle Insertion. With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the tail. A successful entry may be indicated by a small flash of blood in the needle hub.

  • Injection. Slowly inject the diABZI solution. The maximum recommended bolus injection volume for a mouse is 5 ml/kg. There should be no resistance during injection. If resistance is felt or a blister forms, the needle is not in the vein and should be carefully removed.

  • Post-Injection. After injecting the full dose, slowly withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitoring. Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of intravenously administered diABZI in a murine tumor model.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) tumor_growth Tumor Growth Monitoring (until tumors reach ~100 mm³) tumor_inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization iv_injection Intravenous diABZI Administration (e.g., 1.5 mg/kg on days 1, 4, 8) randomization->iv_injection vehicle_control Vehicle Control Administration randomization->vehicle_control tumor_measurement Tumor Volume Measurement (e.g., every 2-3 days) iv_injection->tumor_measurement sample_collection Sample Collection for Pharmacodynamic/Pharmacokinetic Analysis (e.g., blood, tumor tissue) iv_injection->sample_collection vehicle_control->tumor_measurement vehicle_control->sample_collection survival_monitoring Survival Monitoring tumor_measurement->survival_monitoring data_analysis Data Analysis survival_monitoring->data_analysis sample_collection->data_analysis

Caption: A typical experimental workflow for in vivo diABZI studies.

References

Application Notes and Protocols for Subcutaneous Delivery of diABZI STING Agonist in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous (SC) administration of the diABZI STING (Stimulator of Interferon Genes) agonist in preclinical tumor models. This document includes an overview of the mechanism of action, detailed experimental protocols, and a summary of expected outcomes based on available data.

Introduction to diABZI STING Agonist

diABZI is a potent, synthetic, non-cyclic dinucleotide STING agonist. Unlike the natural STING ligand cGAMP, which is produced by cGAS in response to cytosolic DNA, diABZI directly binds to and activates STING, leading to a robust anti-tumor immune response. This activation triggers the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which in turn promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment.[1][2][3][4] Subcutaneous delivery of diABZI offers a promising therapeutic strategy for enhancing systemic anti-tumor immunity.

Mechanism of Action: diABZI-Mediated STING Activation

The STING signaling pathway is a critical component of the innate immune system that bridges innate and adaptive immunity.[3] diABZI directly binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons.[4] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus diABZI diABZI STING_inactive STING (inactive) diABZI->STING_inactive Binds to STING_active STING (active dimer) STING_inactive->STING_active Dimerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits NFkB NF-κB Pathway STING_active->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Gene_Transcription Gene Transcription NFkB->Gene_Transcription pIRF3_dimer->Gene_Transcription Induces Cytokines Cytokines Gene_Transcription->Cytokines Type I IFNs, Pro-inflammatory Cytokines

STING Signaling Pathway Activated by diABZI.

Experimental Protocols

Formulation of diABZI for Subcutaneous Injection

A common formulation for the in vivo subcutaneous administration of diABZI involves a multi-component vehicle to ensure solubility and stability.

Materials:

  • diABZI STING agonist powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 or PEG400

  • Tween 80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of diABZI in DMSO. For example, dissolve diABZI powder in DMSO to a concentration of 10-20 mg/mL. Sonication may be required to fully dissolve the compound.[6]

  • To prepare the final injection vehicle, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween 80, and 45% saline.

  • For a final concentration of 0.5 mg/mL of diABZI (for a 2.5 mg/kg dose in a 20g mouse with an injection volume of 100 µL), calculate the required amount of diABZI stock solution to add to the vehicle mixture.

  • Vortex the final formulation thoroughly to ensure a homogenous solution. Prepare the formulation fresh on the day of injection.

Subcutaneous Tumor Model and diABZI Administration

This protocol outlines a general workflow for establishing a subcutaneous tumor model and administering diABZI.

Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., CT26, B16-F10, 4T1) start->cell_culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep injection Subcutaneous Injection of Tumor Cells into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization Tumors reach ~50-100 mm³ treatment Subcutaneous diABZI Administration randomization->treatment monitoring Continued Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor size, weight, etc.) monitoring->endpoint end End endpoint->end

Experimental workflow for subcutaneous diABZI treatment in a tumor model.

Materials:

  • Appropriate tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma, 4T1 breast cancer)

  • 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the tumor model)

  • Sterile PBS

  • Trypan blue solution

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • diABZI formulation (as described above)

Protocol:

  • Tumor Cell Culture: Culture tumor cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile, ice-cold PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL. Perform a trypan blue exclusion assay to ensure cell viability is >90%.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[7]

  • diABZI Administration: Administer diABZI subcutaneously at a dose of 2.5 mg/kg.[6] The injection can be administered at a site distant from the tumor to assess systemic effects. A typical dosing schedule could be every 3-4 days for a total of 3 doses.[7][8] The control group should receive the vehicle only.

  • Post-Treatment Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, behavior) every 2-3 days.

  • Endpoint Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).

Data Presentation

The following tables summarize quantitative data from representative studies on diABZI in preclinical tumor models. Note that the route of administration may vary across studies.

Tumor Growth Inhibition
Tumor ModeldiABZI Dose and RouteTreatment ScheduleOutcome
CT26 Colorectal Cancer1.5 mg/kg, IVDays 1, 4, 8Significant tumor growth inhibition; 8 out of 10 mice tumor-free on day 43.[9]
4T1 Breast Cancer0.03 mg/mouse, IVDays 1, 5, 9Significant reduction in tumor volume compared to PBS control.[7]
B16-F10 Melanoma0.035 µmol/mouse, IVEvery 3 days for 3 dosesInhibition of tumor growth comparable to other diABZI formulations.[8]
Mel526 Melanoma0.1 µM, IntratumoralEvery 2 daysSuppressed tumor growth, especially in combination with TCR-T cells.[10]
Immune Response Activation
ParameterTumor ModeldiABZI TreatmentKey Findings
Cytokine Production C57Blk6 mice (no tumor)2.5 mg/kg, SCIncreased serum levels of IFN-β, IL-6, TNF-α, and CXCL1.[11]
Mel526 MelanomaIn vitro/in vivoIncreased expression of IL-6 in the tumor microenvironment.[10]
4T1 Breast Cancer0.03 mg/mouse, IVElevated expression of IFN-β and IFN-γ.[7]
Immune Cell Infiltration BALB/cJ mice (skin inflammation model)2.5 mg/kg, SCInfiltration of neutrophils, CD3+ T cells, and F4/80+ macrophages in the dermis and subcutaneous layers.[11]
4T1 Breast Cancer0.03 mg/mouse, IVIncreased recruitment of CD8+ T cells to the tumor tissue.[7]

Conclusion

Subcutaneous delivery of the diABZI STING agonist is a viable and effective strategy for inducing systemic anti-tumor immunity in preclinical models. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the therapeutic potential of diABZI. Careful consideration of the formulation, dosing schedule, and appropriate tumor model is crucial for obtaining robust and reproducible results. Further investigation into the optimal combination of diABZI with other immunotherapies, such as checkpoint inhibitors, is warranted.

References

Application Notes and Protocols for diABZI STING Agonist-1 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and use of diABZI STING agonist-1 trihydrochloride, a potent activator of the Stimulator of Interferon Genes (STING) pathway.

Product Information

  • Product Name: this compound

  • Synonyms: diABZI, Compound 3

  • CAS Number: 2138299-34-8

  • Molecular Formula: C₄₂H₅₁N₁₃O₇ · 3HCl

  • Molecular Weight: 959.3 g/mol

  • Appearance: Crystalline solid

  • Purity: ≥95% (typically confirmed by HPLC)[1]

Stability and Storage

Proper storage and handling of this compound are critical to ensure its stability and activity. The compound is known to be sensitive to temperature and is unstable in solution.

Storage Conditions

Quantitative data from various suppliers are summarized below:

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[2]Store in a tightly sealed container, protected from moisture and direct sunlight.
4°CShort-termFor shipping and brief periods; long-term storage at this temperature is not recommended.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot stock solutions to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse freshly prepared solutions whenever possible as they are unstable.[3]
Reconstitution and Solution Stability

It is highly recommended to prepare solutions of diABZI fresh for each experiment due to their limited stability.[3] If a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.

Note on Solubility: this compound is soluble in DMSO at concentrations up to approximately 50 mg/mL. It is also reported to be soluble in water at 2 mg/mL.[1]

Biological Activity and Mechanism of Action

diABZI is a potent, non-cyclic dinucleotide (CDN) STING agonist. It binds directly to the STING protein, inducing a conformational change that initiates a downstream signaling cascade. This leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5]

STING_Pathway diABZI-Induced STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING_ER STING (on ER) diABZI->STING_ER Binding & Activation STING_Active Activated STING (Translocates to Golgi) STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Genes Type I Interferon Genes pIRF3_dimer->IFN_Genes Nuclear Translocation & Gene Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_Genes

Caption: diABZI-Induced STING Signaling Pathway

Experimental Protocols

Protocol for In Vitro STING Activation Assay

This protocol outlines a general procedure for assessing the activation of the STING pathway in a cellular context using diABZI.

In_Vitro_Workflow In Vitro STING Activation Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells (e.g., THP-1, PBMCs) diABZI_Prep 2. Prepare fresh diABZI solution Cell_Treatment 3. Treat cells with diABZI diABZI_Prep->Cell_Treatment Incubation 4. Incubate for a defined period (e.g., 6-24 hours) Cell_Treatment->Incubation Supernatant_Collection 5a. Collect supernatant Incubation->Supernatant_Collection Cell_Lysis 5b. Lyse cells Incubation->Cell_Lysis ELISA 6a. Measure cytokine secretion (IFN-β) by ELISA Supernatant_Collection->ELISA qPCR 6b. Analyze gene expression (IFNB1, CXCL10) by RT-qPCR Cell_Lysis->qPCR Western_Blot 6c. Detect protein phosphorylation (p-TBK1, p-IRF3) by Western Blot Cell_Lysis->Western_Blot

Caption: General workflow for in vitro STING activation.

Materials:

  • This compound

  • Appropriate cell line (e.g., human PBMCs, THP-1 monocytes)

  • Cell culture medium and supplements

  • DMSO (for reconstitution)

  • ELISA kit for IFN-β

  • Reagents for RNA extraction and RT-qPCR

  • Antibodies for Western blotting (p-TBK1, p-IRF3, and total proteins)

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere or stabilize overnight.

  • diABZI Preparation: Immediately before use, dissolve diABZI in DMSO to prepare a concentrated stock solution. Further dilute the stock solution in cell culture medium to the final working concentrations.

  • Cell Treatment: Replace the cell culture medium with the medium containing different concentrations of diABZI. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a suitable period (e.g., 6 hours for phosphorylation studies, 18-24 hours for cytokine secretion).

  • Analysis:

    • Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of IFN-β using an ELISA kit according to the manufacturer's instructions.

    • Gene Expression: Lyse the cells, extract total RNA, and perform RT-qPCR to analyze the expression of STING target genes (e.g., IFNB1, CXCL10).

    • Protein Phosphorylation: Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 and IRF3.

Protocol for Assessing diABZI Stability by HPLC

While diABZI solutions are known to be unstable, this protocol provides a framework for a stability-indicating HPLC method to quantify the degradation of the compound under specific conditions. A specific validated method for diABZI is not publicly available; therefore, this represents a general approach.

Objective: To assess the stability of diABZI in a given solvent over time and under specific temperature and light conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% TFA)

Procedure:

  • Standard Preparation: Prepare a stock solution of diABZI in the chosen solvent at a known concentration.

  • Sample Preparation: Prepare several aliquots of the diABZI solution.

  • Forced Degradation (Optional): To identify potential degradation products, subject some aliquots to stress conditions such as acid, base, oxidation, heat, and light.

  • Time-Point Analysis:

    • Immediately analyze an aliquot of the freshly prepared solution (T=0) by HPLC to determine the initial peak area of diABZI.

    • Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC system.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient to achieve good separation of the parent diABZI peak from any degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where diABZI has maximum absorbance (e.g., ~320 nm).

  • Data Analysis:

    • Calculate the percentage of diABZI remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining diABZI against time to determine the degradation rate.

In Vivo Formulation

For in vivo studies, diABZI is often formulated to improve its solubility and bioavailability. A common formulation involves a mixture of solvents.

Example In Vivo Formulation:

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Preparation:

  • Dissolve diABZI in DMSO.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix thoroughly.

  • Add saline to reach the final volume and mix.

Note: This formulation should be prepared fresh before administration. The suitability of any formulation should be confirmed for the specific experimental model.

Safety Precautions

  • Handle diABZI in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can ensure the proper handling, storage, and use of this compound for reliable and reproducible experimental outcomes.

References

Formulation of diABZI with PEG300 and Tween-80 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Its ability to systemically activate STING makes it a promising candidate for immunotherapy in oncology and infectious diseases.[2][3] However, due to its physicochemical properties, diABZI requires a carefully designed formulation for effective in vivo delivery. This document provides detailed application notes and protocols for the formulation of diABZI using a common vehicle system composed of PEG300 and Tween-80 for preclinical in vivo studies.

Data Presentation

Table 1: diABZI In Vivo Formulation & Dosing Summary

ParameterDetailsReference
Formulation Vehicle DMSO, PEG300, Tween-80, ddH₂O/Saline[1][4]
Example Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Reported Solubility in Vehicle ≥ 2.5 mg/mL[4]
Common Administration Routes Intravenous (IV), Subcutaneous (SC), Intraperitoneal (IP), Intranasal (IN)[5][6][7]
Reported Mouse Dosages 1.5 mg/kg (IV), 2.5 mg/kg (SC), 3 mg/kg (IV)[5]
Pharmacokinetics (3 mg/kg IV in mice) Half-life (t½) of 1.4 hours[1][5]
Important Note Solutions are unstable and should be freshly prepared before each use.[1][5]

Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation by agonists like diABZI, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[8][9] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[8][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[9][10]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus diABZI diABZI STING_ER STING (on ER) diABZI->STING_ER Binds & Activates STING_Active Activated STING (Translocates to Golgi) STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISGs Type I IFN & Pro-inflammatory Genes pIRF3->ISGs Induces Transcription

diABZI-mediated STING signaling pathway.

Experimental Protocols

1. Preparation of diABZI Formulation (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL diABZI solution, which can be adjusted based on the desired final concentration and dosing volume.

Materials:

  • diABZI powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile ddH₂O or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Dissolve diABZI in DMSO: Weigh the required amount of diABZI powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; sonication can be used to aid this process.

  • Add PEG300: In a new sterile tube, add the required volume of PEG300. For a final formulation with 40% PEG300, this would be 400 µL per 1 mL of final solution.

  • Add diABZI Stock: Add the appropriate volume of the diABZI/DMSO stock solution to the PEG300. For a 1 mg/mL final concentration from a 10 mg/mL stock, this would be 100 µL (resulting in 10% DMSO in the final mix). Mix thoroughly until the solution is clear.

  • Add Tween-80: Add the required volume of Tween-80 (e.g., 50 µL for a 5% final concentration). Mix until the solution is homogeneous and clear.

  • Add Aqueous Component: Add the final volume of sterile ddH₂O or saline to reach the desired total volume (e.g., 450 µL for a 45% final concentration). Mix thoroughly.

  • Final Check: Ensure the final solution is clear and free of precipitation before administration. As diABZI solutions are unstable, it is crucial to prepare this formulation fresh before each experiment.[1][5]

2. In Vivo Administration Workflow

This workflow outlines the general steps for an in vivo study using the diABZI formulation. All animal procedures must be performed in compliance with institutional and national guidelines for animal welfare.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Animals B Prepare Fresh diABZI Formulation A->B C Animal Dosing (e.g., IV, IP, SC) B->C D Monitor Animals (Health & Tumor Growth) C->D E Sample Collection (Blood, Tissues) D->E At defined endpoints H Efficacy Analysis (e.g., Tumor Volume) D->H F Pharmacokinetic Analysis (e.g., LC-MS/MS) E->F G Pharmacodynamic Analysis (e.g., Cytokine ELISA, Flow Cytometry) E->G

General workflow for in vivo diABZI studies.

Procedure:

  • Animal Acclimatization: Allow animals (e.g., mice) to acclimate to the facility for a minimum of one week before the start of the experiment.

  • Tumor Implantation (for oncology models): If applicable, implant tumor cells subcutaneously or orthotopically and allow tumors to reach a specified size before treatment initiation.

  • Formulation Preparation: Prepare the diABZI formulation fresh on the day of dosing as described in Protocol 1.

  • Dosing: Administer the formulation to the animals via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous). Dosing volume should be calculated based on the animal's body weight.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, and measure tumor volumes if applicable.

  • Sample Collection: At predetermined time points, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analyses.

  • Analysis:

    • Pharmacokinetics: Analyze plasma samples to determine the concentration of diABZI over time.

    • Pharmacodynamics: Measure the levels of STING-induced cytokines (e.g., IFN-β, TNF-α, IL-6) in serum or tissue homogenates using methods like ELISA.[6] Analyze immune cell populations in tumors or spleens via flow cytometry.

    • Efficacy: In oncology models, continue to monitor tumor growth to assess the anti-tumor efficacy of the treatment.[5]

Disclaimer: This document is intended for research purposes only. All procedures should be adapted to specific experimental needs and performed in accordance with institutional safety and animal care guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing diABZI STING Agonist-1 Trihydrochloride Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diABZI STING agonist-1 trihydrochloride and its delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the delivery of this compound?

A1: Researchers often face challenges related to the physicochemical properties of diABZI and the complexities of intracellular delivery. Key issues include:

  • Enzymatic Degradation: Like many small molecules, diABZI can be susceptible to enzymatic degradation in vivo, potentially reducing its therapeutic efficacy[1].

  • Short Retention Time: The molecule may have a short half-life in circulation, limiting its exposure to target tissues[2].

  • Inefficient Cytosolic Delivery: For STING activation to occur, diABZI must reach the cytosol of target cells. Its ability to efficiently cross cell membranes can be a limiting factor[3].

  • Solubility and Stability: diABZI can be hydrophobic, requiring specific formulations for solubilization and to prevent precipitation in aqueous solutions[2][4]. The trihydrochloride salt form is designed to improve solubility.

  • Off-Target Effects: Systemic administration can lead to indiscriminate STING activation in healthy tissues, potentially causing unwanted inflammation and cytokine release syndrome[2].

Q2: What are the most common delivery systems being explored for diABZI?

A2: Several advanced delivery systems are being investigated to overcome the challenges of diABZI delivery. These include:

  • Lipid-Based Nanoparticles (LNPs): LNPs are a versatile platform for encapsulating and delivering STING agonists like diABZI. They can protect the agonist from degradation, improve its pharmacokinetic profile, and facilitate cellular uptake[5][6][7][8].

  • Polymer-Drug Conjugates: Covalently linking diABZI to polymers can enhance its circulation time, improve tumor accumulation through the enhanced permeability and retention (EPR) effect, and allow for controlled release[2][9][10].

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. Cationic liposomes, for instance, can enhance the cytosolic delivery of STING agonists[11].

Q3: How can I improve the solubility of this compound for my experiments?

A3: The trihydrochloride salt form of diABZI is more water-soluble than the freebase. However, for in vitro and in vivo studies, specific solvent systems are often required. Here are some recommended protocols:

  • For In Vitro Use:

    • DMSO: this compound is soluble in DMSO at concentrations up to 90-100 mg/mL, though sonication may be required[4][12][13]. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility[4].

    • Aqueous Solutions: It is soluble in water at up to 25 mg/mL, and sonication can aid dissolution[4]. For cell culture, it's crucial to dilute the stock solution in your media and filter-sterilize before use[4].

  • For In Vivo Formulations:

    • A common formulation involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4][14].

    • Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline)[4].

    • For oil-based formulations, 10% DMSO in 90% corn oil has been used[4].

Always prepare fresh solutions and use immediately, as the compound can be unstable in solution [12][13].

Troubleshooting Guides

Problem 1: Low or No STING Pathway Activation in In Vitro Assays
Possible Cause Troubleshooting Step
Poor Cellular Uptake Encapsulate diABZI in a delivery vehicle known to enhance cellular uptake, such as cationic liposomes or lipid nanoparticles[7].
Degradation of diABZI Prepare fresh solutions of diABZI for each experiment. If using a delivery system, ensure the formulation protects the agonist from degradation.
Incorrect diABZI Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type. EC50 values can range from the nanomolar to low micromolar range depending on the cell line and assay[4][9][15].
Cell Line Unresponsive to STING Agonists Verify that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3)[16]. Use a positive control cell line known to be responsive, such as THP1-Dual™ cells[17].
Issues with the Assay Ensure your assay for STING activation (e.g., measuring IFN-β production by ELISA or RT-qPCR, or using a reporter cell line) is properly validated[9][16].
Problem 2: High In Vivo Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Systemic Inflammatory Response Reduce the dose of diABZI. Encapsulating diABZI in a targeted delivery system can help direct it to the desired tissue (e.g., a tumor) and reduce systemic exposure[9].
Cytokine Release Syndrome Monitor for signs of toxicity and consider a dose-escalation study to find the maximum tolerated dose. The delivery system can be engineered to control the release rate of diABZI, potentially mitigating burst release and associated toxicity[2].
Non-specific Uptake by Healthy Tissues Utilize targeted delivery systems. For example, nanoparticles can be functionalized with ligands that bind to receptors overexpressed on target cells.
Problem 3: Inconsistent or Poor Efficacy of the Delivery System
Possible Cause Troubleshooting Step
Low Encapsulation Efficiency Optimize the formulation process. For lipid nanoparticles, factors like lipid composition and the ratio of drug to lipid can significantly impact encapsulation efficiency[7].
Poor Stability of the Formulation Characterize the stability of your delivery system over time and under different storage conditions. For nanoparticles, this includes monitoring particle size, polydispersity index (PDI), and drug leakage.
Inefficient Release at the Target Site Design the delivery system for controlled release. For polymer-drug conjugates, this could involve using a linker that is cleaved by enzymes present in the target microenvironment[9]. For lipid-based systems, the lipid composition can be tuned to promote endosomal escape and cytosolic delivery[5].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives from various studies.

Table 1: In Vitro Potency of diABZI and its Analogs

CompoundCell LineAssayEC50Reference
diABZI STING agonist-1Human PBMCsIFN-β Secretion130 nM[1][15]
diABZI STING agonist-1Mouse186 nM[4]
diABZI-amineTHP1-Dual reporter cellsIRF-inducible luciferase0.144 ± 0.149 nM[9]
diABZI-V/C-DBCOTHP1-Dual reporter cellsIRF-inducible luciferase1.47 ± 1.99 nM[9]
diABZI-amineMurine splenocytesIFN-β ELISA0.17 ± 6.6 µM[9]
diABZI-V/C-DBCOMurine splenocytesIFN-β ELISA7.7 ± 0.05 µM[9]
diABZI-amineTHP1-Dual reporter cellsIRF-inducible luciferase60.9 nM[2]
diABZI-V/C-MalTHP1-Dual reporter cellsIRF-inducible luciferase314 nM[2]

Table 2: In Vivo Pharmacokinetics and Efficacy

ParameterValueAnimal ModelAdministration RouteReference
Half-life 1.4 hoursBALB/c miceIntravenous (3 mg/kg)[4][14]
Tumor Growth Inhibition Significant inhibition and improved survivalCT-26 colorectal tumor modelIntravenous (1.5 mg/kg)[4][14]
Cytokine Induction Increased serum IFN-β, IL-6, TNF, and CXCL1Wild-type miceSubcutaneous (2.5 mg/kg)[4][15]

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using THP1-Dual™ Cells

This protocol is adapted from methodologies used to assess STING activation with diABZI and its derivatives[9][17].

  • Cell Culture: Culture THP1-Dual™ cells according to the manufacturer's instructions. These cells are engineered with reporters for both NF-κB and IRF signaling pathways.

  • Preparation of diABZI: Prepare a stock solution of this compound in sterile, anhydrous DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of approximately 100,000 cells per well.

  • Stimulation: Add the diluted diABZI solutions to the cells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., 2'3'-cGAMP).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Reporter Activity:

    • For the IRF-inducible reporter (luciferase): Add the appropriate luciferase substrate to the cell supernatant or lysate and measure luminescence using a luminometer.

    • For the NF-κB-inducible reporter (secreted embryonic alkaline phosphatase - SEAP): Add a SEAP detection reagent to the cell supernatant and measure absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the fold-change in reporter activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Protocol 2: Preparation of diABZI-Loaded Lipid Nanoparticles (LNPs)

This is a general protocol for preparing diABZI-loaded LNPs, which can be adapted based on specific lipid compositions and desired nanoparticle characteristics[5][7][8].

  • Lipid Stock Solutions: Prepare stock solutions of the desired lipids (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) in ethanol (B145695).

  • Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0). Dissolve this compound in this buffer.

  • Nanoparticle Formulation:

    • Rapidly mix the lipid-ethanol solution with the diABZI-aqueous buffer solution at a defined ratio (e.g., 3:1 aqueous to organic phase) using a microfluidic mixing device or by vigorous vortexing. This process leads to the self-assembly of LNPs with encapsulated diABZI.

  • Purification: Remove the ethanol and unencapsulated diABZI by dialysis or tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of diABZI encapsulated within the LNPs. This can be done by lysing the LNPs with a detergent or organic solvent and quantifying the diABZI concentration using a suitable analytical method (e.g., HPLC or a fluorescence-based assay if a fluorescently labeled diABZI is used).

    • Zeta Potential: Measure the surface charge of the LNPs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus diABZI diABZI STING_ER STING (on ER) diABZI->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation pTBK1->STING_Golgi Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation ISGs Type I IFN & ISGs (e.g., IFN-β, CXCL10) pIRF3_n->ISGs Induces Transcription

Caption: The diABZI-activated STING signaling pathway.

LNP_Formulation_Workflow diabzi_aq diABZI in Aqueous Buffer (pH 4) mixing Rapid Mixing (e.g., Microfluidics) diabzi_aq->mixing lipids_eth Lipids in Ethanol lipids_eth->mixing self_assembly LNP Self-Assembly mixing->self_assembly purification Purification (e.g., Dialysis) self_assembly->purification characterization Characterization (DLS, Encapsulation Eff.) purification->characterization final_product diABZI-LNPs characterization->final_product

Caption: Experimental workflow for diABZI-LNP formulation.

Troubleshooting_Logic start Low In Vitro Efficacy? check_uptake Optimize Delivery Vehicle (e.g., LNPs, Liposomes) start->check_uptake Cellular Uptake Issue? check_dose Perform Dose-Response Curve start->check_dose Concentration Issue? check_cells Verify Cell Line Responsiveness start->check_cells Cell Line Issue? check_assay Validate Assay (e.g., Positive Control) start->check_assay Assay Issue? outcome Improved Efficacy check_uptake->outcome check_dose->outcome check_cells->outcome check_assay->outcome

Caption: Troubleshooting logic for low in vitro efficacy.

References

potential off-target effects of diABZI STING agonist-1 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of diABZI STING agonist-1 trihydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of diABZI?

A1: The primary off-target effects of diABZI are related to its potent activation of the STING pathway, which can lead to an overexuberant inflammatory response. Key observed off-target effects include:

  • Cytokine Storm: Systemic administration or high local concentrations of diABZI can lead to a massive release of pro-inflammatory cytokines, often referred to as a "cytokine storm."[1][2] This can cause systemic inflammation and associated toxicities.

  • PANoptosis: diABZI has been shown to induce a form of programmed cell death called PANoptosis, which is a mixed pathway involving components of pyroptosis, apoptosis, and necroptosis.[2] This can lead to tissue damage, particularly at the site of administration.

  • Neutrophilic Inflammation: Administration of diABZI, especially via endotracheal route, can trigger acute neutrophilic inflammation, characterized by the infiltration of neutrophils and the release of neutrophil extracellular traps (NETs).[2]

Q2: How selective is diABZI for STING over other cellular targets, such as kinases?

Q3: Can diABZI cause toxicity in vivo?

A3: Yes, preclinical studies have reported dose-dependent toxicity with diABZI administration. Systemic administration has been associated with transient weight loss in mice.[1] Localized administration, such as subcutaneous injection, can induce severe but self-resolving skin inflammation with erythema, scaling, and induration. Intratracheal administration has been shown to cause acute lung injury and features of acute respiratory distress syndrome (ARDS).[2] Toxicity is generally linked to the induction of a strong inflammatory response.

Q4: What is the mechanism of diABZI-induced PANoptosis?

A4: diABZI-induced PANoptosis is a STING-dependent process that involves the coordinated activation of three distinct programmed cell death pathways:

  • Pyroptosis: STING activation can lead to the formation of inflammasomes (NLRP3 and AIM2), resulting in the cleavage of Gasdermin D and the release of pro-inflammatory cytokines like IL-1β.

  • Apoptosis: The STING signaling cascade can also trigger the cleavage of Caspase-3, a key executioner of apoptosis.

  • Necroptosis: Activation of the TNFR1 and IFNAR1 signaling pathways downstream of STING activation can lead to the phosphorylation of MLKL, a critical step in necroptosis.

The simultaneous activation of these pathways leads to a highly inflammatory form of cell death.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in vitro or in vivo. The concentration of diABZI used may be too high, leading to hyperactivation of the STING pathway.Perform a dose-response experiment to determine the optimal concentration that elicits the desired level of STING activation without excessive cytokine production. Consider reducing the concentration and/or the frequency of administration in vivo.
Significant cell death observed in non-target cells or tissues. diABZI may be inducing PANoptosis, a form of inflammatory programmed cell death.Assess markers of pyroptosis (e.g., cleaved Gasdermin D), apoptosis (e.g., cleaved Caspase-3), and necroptosis (e.g., phosphorylated MLKL) by Western blot or immunohistochemistry to confirm PANoptosis. Consider using a lower dose of diABZI or co-administration with inhibitors of these cell death pathways for mechanistic studies.
In vivo studies show signs of systemic inflammation, such as weight loss or lethargy in animals. Systemic administration of diABZI can lead to a cytokine storm and systemic inflammation.Monitor animals closely for signs of toxicity. Reduce the dose or frequency of diABZI administration. Consider local delivery methods (e.g., intratumoral injection) to minimize systemic exposure.
High levels of neutrophil infiltration observed in tissues following diABZI administration. diABZI can induce acute neutrophilic inflammation, particularly in the lungs.Characterize the inflammatory infiltrate using histology and flow cytometry. To mitigate this, consider dose reduction or alternative routes of administration. For mechanistic studies, co-administration with agents that inhibit neutrophil recruitment or function could be explored.

Data Presentation

Table 1: In Vivo Cytokine Induction by diABZI
SpeciesModeldiABZI Dose & RouteTime PointCytokineFold Increase (vs. Control)Reference
MouseC57BL/6J0.1 mg/kg, Intranasal3 hoursIFN-βPeak Induction[1]
MouseC57BL/6J0.1 mg/kg, Intranasal3 hoursIL-6Peak Induction[1]
MouseC57BL/6J0.1 mg/kg, Intranasal3 hoursCXCL10Peak Induction[1]
MouseC57BL/6J0.1 mg/kg, Intranasal3 hoursTNF-αPeak Induction[1]
MouseBALB/c1.5 mg/kg, Intravenous6 hoursIFN-β~1500 pg/mL[2]
Table 2: In Vitro Cytokine Induction by diABZI
Cell TypediABZI ConcentrationTime PointCytokineFold Increase (vs. Control)Reference
Human PBMCs100 nM24 hoursIFN-γNot specified[3]
Murine Macrophages1 µM16 hoursIFN-αSignificant increase[2]
Murine Macrophages1 µM16 hoursIFN-βSignificant increase[2]
Murine Macrophages1 µM16 hoursCXCL10Significant increase[2]
Murine Macrophages1 µM16 hoursIL-6Significant increase[2]
Murine Macrophages1 µM16 hoursTNF-αSignificant increase[2]
Human Airway Epithelial Cells1-10 µMNot specifiedIFN-βDose-dependent increase[2]
Human Airway Epithelial Cells1-10 µMNot specifiedIL-1βDose-dependent increase[2]
Human Airway Epithelial Cells1-10 µMNot specifiedIL-8Dose-dependent increase[2]

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Activation
  • Cell Treatment: Plate cells (e.g., THP-1 monocytes, murine bone marrow-derived macrophages) and allow them to adhere. Treat cells with desired concentrations of diABZI for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Assessment of PANoptosis
  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, epithelial cells) and treat with diABZI at various concentrations and time points.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1, using primary antibodies against key markers of:

    • Pyroptosis: Cleaved Caspase-1, Gasdermin D (full-length and cleaved).

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP.

    • Necroptosis: Phosphorylated MLKL.

  • Cytokine Measurement: Collect cell culture supernatants and measure the levels of IL-1β using an ELISA kit to assess inflammasome activation.

  • Cell Viability/Cytotoxicity Assay: Measure cell viability using an MTS assay or cytotoxicity using an LDH release assay according to the manufacturer's instructions.

Mandatory Visualization

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING STING (ER Membrane) diABZI->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits NFkB NF-κB STING->NFkB Activates p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes and Translocates p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocates IFNs Type I Interferons (IFN-α, IFN-β) p_IRF3_dimer->IFNs Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_NFkB_nuc->Cytokines Induces Transcription PANoptosis_Pathway cluster_pyroptosis Pyroptosis cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis diABZI diABZI STING STING Activation diABZI->STING Inflammasome NLRP3/AIM2 Inflammasome Assembly STING->Inflammasome Casp3 Caspase-3 Cleavage STING->Casp3 TNFR_IFNAR TNFR1/IFNAR Signaling STING->TNFR_IFNAR Casp1 Caspase-1 Activation Inflammasome->Casp1 GSDMD Gasdermin D Cleavage Casp1->GSDMD IL1b IL-1β Release GSDMD->IL1b PANoptosis PANoptosis (Inflammatory Cell Death) GSDMD->PANoptosis Apoptosis_exec Apoptosis Execution Casp3->Apoptosis_exec Apoptosis_exec->PANoptosis MLKL MLKL Phosphorylation TNFR_IFNAR->MLKL Necroptosis_exec Necroptosis Execution MLKL->Necroptosis_exec Necroptosis_exec->PANoptosis Experimental_Workflow start Start: Treat cells/animals with diABZI cytokine Cytokine Profiling (ELISA, Luminex) start->cytokine panoptosis PANoptosis Assay (Western Blot, Cytotoxicity) start->panoptosis inflammation In Vivo Inflammation (Histology, Flow Cytometry) start->inflammation kinome Kinome Selectivity (Kinase Panel Screen) start->kinome end End: Analyze Data cytokine->end panoptosis->end inflammation->end kinome->end

References

Technical Support Center: Managing diABZI-Induced Lung Inflammation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing the STING agonist diABZI to induce and manage lung inflammation in animal models.

Frequently Asked Questions (FAQs)

Q1: What is diABZI, and how does it induce lung inflammation?

A1: diABZI is a potent, synthetic, non-nucleotide-based STING (Stimulator of Interferon Genes) agonist.[1] It directly binds to and activates the STING protein, a key mediator of innate immunity. This activation triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines like TNFα and IL-6.[1][2] When administered to the lungs of animal models, diABZI initiates a robust inflammatory response characterized by neutrophilic infiltration, disruption of the respiratory barrier, and cytokine release, mimicking aspects of acute respiratory distress syndrome (ARDS).[1][3]

Q2: What is the typical dosing and administration route for inducing lung inflammation in mice?

A2: The most common administration routes are intranasal (IN) or intratracheal (i.t.) to ensure direct delivery to the lungs.[3][4] A low-dose regimen of 1 µg of diABZI administered intratracheally for three consecutive days has been shown to trigger acute neutrophilic inflammation.[1] Single intranasal doses ranging from 3 µg to 10 µg have also been used effectively.[5] The optimal dose and frequency can vary based on the mouse strain and the desired severity of inflammation, so pilot studies are recommended.

Q3: What are the key inflammatory markers to measure following diABZI administration?

A3: Key markers include the recruitment of inflammatory cells (especially neutrophils) into the bronchoalveolar lavage (BAL) fluid, the release of pro-inflammatory cytokines and chemokines (e.g., IFN-α, IFN-β, CXCL10, IL-6, TNF-α), and the presence of double-stranded DNA (dsDNA) from cell death and NETosis.[3][6] Histopathological analysis of lung tissue is also crucial for assessing the extent of injury.

Q4: How quickly does the inflammatory response develop and resolve?

A4: The inflammatory response is rapid. Intranasal administration can induce a significant interferon-stimulated gene (ISG) response in the lungs within 3 to 6 hours.[5][7] The peak of inflammation, characterized by cytokine production and immune cell infiltration, typically occurs within 24 to 72 hours.[1][7] The response to a single dose is often transient, with inflammation beginning to resolve after the initial peak.[7]

Q5: Is the diABZI-induced inflammation dependent solely on the STING pathway?

A5: Yes, studies using STING-deficient (STING-/-) mice have demonstrated that the inflammatory response, including neutrophil recruitment and cytokine release, is almost completely abrogated in the absence of STING.[6] This confirms that STING is the primary sensor for diABZI-induced lung inflammation.[6]

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Solution(s)
High mortality or excessive weight loss in animals. Dose is too high: Excessive STING activation can lead to a "cytokine storm" and severe tissue damage.[8]- Perform a dose-response study to find the optimal dose for your model.- Start with a lower dose (e.g., 0.1-1 µ g/mouse ) and titrate upwards.- Ensure accurate and consistent delivery to the lungs to avoid variability.
High variability in inflammatory response between animals. Inconsistent administration: Improper intratracheal or intranasal technique can lead to variable delivery to the lungs versus the gastrointestinal tract.Animal health: Pre-existing subclinical infections can alter the immune response.- Ensure all personnel are thoroughly trained in the administration technique.- Use anesthetized mice for i.t. instillation to ensure proper delivery.- Source animals from a reliable vendor and ensure they are healthy before starting the experiment.
Lower-than-expected inflammatory markers (e.g., low cytokine levels, minimal cell infiltration). Suboptimal dose: The dose may be too low to elicit a strong response.Degraded diABZI: Improper storage or handling can reduce the compound's potency.Timing of sample collection: Samples may have been collected too early or too late, missing the peak of the inflammatory response.[7]- Increase the dose of diABZI.- Store diABZI according to the manufacturer's instructions (typically desiccated at -20°C) and prepare fresh solutions for each experiment.- Conduct a time-course experiment, collecting BAL fluid and tissues at multiple time points (e.g., 6, 24, 48, 72 hours) to identify the peak response.
Unexpected inflammatory profile (e.g., different cell types dominating). Secondary response: The initial STING activation can cause cell death, releasing self-DNA that activates other DNA sensors like TLR9, leading to a secondary inflammatory wave.[1][3]- Analyze markers for different cell death pathways (apoptosis, necroptosis, pyroptosis).- Use knockout mice (e.g., TLR9-/-) to dissect the contribution of secondary pathways.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data from studies using diABZI to induce lung inflammation in wild-type mice.

Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) (Data are representative values based on published studies)[6]

Treatment GroupTotal Cells (x10⁵)Neutrophils (x10⁵)Macrophages (x10⁵)
Vehicle Control (Saline) 1.5 ± 0.30.1 ± 0.051.4 ± 0.3
diABZI (1 µg, i.t., 3 days) 8.0 ± 1.56.5 ± 1.21.5 ± 0.4

Table 2: Key Cytokine/Chemokine Concentrations in BALF (Data are representative values based on published studies)[3][6]

Treatment GroupIFN-α (pg/mL)CXCL10 (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Vehicle Control (Saline) < 20< 50< 30< 10
diABZI (1 µg, i.t., 3 days) 350 ± 752500 ± 500800 ± 150200 ± 50

Experimental Protocols

Protocol 1: Intratracheal (i.t.) Administration of diABZI in Mice
  • Preparation: Prepare a fresh solution of diABZI in sterile, endotoxin-free saline or PBS. A typical concentration is 0.1 mg/mL.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail). Confirm the depth of anesthesia by pedal reflex.

  • Positioning: Place the mouse in a supine position on a surgical board, inclined at a 45-degree angle.

  • Visualization: Gently extend the mouse's tongue and visualize the trachea using a small laryngoscope or otoscope.

  • Instillation: Using a sterile, gel-loading pipette tip or a specialized cannula attached to a microsyringe, carefully insert the tip into the trachea, avoiding the esophagus.

  • Delivery: Administer a small volume (typically 30-50 µL) of the diABZI solution directly into the lungs. A small gurgling sound may be heard.

  • Recovery: Hold the mouse in an upright position until it resumes a normal breathing pattern. Place the mouse in a clean cage on a warming pad for recovery. Monitor the animal until it is fully ambulatory.

Protocol 2: Bronchoalveolar Lavage (BAL) and Fluid Analysis
  • Euthanasia: Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tracheal Cannulation: Expose the trachea through a midline incision in the neck. Carefully insert a cannula (e.g., a 20-gauge catheter) into the trachea and secure it with a suture.

  • Lavage:

    • Instill 0.8-1.0 mL of ice-cold, sterile PBS or saline into the lungs through the cannula.

    • Gently aspirate the fluid back. The recovered volume should be around 70-80% of the instilled volume.

    • Repeat the process 2-3 times, pooling the recovered fluid on ice.

  • Cell Analysis:

    • Centrifuge the pooled BAL fluid (BALF) at 300 x g for 10 minutes at 4°C to pellet the cells.

    • Resuspend the cell pellet in a known volume of buffer.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (neutrophils, macrophages, lymphocytes).

  • Supernatant Analysis:

    • Use the cell-free supernatant from the centrifugation step for cytokine and protein analysis.

    • Measure cytokine/chemokine levels (e.g., IFN-α, CXCL10, IL-6) using ELISA or multiplex bead-based assays.

    • Measure total protein concentration (e.g., via BCA assay) as an indicator of vascular permeability and lung injury.

Visualizations

diABZI_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING STING (on ER) diABZI->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation pNFkB p-NF-κB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocation Genes Gene Transcription pIRF3_n->Genes pNFkB_n->Genes Cytokines Type I IFNs (IFN-α, IFN-β) Pro-inflammatory Cytokines (TNFα, IL-6) Genes->Cytokines Translation & Secretion

Caption: Core signaling pathway of diABZI-induced STING activation.

Experimental_Workflow cluster_prep Phase 1: Induction cluster_analysis Phase 2: Sample Collection & Analysis cluster_readouts Phase 3: Endpoints A Animal Acclimation B diABZI Administration (Intratracheal or Intranasal) A->B C Euthanasia & Sample Collection (e.g., 24, 48, 72h post-admin) B->C D Bronchoalveolar Lavage (BAL) C->D E Lung Tissue Collection C->E F BALF Cell Count (Total & Differential) D->F G BALF Cytokine Analysis (ELISA, Multiplex) D->G H Lung Histopathology (H&E Staining) E->H I Gene Expression Analysis (qRT-PCR, RNA-seq) E->I

Caption: General experimental workflow for diABZI lung inflammation models.

Troubleshooting_Logic Start Experiment Start Observation Observe Outcome Start->Observation HighMortality High Mortality / Weight Loss? Observation->HighMortality Assess Severity LowResponse Low Inflammatory Response? HighMortality->LowResponse No Action_ReduceDose Action: Reduce diABZI Dose HighMortality->Action_ReduceDose Yes Action_IncreaseDose Action: Increase diABZI Dose LowResponse->Action_IncreaseDose Yes Success Expected Outcome Achieved LowResponse->Success No (Nominal) Action_CheckAdmin Action: Verify Administration Technique Action_ReduceDose->Action_CheckAdmin Action_CheckAdmin->Start Re-run Experiment Action_CheckReagent Action: Check Reagent Integrity & Sample Timing Action_IncreaseDose->Action_CheckReagent Action_CheckReagent->Start Re-run Experiment

Caption: A logical troubleshooting flowchart for common experimental issues.

References

why high concentrations of diABZI reduce cytotoxic enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diABZI, a potent STING (Stimulator of Interferon Genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with diABZI.

Frequently Asked Questions (FAQs)

Q1: We observed that increasing the concentration of diABZI initially enhances cytotoxic effects, but at very high concentrations, this enhancement is reduced. Why does this occur?

A1: This is a documented phenomenon. While moderate concentrations of diABZI potentiate cytotoxic enhancement, particularly in the context of immunotherapy, excessively high concentrations can lead to a reduction in this effect.[1] This paradoxical outcome is likely due to several overlapping mechanisms:

  • T-cell Apoptosis: High levels of STING activation in T-cells can inhibit their proliferation and induce apoptosis.[2] This is mediated by the increased expression of pro-apoptotic proteins such as BIM and PUMA.[1] Consequently, the T-cells that are meant to be the effectors of cytotoxicity are themselves eliminated, reducing the overall therapeutic efficacy.

  • Negative Feedback Regulation: The STING signaling pathway has intrinsic negative feedback loops to prevent sustained and potentially harmful inflammation.[3][4] Upon strong activation, key signaling molecules like STING and IRF3 can be targeted for degradation, which dampens the downstream response.[3][4]

  • Induction of PANoptosis: High concentrations of diABZI can induce a form of programmed cell death called PANoptosis in various cells, which involves elements of apoptosis, pyroptosis, and necroptosis.[5][6] This widespread cell death can include immune cells, potentially disrupting the coordinated anti-tumor response.

  • Activation-Induced Cell Death (AICD): Similar to other immune-activating pathways, excessive stimulation of the STING pathway can lead to AICD in lymphocytes, a process that helps maintain immune homeostasis but can be counterproductive in a therapeutic setting.

Q2: What is the optimal concentration range for diABZI to enhance cytotoxicity in vitro?

A2: The optimal concentration of diABZI can vary significantly depending on the cell type, experimental setup, and the other therapeutic agents it's combined with. However, based on published studies, a concentration range of 0.5 µg/ml to 1 µg/ml has been shown to effectively enhance T-cell-mediated cytotoxicity against tumor cells.[1] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q3: Can diABZI induce cytotoxicity on its own?

A3: Yes, diABZI can induce direct cytotoxicity, particularly at higher concentrations and over longer incubation times.[1] It can trigger apoptosis in tumor cells through the phosphorylation of TBK1 and IRF3, and the cleavage of PARP1 and Caspase 3.[1] However, its primary therapeutic potential is often realized through the enhancement of anti-tumor immunity and in combination with other therapies.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced cytotoxic enhancement at high diABZI concentrations. T-cell apoptosis or activation-induced cell death due to excessive STING stimulation.Perform a dose-response experiment with a wider range of diABZI concentrations to identify the optimal dose. Consider a lower concentration range (e.g., 0.1 µg/ml to 2 µg/ml).
Negative feedback regulation of the STING pathway.Analyze the expression levels of key signaling proteins (e.g., STING, p-TBK1, p-IRF3) at different time points and concentrations to assess pathway activation and potential downregulation.
High background cell death in control groups. diABZI may have some level of single-agent cytotoxicity on your specific cell line.Include a "diABZI only" control group to quantify its direct cytotoxic effect. Shorten the incubation time if possible.
Inconsistent results between experiments. Variability in cell health, passage number, or reagent preparation.Standardize cell culture conditions and carefully control for cell density and viability at the start of each experiment. Prepare fresh dilutions of diABZI for each experiment.

Quantitative Data Summary

Parameter Cell Line(s) diABZI Concentration Observation Reference
T-cell mediated cytotoxicity Mel5260.5 - 1 µg/mlEnhanced cytotoxicity[1]
T-cell mediated cytotoxicity Mel52610 µg/mlAbated cytotoxicity[1]
Synergistic Cytotoxicity CFPAC-1 (Pancreatic Cancer)1 µmol/LSynergistic with MEK inhibitor (trametinib)[7]
Apoptosis Induction Mel526Not specifiedIncreased cleavage of PARP1 and Caspase 3[1]
Pro-apoptotic Gene Expression in T-cells HATs and PBLsHigh dosesIncreased expression of BIM and PUMA[1]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the effect of diABZI on cell viability and its ability to enhance T-cell mediated cytotoxicity.

  • Methodology:

    • Seed target tumor cells (e.g., Mel526) in a 96-well plate.

    • Prepare different concentrations of diABZI.

    • For cytotoxicity enhancement, pre-treat effector T-cells with diABZI for a specified period (e.g., 3 hours), then co-culture with target cells at various effector-to-target ratios.

    • For direct cytotoxicity, treat tumor cells directly with diABZI.

    • Incubate for a designated time (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as MTS assay or a luciferase-based assay (e.g., CellTiter-Glo).

    • Specific lysis can be calculated using the formula: (% Viability of Target Cells Alone - % Viability of Co-culture) / % Viability of Target Cells Alone * 100.

2. Apoptosis Analysis by Flow Cytometry

  • Objective: To quantify the percentage of apoptotic cells following diABZI treatment.

  • Methodology:

    • Treat cells with the desired concentrations of diABZI for the specified duration.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blotting for Signaling Pathway Analysis

  • Objective: To analyze the activation of the STING signaling pathway and downstream apoptosis markers.

  • Methodology:

    • Treat cells with diABZI for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, cleaved Caspase-3, and PARP.

    • Use appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

Visualizations

STING_Signaling_Pathway Canonical STING Signaling Pathway diABZI diABZI STING STING (on ER) diABZI->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus translocates to IFNs Type I Interferons (IFNs) Nucleus->IFNs upregulates transcription ISGs Interferon-Stimulated Genes (ISGs) IFNs->ISGs induce

Caption: Canonical STING signaling pathway activated by diABZI.

High_Dose_diABZI_Effect Hypothesized Mechanism of Reduced Cytotoxicity at High diABZI Concentrations cluster_0 Low to Moderate diABZI Concentration cluster_1 High diABZI Concentration T_Cell_Low T-Cell Tumor_Cell_Low Tumor Cell T_Cell_Low->Tumor_Cell_Low kills Enhanced_Cytotoxicity Enhanced Cytotoxicity Tumor_Cell_Low->Enhanced_Cytotoxicity T_Cell_High T-Cell T_Cell_Apoptosis T-Cell Apoptosis T_Cell_High->T_Cell_Apoptosis undergoes Tumor_Cell_High Tumor Cell Reduced_Cytotoxicity Reduced Cytotoxicity T_Cell_Apoptosis->Reduced_Cytotoxicity diABZI_Low Low/Moderate diABZI diABZI_Low->T_Cell_Low activates diABZI_High High diABZI diABZI_High->T_Cell_High hyper-activates

Caption: High diABZI concentrations may lead to T-cell apoptosis.

References

Technical Support Center: Improving the Pharmacokinetic Profile of diABZI STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the pharmacokinetic (PK) profile of the diABZI STING agonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic limitations of the free diABZI STING agonist?

The free form of diABZI, while a potent non-nucleotide STING agonist, presents several pharmacokinetic challenges. Its primary limitation is a short plasma half-life, which is approximately 1.4 hours in murine models[1][2][3][4]. This rapid clearance can limit its therapeutic efficacy as it may not achieve sustained, effective concentrations in the target tissue. Furthermore, systemic administration can lead to widespread, off-target STING activation, potentially causing unwanted inflammatory side effects and toxicity[5][6].

Q2: My diABZI formulation shows a very short half-life in vivo. What strategies can I use to extend it?

Several advanced formulation and conjugation strategies can significantly extend the in vivo half-life of diABZI. The main approaches include nanoparticle encapsulation and polymer conjugation.

  • Nanoparticle Encapsulation: Loading diABZI into nanocarriers, such as liposomes or polymersomes, protects it from rapid degradation and clearance. These nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect[7][8].

  • Polymer Conjugation: Covalently attaching diABZI to hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG) or poly(dimethylacrylamide) (DMA), increases its hydrodynamic size. This reduces renal clearance and prolongs circulation time[6][9]. These are often referred to as STING-activating polymer–drug conjugates (SAPCon)[6][10].

  • Albumin Hitchhiking: Conjugating diABZI to molecules that bind to serum albumin, such as nanobodies, can leverage the long half-life of albumin to extend the circulation of the agonist[11].

Data Presentation: Comparative Pharmacokinetics of diABZI Formulations

FormulationHalf-life (t1/2)Key Findings & AdvantagesReference(s)
Free diABZI ~1.4 hours (in mice)Rapid systemic clearance.[1][3]
Liposomal diABZI (dLNPs) Sustained presence (>12 hours)Slower clearance rate and prolonged circulation in the blood.[7][7]
cGAMP in Polymersomes ~1.5 hours (vs. ~2 min for free cGAMP)Demonstrates a 40-fold increase in half-life for a STING agonist.[12][12]
Polymer-diABZI Conjugate (SAPCon) Extended circulation timeEnhanced tumor accumulation and sustained STING activation in the TME.[6][6][10]

Q3: I am observing systemic toxicity with my diABZI administration. How can I improve its therapeutic window?

Improving the therapeutic window involves increasing the drug concentration at the target site (e.g., a tumor) while minimizing exposure to healthy tissues.

  • Passive Targeting: As mentioned, using nanoparticles (liposomes, polymers) in the 100-200 nm range can enhance accumulation in solid tumors via the EPR effect[7].

  • Active Targeting: For more precise delivery, you can conjugate your diABZI formulation (e.g., a nanoparticle or polymer) to a ligand that binds to a receptor overexpressed on tumor cells or specific immune cells. Antibody-drug conjugates (ADCs) are a prime example of this strategy[13].

  • Environmentally-Responsive Systems: Design delivery systems that release diABZI only in the specific microenvironment of the tumor, such as in response to low pH or specific enzymes that are abundant in the tumor microenvironment (TME)[6][10].

Q4: How can I verify that my modified diABZI formulation remains biologically active and still activates the STING pathway?

It is crucial to confirm that your formulation strategy does not compromise the intrinsic activity of diABZI. This can be validated using a series of in vitro assays before proceeding to in vivo studies.

  • Confirm STING Pathway Activation: Use cell lines that have a functional STING pathway (e.g., THP-1 monocytes). Treat the cells with your formulation and assess the phosphorylation of key downstream proteins, STING and IRF3, via Western blot[14].

  • Measure Type I Interferon Production: A primary outcome of STING activation is the production of Type I interferons. Measure the secretion of IFN-β into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA)[6].

  • Quantify Interferon-Stimulated Gene (ISG) Expression: Analyze the upregulation of ISG transcripts, such as IFNB1 and CXCL10, using RT-qPCR to confirm downstream signaling[15].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low STING Activation with New Formulation 1. Inefficient Drug Release: The agonist is not being released from the carrier at the site of action (cytoplasm).2. Poor Cellular Uptake: The formulation is not being internalized by target cells.3. Agonist Degradation/Inactivation: The chemical modification or encapsulation process damaged the diABZI molecule.1. Incorporate a cleavable linker (e.g., enzyme-sensitive) in your conjugate design. For nanoparticles, optimize the formulation for endosomal escape.[6]2. Modify the surface charge or add targeting ligands to enhance uptake. Characterize uptake using fluorescently labeled carriers.3. Verify the structural integrity of diABZI post-formulation using techniques like HPLC and mass spectrometry.
High Variability in In Vivo PK Data 1. Inconsistent Formulation: Batch-to-batch variability in particle size, drug loading, or stability.2. Improper Administration: Inconsistent dosing volume or injection technique (e.g., intravenous bolus).1. Implement rigorous quality control for each batch, measuring particle size (DLS), zeta potential, and encapsulation efficiency.2. Use a consistent and validated administration protocol. Ensure proper training for all personnel involved in animal studies.
Rapid Clearance Despite Nanoparticle Formulation 1. Opsonization and Macrophage Uptake: The nanoparticle surface is being recognized by the mononuclear phagocyte system (MPS), leading to rapid clearance by the liver and spleen.2. Instability In Vivo: The nanoparticle may be dissociating prematurely in the bloodstream.1. Coat the nanoparticle surface with PEG ("PEGylation") to create a stealth effect and reduce MPS uptake.2. Assess the stability of your formulation in mouse serum in vitro before proceeding to in vivo experiments.

Experimental Protocols & Visualizations

Detailed Protocol: In Vivo Pharmacokinetic Study of a diABZI Formulation

This protocol provides a framework for evaluating the PK profile of a novel diABZI formulation in mice.

Objective: To determine key pharmacokinetic parameters (t1/2, AUC, Cmax, Clearance) of a formulated diABZI compared to free diABZI.

Materials:

  • BALB/c mice (6-8 weeks old)

  • diABZI formulation and free diABZI solution

  • Vehicle control (e.g., PBS)

  • Blood collection tubes (with anticoagulant, e.g., sodium citrate (B86180) or EDTA)

  • Centrifuge, pipettes, and other standard lab equipment

  • Acetonitrile (B52724) (for protein precipitation)

  • LC-MS/MS or HPLC system for diABZI quantification

Methodology:

  • Animal Dosing: Administer a single dose of the diABZI formulation or free diABZI intravenously (IV) via the tail vein. A typical dose might be 1-3 mg/kg[1][3]. Include a vehicle control group.

  • Blood Sampling: Collect approximately 50-100 µL of blood (e.g., via retro-orbital or saphenous vein sampling) at predetermined time points. A typical schedule is: 10 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h post-injection[7].

  • Plasma Preparation: Immediately place the collected blood into tubes containing an anticoagulant. Centrifuge at ~3000 x g for 5 minutes at 4°C to separate the plasma[7].

  • Protein Precipitation: To extract diABZI from the plasma, add an equal volume of cold acetonitrile to the plasma sample. Vortex vigorously for 10-20 seconds to precipitate plasma proteins[7].

  • Sample Clarification: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Quantification: Carefully collect the supernatant, which contains the diABZI. Analyze the concentration of diABZI using a validated LC-MS/MS or HPLC method.

  • Data Analysis: Plot the plasma concentration of diABZI versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), and clearance (CL).

Visualizations

Diagram 1: The cGAS-STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, mitochondrial, etc.) cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAMP synthesizes STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 Translocates & recruits TBK1 pIRF3 p-IRF3 STING_TBK1->pIRF3 phosphorylates TBK1 TBK1 TBK1->STING_TBK1 IRF3 IRF3 IRF3->pIRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Genes Transcription of Type I IFNs (IFN-β) & other ISGs pIRF3_dimer->Genes translocates & activates

Caption: Overview of the canonical cGAS-STING signaling pathway.[16][17][18]

Diagram 2: Experimental Workflow for PK Profile Improvement

Workflow Formulate 1. Formulate diABZI (e.g., Liposomes, Polymer Conjugates) InVitro 2. In Vitro Characterization - Size, Stability - Drug Release Rate - STING Activity (ELISA, WB) Formulate->InVitro InVivo_PK 3. In Vivo PK Study (Mice) - Measure Plasma Conc. - Calculate t1/2, AUC InVitro->InVivo_PK Efficacy 4. In Vivo Efficacy Study (Tumor Models) - Assess Anti-Tumor Effect - Analyze TME InVivo_PK->Efficacy Optimize 5. Analyze & Optimize Efficacy->Optimize Optimize->Formulate Iterate

Caption: Iterative workflow for developing and validating diABZI formulations.

Diagram 3: Troubleshooting Logic for a New diABZI Formulation

Troubleshooting start Start: New diABZI Formulation q1 Is the formulation active in vitro (e.g., IFN-β ELISA)? start->q1 a1_no Problem: Inactive Formulation - Check diABZI integrity (HPLC) - Optimize for cellular uptake - Ensure drug release mechanism is functional q1->a1_no No q2 Does it show extended half-life in vivo? q1->q2 Yes a2_no Problem: Rapid Clearance - Check in vivo stability - Increase polymer MW or add PEG coating to reduce macrophage uptake q2->a2_no No q3 Is anti-tumor efficacy observed without systemic toxicity? q2->q3 Yes a3_no Problem: Poor Efficacy or High Toxicity - Confirm tumor accumulation (e.g., using fluorescent label) - Titrate dose to find therapeutic window - Consider active targeting q3->a3_no No success Success: Optimized Formulation q3->success Yes

References

Technical Support Center: Overcoming Resistance to diABZI STING Agonist Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diABZI STING agonist treatment. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to diABZI and other STING agonists in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to diABZI and other STING agonists?

A1: Resistance to STING agonists like diABZI can arise from various factors within the tumor microenvironment (TME) and the cancer cells themselves. Key mechanisms include:

  • Upregulation of Immune Checkpoints: STING activation can paradoxically lead to the increased expression of immune checkpoint molecules such as PD-L1, which dampens the anti-tumor immune response.[1][2][3]

  • Induction of Immunosuppressive Pathways: Treatment with STING agonists can trigger the production of immunosuppressive cytokines and enzymes, including IL-6, IL-35, and indoleamine 2,3-dioxygenase (IDO).[1][3][4][5] These molecules can inhibit the function of cytotoxic T cells and natural killer (NK) cells.

  • Activation of Pro-survival Pathways: In some cancer cells, STING activation can lead to a noncanonical NF-κB response, promoting cell survival through the IL-6-STAT3 pathway.[4]

  • Role of Regulatory B cells: STING agonists can stimulate the proliferation of IL-35-producing regulatory B cells, which in turn suppress NK cell activity and promote tumor survival.[4]

  • NRF2-Dependent Antioxidant Response: In certain cancers like melanoma, resistance to therapies, including STING agonists, is associated with the activation of the NRF2-dependent antioxidant response, which protects cancer cells from oxidative stress-induced cell death.[6][7]

  • Poor Bioavailability and Delivery: The inherent physicochemical properties of some STING agonists can limit their delivery to the tumor site and cellular uptake, reducing their efficacy.[8][9]

Q2: My tumor model is not responding to diABZI monotherapy. What are the recommended combination strategies to overcome this resistance?

A2: Combining diABZI with other therapeutic agents is a promising strategy to overcome resistance and enhance its anti-tumor efficacy. Consider the following combinations:

  • Immune Checkpoint Inhibitors (ICIs): Co-administration with anti-PD-1 or anti-CTLA-4 antibodies can counteract the upregulation of checkpoint molecules induced by STING activation, leading to a more robust and sustained anti-tumor T-cell response.[1][2][8][10]

  • COX-2 Inhibitors: The combination of a STING agonist with a COX-2 inhibitor, such as celecoxib, has been shown to synergistically control tumor growth and induce durable anti-tumor immunity by blocking a key regulatory pathway.[1][3][5][11]

  • IDO Inhibitors: Targeting the IDO pathway can alleviate the immunosuppressive effects of kynurenine, a metabolite produced by IDO, thereby enhancing the efficacy of STING agonist therapy.[1][3][5]

  • BRAF/MEK Inhibitors: In BRAF-mutant melanoma, combining diABZI with BRAF inhibitors (e.g., dabrafenib, vemurafenib) or MEK inhibitors can overcome drug resistance by downregulating the NRF2-dependent antioxidant response.[6][7][12]

  • Vascular Disrupting Agents: In highly vascularized tumors, combining a STING agonist with a vascular disrupting agent can enhance the anti-tumor response.[8]

  • PI3K Inhibitors: In PTEN-deficient cancers, combining STING agonists with PI3K inhibitors may overcome resistance to PARP inhibitors by restoring STING activation in myeloid cells.[13]

Q3: How can I improve the delivery and bioavailability of diABZI in my in vivo experiments?

A3: Enhancing the delivery of STING agonists to the tumor microenvironment is crucial for their efficacy. Several strategies are being explored:

  • Intratumoral Injection: Direct injection into the tumor can increase the local concentration of the agonist and minimize systemic side effects.[5][10][11]

  • Novel Delivery Systems: The use of biomaterials and nanoparticles to encapsulate STING agonists can improve their stability, solubility, and targeted delivery to tumor cells and immune cells within the TME.[14]

  • pH-Low Insertion Peptides (pHLIPs): Conjugating STING agonists to pHLIPs allows for targeted delivery to the acidic tumor microenvironment, enhancing their selectivity and efficacy.[15]

  • Macromolecular Conjugates: Linking diABZI to water-soluble polymers can improve its pharmacokinetic profile and facilitate cellular uptake.[16]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Limited or no tumor regression with diABZI monotherapy Intrinsic or acquired resistance mechanisms.1. Assess the TME: Analyze the tumor for expression of PD-L1, IDO, and COX-2, and for the presence of immunosuppressive cell types (e.g., regulatory T cells, myeloid-derived suppressor cells).2. Implement Combination Therapy: Based on the TME analysis, consider combining diABZI with an appropriate agent (e.g., anti-PD-1, celecoxib, IDO inhibitor).3. Optimize Dosing and Schedule: Experiment with different dosing regimens and schedules of diABZI administration.
Initial tumor response followed by relapse Adaptive resistance. The tumor adapts to the therapy by upregulating compensatory immunosuppressive pathways.1. Analyze Relapsed Tumors: Compare the molecular and cellular profiles of pre-treatment and relapsed tumors to identify new resistance mechanisms.2. Sequential or Combination Therapy: Introduce a second-line treatment targeting the identified resistance pathway upon relapse or consider a combination therapy from the outset.
High systemic toxicity observed Off-target effects due to systemic administration.1. Localize Delivery: Switch to intratumoral injection if feasible.2. Utilize Targeted Delivery Systems: Explore the use of nanoparticles, pHLIPs, or other targeted delivery vehicles to concentrate the drug at the tumor site.[14][15]
Variability in response across different tumor models Tumor-intrinsic factors and differences in the TME.1. Characterize Tumor Models: Profile the baseline expression of STING pathway components (cGAS, STING) and the immune composition of the TME in each model.2. Select Appropriate Models: Choose tumor models that are known to be immunologically "cold" or "hot" to test different therapeutic strategies.

Data Summary

Table 1: Efficacy of diABZI and Combination Therapies in Preclinical Models

Cancer Model Treatment Key Findings Reference
MelanomadiABZI + BRAF inhibitors (Dabrafenib/Vemurafenib)Synergistically induced cell death by downregulating NRF2.[6][7]
Lewis Lung CarcinomaCDA (STING agonist) + Celecoxib (COX-2 inhibitor)Controlled tumor growth and led to uniform survival without relapse.[1][3]
Lewis Lung CarcinomaCDA + anti-PD-1 mAbEnhanced anti-tumor responses and increased mouse survival.[1][3]
Colorectal Cancer (CT-26)diABZISignificant tumor regression and improved survival (80% tumor-free).[9]
Acute Myeloid Leukemia (MOLM-13)diABZI + VenetoclaxAdditive killing of AML cells and prolonged survival in xenograft models.[17]

Key Experimental Protocols

Protocol 1: Evaluation of diABZI and BRAF Inhibitor Synergy in Melanoma Cells

  • Cell Culture: Culture BRAF-mutant melanoma cell lines (e.g., C32, SK-MEL-28) in appropriate media.

  • Treatment: Treat cells with diABZI (e.g., 21 nM), a BRAF inhibitor (e.g., Dabrafenib or Vemurafenib at relevant concentrations), or a combination of both for 24-48 hours.

  • Viability Assay: Assess cell viability using an MTS assay to determine the cytotoxic effects of the treatments.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation of STING pathway proteins (p-STING, p-TBK1) and NRF2.

  • Immunofluorescence: Perform immunofluorescence staining to visualize the nuclear translocation of NRF2.

Protocol 2: In Vivo Murine Tumor Model for Combination Therapy

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., Lewis Lung Carcinoma) into syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a specified size (e.g., 250–300 mm³), randomize mice into treatment groups.[5]

  • Drug Administration:

    • Administer the STING agonist (e.g., CDA, 100 µg) intratumorally on specified days (e.g., days 0, 2, 6).[5]

    • Administer the combination agent (e.g., celecoxib, 60 mg/kg, by oral gavage; or anti-PD-1 antibody, intraperitoneally).[3]

  • Efficacy Assessment: Monitor tumor growth and survival over time.

  • Immunophenotyping: At the end of the study or at specified time points, harvest tumors and draining lymph nodes for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells).

Visualizations

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cluster_cGAS_STING cGAS-STING Activation cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP STING STING 2'3'-cGAMP->STING Activates TBK1 TBK1 STING->TBK1 NF-kB NF-kB STING->NF-kB IL-35 IL-35 STING->IL-35 Induces (via B cells) diABZI diABZI diABZI->STING Directly Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs Type I Interferons (IFN-α/β) IRF3->Type I IFNs Induces Transcription PD-L1 PD-L1 Type I IFNs->PD-L1 Upregulates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Induces Transcription IL-6 IL-6 NF-kB->IL-6 Induces IDO IDO Pro-inflammatory\nCytokines->IDO Induces NRF2 NRF2

Caption: The cGAS-STING signaling pathway and mechanisms of resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Murine Model Cell_Culture Cancer Cell Lines Treatment diABZI +/- Combination Agent Cell_Culture->Treatment Viability_Assay Cell Viability (MTS) Treatment->Viability_Assay Western_Blot Protein Expression (p-STING, NRF2) Treatment->Western_Blot Efficacy_Assessment Tumor Volume & Survival Viability_Assay->Efficacy_Assessment Correlates with Immunophenotyping Flow Cytometry of Tumor & Lymph Nodes Western_Blot->Immunophenotyping Informs Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Intratumoral, Systemic) Randomization->Drug_Administration Drug_Administration->Efficacy_Assessment Efficacy_Assessment->Immunophenotyping

Caption: A general experimental workflow for evaluating diABZI efficacy.

Combination_Strategies cluster_resistance_mech Resistance Mechanisms cluster_combo_therapies Combination Therapies diABZI diABZI PD-L1_Upregulation PD-L1 Upregulation diABZI->PD-L1_Upregulation Induces COX2_Pathway COX-2 Pathway Activation diABZI->COX2_Pathway Induces IDO_Pathway IDO Pathway Activation diABZI->IDO_Pathway Induces NRF2_Activation NRF2 Activation (e.g., Melanoma) diABZI->NRF2_Activation Counteracted by Anti-PD1 Anti-PD-1/PD-L1 Anti-PD1->PD-L1_Upregulation Blocks COX2_Inhibitor COX-2 Inhibitors (Celecoxib) COX2_Inhibitor->COX2_Pathway Inhibits IDO_Inhibitor IDO Inhibitors IDO_Inhibitor->IDO_Pathway Inhibits BRAF_MEK_Inhibitor BRAF/MEK Inhibitors BRAF_MEK_Inhibitor->NRF2_Activation Inhibits

Caption: Overcoming diABZI resistance with combination therapies.

References

Technical Support Center: Systemic diABZI STING Agonist Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the systemic administration of the diABZI STING agonist. The information provided aims to help minimize toxicity while maximizing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with the systemic administration of diABZI?

A1: Systemic administration of diABZI can lead to indiscriminate activation of the STING pathway, potentially causing inflammatory toxicities such as cytokine release syndrome (CRS).[1] This is characterized by an excessive and unbalanced production of pro-inflammatory cytokines like IL-6 and TNF-α.[2] In preclinical models, high doses or certain routes of administration have been associated with acute neutrophilic inflammation, disruption of the respiratory barrier, and even acute respiratory distress syndrome (ARDS) when administered endotracheally.[3][4][5] Sustained overactivation of STING can also lead to lymphopenia and T-cell exhaustion.[6]

Q2: How can the toxicity of systemic diABZI administration be minimized?

A2: Several strategies are being explored to mitigate the toxicity of systemic diABZI administration:

  • Dose Optimization: Using the lowest effective dose is crucial. Lower doses have been shown to avoid inducing T-cell death.[7]

  • Formulation Strategies: Encapsulating diABZI in nanoparticles or liposomes can improve its pharmacokinetic profile, enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, and reduce systemic exposure.[8][9]

  • Polymer-Drug Conjugates: Conjugating diABZI to polymers can prolong its circulation time, promote tumor accumulation, and allow for controlled, enzyme-mediated release within the tumor microenvironment.[10]

  • Targeted Delivery: Developing strategies to specifically target diABZI to tumor cells or antigen-presenting cells (APCs) can minimize off-target activation of STING in healthy tissues.[11]

  • Combination Therapies: Combining diABZI with other agents, such as checkpoint inhibitors, may allow for lower, less toxic doses of the STING agonist to be used while still achieving a potent anti-tumor response.[7]

Q3: What is the typical signaling pathway activated by diABZI?

A3: diABZI, a non-cyclic dinucleotide, directly binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to a conformational change in STING, its dimerization, and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, pIRF3 induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][12]

STING_Pathway diABZI diABZI STING STING (on ER) diABZI->STING Binds & Activates STING_dimer STING Dimerization & Translocation STING->STING_dimer TBK1 TBK1 STING_dimer->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Induces Transcription

Caption: Simplified signaling pathway of diABZI-mediated STING activation.

Troubleshooting Guides

Issue 1: Excessive systemic inflammation and cytokine storm observed in preclinical models.

Potential Cause Troubleshooting Step Expected Outcome
High dose of diABZI Perform a dose-titration study to determine the minimum effective dose that elicits an anti-tumor response with acceptable toxicity.Reduced systemic cytokine levels and improved tolerability.
Rapid systemic distribution Encapsulate diABZI in liposomes or nanoparticles to alter its pharmacokinetic profile and promote passive tumor targeting.[8]Increased drug concentration at the tumor site and reduced systemic exposure.
Non-specific STING activation Conjugate diABZI to a tumor-targeting moiety or a polymer to create a prodrug that is preferentially activated in the tumor microenvironment.[10][11]Enhanced tumor-specific STING activation and minimized off-target effects.

Issue 2: Lack of anti-tumor efficacy with systemic diABZI administration.

Potential Cause Troubleshooting Step Expected Outcome
Poor bioavailability and short half-life Utilize a nanoparticle or polymer-drug conjugate formulation to improve the serum half-life and tumor accumulation of diABZI.[1][8][10]Enhanced and sustained STING activation within the tumor.
Tumor microenvironment is not "hot" Combine diABZI with other immunotherapies, such as checkpoint inhibitors, to synergistically enhance the anti-tumor immune response.[7]Increased infiltration and activation of cytotoxic T cells in the tumor.
Low STING expression in tumor cells Assess STING expression levels in the tumor model. Consider combining diABZI with therapies that can upregulate STING expression or induce immunogenic cell death.Improved responsiveness of the tumor to STING agonist therapy.

Quantitative Data Summary

Table 1: In Vitro Potency of diABZI

Parameter Human STING Mouse STING Reference
EC50 130 nM186 nM[13]
EC50 (THP1-Dual reporter cells) 0.144 ± 0.149 nM (diABZI-amine)-[10]
EC50 (murine splenocytes, IFN-β ELISA) -0.17 ± 6.6 µM (diABZI-amine)[10]

Table 2: Pharmacokinetic Parameters of diABZI

Parameter Value Administration Route Reference
Half-life 1.4 hoursIntravenous[13]
Serum half-life ~90 minutesNot specified[1]

Experimental Protocols

Protocol 1: In Vivo Mouse Tumor Model for Efficacy and Toxicity Assessment

  • Animal Model: Utilize syngeneic tumor models (e.g., CT26 colorectal, B16-F10 melanoma) in immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., 40% PEG400 in saline)

    • diABZI (specify dose and formulation, e.g., 1.5 mg/kg free diABZI, intravenously)

    • diABZI formulation (e.g., liposomal diABZI, polymer-conjugated diABZI)

  • Administration: Administer treatments intravenously (i.v.) or as specified in the experimental design, typically starting when tumors reach a palpable size (e.g., 50-100 mm³).[10]

  • Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor survival.

  • Toxicity Monitoring:

    • Record body weight daily.

    • Perform clinical observations for signs of toxicity (e.g., lethargy, ruffled fur).

    • At study endpoint, collect blood for complete blood count (CBC) and serum cytokine analysis (e.g., IL-6, TNF-α) by ELISA or multiplex assay.

    • Harvest major organs (liver, spleen, lungs, kidneys) for histopathological analysis.

  • Immunophenotyping: At specified time points, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[10]

Caption: Experimental workflow for in vivo efficacy and toxicity assessment.

Protocol 2: Preparation of diABZI-Encapsulated Liposomes (dLNPs)

This protocol is a generalized representation based on common liposome (B1194612) preparation techniques.

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with an ammonium (B1175870) sulfate (B86663) solution (e.g., 250 mM) to form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Subject the MLVs to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder to form small unilamellar vesicles (SUVs).

  • Drug Loading:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a buffer (e.g., PBS).

    • Incubate the purified liposomes with a solution of diABZI. The ammonium sulfate gradient will drive the encapsulation of diABZI into the liposomes.

  • Purification and Characterization:

    • Remove unencapsulated diABZI by dialysis or size exclusion chromatography.

    • Characterize the dLNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading capacity using a suitable analytical method (e.g., HPLC).

Caption: Workflow for preparing diABZI-encapsulated liposomes (dLNPs).

References

diABZI STING agonist-1 trihydrochloride degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and handling of diABZI STING agonist-1 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it is reported to be stable for at least four years.[1] For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline solid in an organic solvent such as DMSO.[1] For example, a stock solution can be made by dissolving the compound in fresh, anhydrous DMSO to a concentration of up to 100 mg/mL.[3] It is recommended to purge the solvent with an inert gas before use.[1] If preparing an aqueous stock solution, sonication may be necessary to achieve dissolution.[4]

Q3: What are the known solubilities of this compound?

A3: The solubility of this compound varies depending on the solvent. Please refer to the table below for detailed solubility information.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and eye protection.

Q5: What should I do in case of accidental contact with the compound?

A5: In case of skin contact, wash the affected area thoroughly with soap and water. If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. For inhalation, move to an area with fresh air. If ingested, seek immediate medical attention.

Troubleshooting Guides

Issue: Loss of Agonist Activity in Experiments

If you observe a decrease or complete loss of diABZI's STING agonist activity in your experiments, consider the following potential causes and troubleshooting steps:

  • Improper Storage:

    • Question: Was the solid compound stored at the recommended temperature of -20°C? Was the DMSO stock solution stored at -80°C and protected from moisture?

    • Troubleshooting: Always store the compound and its solutions as recommended. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

  • Compound Degradation:

    • Question: Has the compound been exposed to conditions that could cause degradation, such as strong acids or bases, oxidizing agents, or prolonged exposure to light?

    • Troubleshooting: Protect the compound from harsh chemical conditions and light. Prepare fresh working solutions from a properly stored stock solution for each experiment. If degradation is suspected, a stability assessment may be necessary (see Experimental Protocols).

  • Incorrect Solution Preparation:

    • Question: Was the correct solvent used? Was the compound fully dissolved?

    • Troubleshooting: Ensure the compound is completely dissolved in the appropriate solvent. Sonication may be required for some solvents.[4] For in vivo formulations, it is often recommended to prepare them fresh before each use.[3]

Issue: Suspected Compound Degradation

The benzimidazole (B57391) and amide functionalities within the diABZI molecule are susceptible to certain chemical reactions that can lead to degradation.

  • Hydrolysis:

    • Description: The amide bonds in diABZI can be susceptible to hydrolysis, especially in non-neutral aqueous solutions (acidic or basic pH). This would break the molecule into smaller, inactive fragments.

    • Prevention: Maintain neutral pH in your experimental buffers. If you must work outside of a neutral pH range, minimize the time the compound is in the solution. Prepare fresh solutions for each experiment.

  • Oxidation:

    • Prevention: Avoid exposing the compound to strong oxidizing agents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

  • Photodegradation:

    • Description: Benzimidazole derivatives can be sensitive to light.[5] Prolonged exposure to UV or even ambient light could potentially lead to degradation.

    • Prevention: Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureStability PeriodSource
Crystalline Solid-20°C≥ 4 years[1]
In DMSO-80°CUp to 2 years[2]
In DMSO-20°CUp to 1 year[2]

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO~50 - 100 mg/mL[1][3]
Water~5 - 25 mg/mL (sonication may be needed)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Allow the vial of solid diABZI to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound using an analytical balance. The molecular weight is 959.32 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of diABZI Stability (Forced Degradation Study - Hypothetical)

This protocol outlines a general procedure for a forced degradation study to assess the stability of diABZI under various stress conditions.

  • Materials:

    • This compound

    • 1 M HCl, 1 M NaOH, 3% H₂O₂

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)

  • Procedure:

    • Control Sample: Prepare a solution of diABZI in a neutral buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the diABZI solution. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the diABZI solution. Incubate at room temperature and 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the diABZI solution. Incubate at room temperature.

    • Photodegradation: Expose a solution of diABZI to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates diABZI diABZI diABZI->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes translocates and activates transcription IFN Type I Interferons IFN_genes->IFN leads to expression of

Caption: STING signaling pathway activation.

Experimental_Workflow start Start storage Store solid diABZI at -20°C start->storage preparation Prepare stock solution in anhydrous DMSO storage->preparation aliquoting Aliquot stock solution into single-use tubes preparation->aliquoting storage_solution Store aliquots at -80°C aliquoting->storage_solution experiment Use fresh aliquot for each experiment storage_solution->experiment end End experiment->end Troubleshooting_Guide start Loss of diABZI activity observed check_storage Were storage conditions correct? (-20°C solid, -80°C DMSO stock) start->check_storage improper_storage Improper storage is a likely cause. Use a fresh vial/aliquot. check_storage->improper_storage No check_handling Was the compound exposed to light, strong acids/bases, or oxidizing agents? check_storage->check_handling Yes contact_support If issues persist, contact technical support. improper_storage->contact_support degradation Chemical degradation is possible. Prepare fresh solutions and protect from harsh conditions. check_handling->degradation Yes check_solution Was the solution prepared correctly and used promptly? check_handling->check_solution No degradation->contact_support solution_error Re-prepare the solution carefully. For in vivo work, use immediately. check_solution->solution_error No check_solution->contact_support Yes solution_error->contact_support

References

Technical Support Center: Enhancing diABZI Efficacy with Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nanoparticle-delivered diABZI.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, characterization, and application of diABZI-loaded nanoparticles.

Issue 1: Low Encapsulation Efficiency of diABZI in Nanoparticles

  • Question: We are observing low encapsulation efficiency of diABZI in our lipid-based nanoparticles. What are the potential causes and how can we improve it?

  • Answer: Low encapsulation efficiency is a common challenge. Here are several factors to consider and troubleshoot:

    • Lipid Composition: The choice of lipids is critical. For cationic STING agonists like diABZI, incorporating negatively charged lipids (e.g., DSPG, DMPG) can enhance electrostatic interactions and improve loading.

    • Drug-to-Lipid Ratio: An excessively high diABZI-to-lipid ratio can lead to saturation of the nanoparticle core and subsequent drug leakage. Systematically screen different ratios to find the optimal balance.

    • pH Gradient: For liposomal formulations, using a pH gradient loading method (e.g., ammonium (B1175870) sulfate (B86663) gradient) can significantly improve the encapsulation of weakly basic drugs like diABZI.[1]

    • Formulation Method: The method of nanoparticle preparation can influence encapsulation. For liposomes, thin-film hydration followed by extrusion is a common method.[2] Microfluidic-based methods can also offer better control over particle size and encapsulation.[3] Ensure that the temperature during hydration is above the transition temperature (Tc) of the lipids.

    • Solubility of diABZI: Ensure that diABZI is fully dissolved in the aqueous phase before encapsulation. Poor solubility can lead to precipitation and low encapsulation. diABZI is water-soluble at 2 mg/ml.[4]

Issue 2: Nanoparticle Aggregation and Instability

  • Question: Our diABZI-loaded nanoparticles are aggregating over time, leading to increased polydispersity index (PDI). How can we improve their stability?

  • Answer: Nanoparticle aggregation can compromise their efficacy and safety.[5][6] Consider the following to enhance stability:

    • Surface Charge: Ensure the nanoparticles have a sufficient surface charge (zeta potential) to induce electrostatic repulsion and prevent aggregation. A zeta potential of ±30 mV is generally considered stable.

    • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-mPEG2000) into your formulation can create a hydrophilic shell around the nanoparticles, providing steric hindrance that prevents aggregation.[7]

    • Storage Conditions: Store nanoparticle suspensions at the recommended temperature (typically 4°C) and avoid freeze-thaw cycles, which can disrupt nanoparticle integrity.

    • Buffer Composition: The ionic strength and pH of the storage buffer can affect nanoparticle stability. Use a buffer with appropriate pH and low to moderate ionic strength.

Issue 3: Inconsistent In Vitro Efficacy (STING Activation)

  • Question: We are observing variable results in our in vitro assays for STING activation (e.g., IFN-β secretion, IRF3 phosphorylation) using diABZI nanoparticles. What could be the cause?

  • Answer: Inconsistent in vitro results can be frustrating. Here are some potential sources of variability:

    • Nanoparticle Characterization: Ensure that each batch of nanoparticles is thoroughly characterized for size, PDI, zeta potential, and diABZI loading. Inconsistencies in these parameters will lead to variable results.

    • Cellular Uptake: The efficiency of nanoparticle uptake by your target cells can vary. Cationic nanoparticles are readily phagocytosed, but this can sometimes lead to non-specific uptake.[8] Anionic nanoparticles may have lower non-specific uptake.[8]

    • Drug Release Kinetics: The rate at which diABZI is released from the nanoparticles will influence the kinetics of STING activation. If the release is too slow, you may not see a robust response in short-term assays.

    • Cell Line Variability: Ensure that the cell line you are using (e.g., THP-1) expresses STING and is responsive to its activation.[9] It is good practice to include a positive control with free diABZI to confirm cellular responsiveness.

    • Assay Timing: The kinetics of STING activation and downstream signaling can be transient. Perform time-course experiments to identify the optimal time point for measuring your endpoint of interest (e.g., phosphorylation of STING, TBK1, and IRF3 can peak at different times).[5]

Issue 4: High Cytotoxicity in Non-Target Cells

  • Question: Our diABZI nanoparticles are showing significant cytotoxicity to normal (non-cancerous) cells in vitro. How can we improve their specificity?

  • Answer: Off-target cytotoxicity is a major concern in drug delivery.[8][10] Here are strategies to enhance specificity:

    • Targeted Delivery: Functionalize the surface of your nanoparticles with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on your target cancer cells. This can enhance cellular uptake in the target cells while minimizing uptake in non-target cells.

    • Stimuli-Responsive Release: Design nanoparticles that release diABZI in response to the tumor microenvironment (TME), such as low pH or specific enzymes.[8] This can limit drug release to the tumor site.

    • Dose Optimization: Carefully titrate the concentration of diABZI nanoparticles to find a therapeutic window that is effective against cancer cells but has minimal toxicity to normal cells.

Issue 5: Poor In Vivo Antitumor Efficacy

  • Question: Despite promising in vitro results, our diABZI nanoparticles are not showing significant tumor growth inhibition in our mouse model. What are the potential reasons for this discrepancy?

  • Answer: The transition from in vitro to in vivo is a common hurdle. Several factors could contribute to poor in vivo efficacy:

    • Pharmacokinetics and Biodistribution: The nanoparticles may be rapidly cleared from circulation before they can accumulate in the tumor. PEGylation can help prolong circulation time. The size of the nanoparticles also influences their biodistribution, with smaller nanoparticles showing better accumulation in lymph nodes.[8]

    • Tumor Penetration: The dense extracellular matrix of solid tumors can limit the penetration of nanoparticles. Smaller nanoparticles (around 25 nm) have been shown to be more efficient at penetrating tumor tissue than larger ones (100 nm).[8]

    • Immune Status of the Animal Model: The choice of animal model is crucial. Immunocompromised models (e.g., NCG mice) may not fully recapitulate the immune-mediated antitumor effects of STING agonists.[11] Syngeneic tumor models in immunocompetent mice are often more appropriate for evaluating cancer immunotherapies.[12]

    • Dosing Regimen: The dose and frequency of administration may need to be optimized. Sustained STING activation can sometimes lead to T-cell exhaustion and impair antitumor immunity.[12] It is important to find a dosing schedule that maximizes efficacy while minimizing potential negative immunomodulatory effects.

Frequently Asked Questions (FAQs)

1. What is diABZI and how does it work?

diABZI is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[4] It activates the cGAS-STING signaling pathway, which is a key component of the innate immune system.[13] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an antitumor and antiviral immune response.[11][14]

2. Why is nanoparticle delivery beneficial for diABZI?

While diABZI is a potent STING agonist, its systemic administration can lead to widespread, non-specific immune activation and potential toxicity. Nanoparticle encapsulation offers several advantages:

  • Improved Pharmacokinetics: Nanoparticles can protect diABZI from rapid degradation and clearance, prolonging its circulation half-life.[13]

  • Targeted Delivery: Nanoparticles can be designed to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting with specific ligands.[7]

  • Reduced Systemic Toxicity: By localizing the delivery of diABZI to the tumor microenvironment, nanoparticle formulations can minimize systemic exposure and associated side effects.[7]

  • Enhanced Efficacy: Increased accumulation and sustained release of diABZI at the tumor site can lead to more potent and durable antitumor immune responses.[7]

3. What types of nanoparticles are suitable for diABZI delivery?

Various types of nanoparticles can be used to deliver diABZI, including:

  • Liposomes: These are vesicular structures composed of a lipid bilayer and are a well-established drug delivery platform.[1]

  • Lipid Nanoparticles (LNPs): Similar to liposomes, LNPs are composed of lipids and are particularly effective for delivering nucleic acids and small molecule drugs.[15]

  • Polymeric Nanoparticles: These are formed from biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) and can be formulated to provide sustained drug release.

  • Polymersomes: These are vesicular structures formed from amphiphilic block copolymers and offer high stability and versatility.[15]

The choice of nanoparticle will depend on the specific application, desired release profile, and targeting strategy.

4. How can I assess the in vitro activity of my diABZI nanoparticles?

Several in vitro assays can be used to evaluate the STING-activating potential of your diABZI nanoparticles:

  • Reporter Cell Lines: THP1-Dual™ cells are a human monocytic cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[4] This allows for a quantitative measurement of STING activation.

  • Western Blotting: You can assess the phosphorylation of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.[16]

  • ELISA/qRT-PCR: Measure the production of downstream cytokines, such as IFN-β, IL-6, and TNF-α, at both the protein (ELISA) and mRNA (qRT-PCR) levels.[5][14][16]

  • Flow Cytometry: Analyze the upregulation of activation markers on immune cells, such as CD86 and CD80 on dendritic cells.[16]

5. What are the key considerations for in vivo studies with diABZI nanoparticles?

  • Animal Model: Select an appropriate animal model that allows for the evaluation of the immune-mediated effects of diABZI. Syngeneic tumor models in immunocompetent mice are often the preferred choice.[12][17][18]

  • Route of Administration: The route of administration (e.g., intravenous, intratumoral) will depend on the nanoparticle formulation and the therapeutic goal.

  • Dose and Schedule: Optimize the dose and frequency of administration to maximize antitumor efficacy while minimizing toxicity.[12]

  • Pharmacodynamic Markers: Monitor pharmacodynamic markers in vivo to assess STING activation, such as measuring serum cytokine levels (e.g., IFN-β) or analyzing immune cell populations in the tumor and lymphoid organs.[12]

  • Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and organ-specific toxicities.[10]

Data Presentation

Table 1: In Vitro Potency of diABZI and its Formulations

Compound/FormulationCell LineAssayEC50Reference
diABZI (human STING)Human PBMCsIFNβ Secretion130 nM[13][19]
diABZI (mouse STING)Mouse CellsSTING Activation186 nM[19]
diABZI-loaded Liposomes (dLNPs)4T1 cellsCytotoxicity (IC50)~5 µg/mL[20]

Table 2: In Vivo Dosing of diABZI and Nanoparticle Formulations

FormulationAnimal ModelTumor ModelRoute of AdministrationDoseOutcomeReference
diABZIMiceCT26 ColorectalIntravenous1.5 mg/kgTumor growth inhibition[19]
diABZINCG MiceMel526 MelanomaIntratumoral0.1 µMTumor growth suppression[11]
diABZI-loaded Liposomes (dLNPs)BALB/c Mice4T1 Breast CancerIntravenous1 mg/kgTumor growth inhibition[20]
diABZIC57BL/6J MiceKP4662 PancreaticIntravenous1.5 mg/kgLymphocyte activation[12]

Experimental Protocols

Protocol 1: Formulation of diABZI-Loaded Liposomes by Thin-Film Hydration and Extrusion

This protocol is a general guideline and may require optimization based on the specific lipid composition and desired nanoparticle characteristics.

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-mPEG2000) in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of diABZI at the desired concentration.

    • Warm the diABZI solution to a temperature above the transition temperature (Tc) of the lipids.

    • Add the warm diABZI solution to the round-bottom flask containing the lipid film.

    • Agitate the flask (e.g., by vortexing or using a bath sonicator) until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Extrusion:

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for a defined number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size.[2]

  • Purification:

    • Remove unencapsulated diABZI by dialysis or size exclusion chromatography.

Protocol 2: Quantification of diABZI Encapsulation Efficiency

  • Sample Preparation:

    • Take a known volume of the diABZI-liposome suspension.

    • Lyse the liposomes to release the encapsulated diABZI. This can be done by adding a detergent (e.g., 1.5% (v/v) C12E10) or a suitable organic solvent.[2]

  • Quantification:

    • Quantify the total amount of diABZI in the lysed sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

    • Separately, quantify the amount of free (unencapsulated) diABZI in the supernatant after separating the liposomes (e.g., by ultracentrifugation).

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total diABZI - Free diABZI) / Total diABZI] x 100

Protocol 3: In Vitro STING Activation Assay using THP-1 Reporter Cells

This protocol is a general guideline for using THP1-Dual™ cells.

  • Cell Culture:

    • Culture THP1-Dual™ cells according to the manufacturer's instructions.

  • Treatment:

    • Plate the cells in a 96-well plate at the recommended density.

    • Add serial dilutions of your diABZI nanoparticles and control treatments (e.g., free diABZI, empty nanoparticles, vehicle control) to the wells.

    • Incubate the plate for the desired time period (e.g., 24 hours).

  • Reporter Gene Assay:

    • Collect the cell culture supernatant.

    • Assay for the activity of the secreted luciferase using a suitable substrate and a luminometer, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the fold-change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value.

Mandatory Visualization

STING_Signaling_Pathway cluster_cell Target Cell cluster_cytosol Cytosol cluster_nucleus Nucleus diABZI diABZI Nanoparticle Cell_Membrane STING STING Cell_Membrane->STING Uptake & Release Cytosol ER Endoplasmic Reticulum (ER) TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocation IFN_Genes Interferon Genes Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN Transcription & Translation Immune_Response Antitumor/ Antiviral Immune Response Type_I_IFN->Immune_Response Secretion & Signaling

Caption: STING signaling pathway activated by nanoparticle-delivered diABZI.

Experimental_Workflow Formulation 1. Nanoparticle Formulation (e.g., Thin-film Hydration) Characterization 2. Characterization (Size, PDI, Zeta, Loading) Formulation->Characterization In_Vitro 3. In Vitro Testing (STING Activation, Cytotoxicity) Characterization->In_Vitro In_Vivo 4. In Vivo Studies (Efficacy, Toxicity, PK/PD) In_Vitro->In_Vivo Promising Results Data_Analysis 5. Data Analysis & Optimization In_Vivo->Data_Analysis Data_Analysis->Formulation Iterative Optimization

Caption: Experimental workflow for developing diABZI nanoparticles.

Troubleshooting_Logic Problem Problem Encountered Low_Efficacy Low Efficacy Problem->Low_Efficacy High_Toxicity High Toxicity Problem->High_Toxicity Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Check_Formulation Check Formulation (Loading, Stability) Low_Efficacy->Check_Formulation Optimize_Dose Optimize Dose & Targeting High_Toxicity->Optimize_Dose Check_Characterization Check Characterization (Size, PDI, Zeta) Inconsistent_Results->Check_Characterization Standardize_Assay Standardize Assay (Controls, Timepoints) Inconsistent_Results->Standardize_Assay Solution Solution Check_Formulation->Solution Check_Characterization->Solution Optimize_Dose->Solution Standardize_Assay->Solution

Caption: Logical workflow for troubleshooting experimental issues.

References

Validation & Comparative

diABZI STING Agonist-1 Outpaces cGAMP in Potency for STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and oncology, the quest for potent and effective STING (Stimulator of Interferon Genes) agonists is paramount for advancing novel immunotherapies. A comparative analysis reveals that the synthetic non-nucleotide agonist, diABZI STING agonist-1 trihydrochloride, demonstrates significantly higher potency in activating the STING pathway compared to the natural endogenous ligand, cyclic GMP-AMP (cGAMP).

The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a powerful type I interferon response. Pharmacological activation of this pathway holds immense therapeutic potential for cancer and infectious diseases. This guide provides a head-to-head comparison of two key STING agonists, diABZI and cGAMP, focusing on their potency and the experimental methods used for their evaluation.

Potency Comparison: A Clear Advantage for diABZI

Quantitative data consistently highlights the superior potency of diABZI in activating the STING pathway. The half-maximal effective concentration (EC50), a key measure of potency, is significantly lower for diABZI than for cGAMP across various experimental systems.

AgonistTargetAssay TypeEC50 ValueReference
This compound Human STINGIFN-β Secretion in PBMCs130 nM[1][2]
Mouse STINGIFN-β Secretion186 nM[1]
Human STINGIRF-Luciferase Reporter~100 nM[3]
2'3'-cGAMP Human STING (wild-type)Luciferase Reporter Gene Assay20 nM[4]
L929 CellsIFN-β RNA Induction15 nM - 42 nM[5][6]
THP1-Dual™ CellsPhospho-STING (S366) HTRF Assay~75 µM

It is important to note that direct comparisons of EC50 values across different studies can be challenging due to variations in cell lines, assay formats, and experimental conditions. However, one study directly states that diABZI is over 400-fold more potent than cGAMP in inducing IFNβ secretion in human peripheral blood mononuclear cells (PBMCs)[7][8]. This substantial difference in potency underscores diABZI's efficacy as a STING agonist.

Understanding the STING Signaling Pathway

The activation of the STING pathway by either diABZI or cGAMP initiates a cascade of events culminating in the production of type I interferons and other inflammatory cytokines. This process is crucial for mounting an anti-tumor or anti-viral immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive Binds & Activates diABZI diABZI diABZI->STING_inactive Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING (active) Oligomerization STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Translocates & Binds IFN_genes Type I IFN Genes (IFN-α, IFN-β) ISRE->IFN_genes Promotes Transcription IFN_secretion IFN Secretion IFN_genes->IFN_secretion Transcription & Translation

Caption: The STING signaling pathway activated by cGAMP and diABZI.

Experimental Methodologies for Potency Assessment

The determination of EC50 values and the overall potency of STING agonists relies on robust and reproducible experimental protocols. Below are summaries of key assays used in the evaluation of diABZI and cGAMP.

Interferon-β (IFN-β) Secretion Assay (ELISA)

This assay directly measures the primary downstream effector of STING activation.

  • Cell Culture and Stimulation: Human PBMCs or other relevant immune cells are seeded in 96-well plates. The cells are then treated with a serial dilution of the STING agonist (diABZI or cGAMP) for a specified incubation period (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of secreted IFN-β in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression.

STING-Dependent Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of the activation of the IRF3 transcription factor, a key event downstream of STING.

  • Cell Line: A reporter cell line, such as HEK293T cells, is engineered to stably express human STING and a luciferase reporter gene under the control of an IRF-inducible promoter.

  • Agonist Treatment: The reporter cells are treated with varying concentrations of diABZI or cGAMP.

  • Lysis and Luminescence Measurement: Following an incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to IRF3 activity, is measured using a luminometer.

  • Data Analysis: EC50 values are determined by plotting the luminescence signal against the agonist concentration.

Western Blot for Phosphorylated STING and IRF3

This technique provides a direct visualization of the phosphorylation events that are critical for STING pathway activation.

  • Cell Treatment and Lysis: Cells are treated with the STING agonist for various time points. Subsequently, the cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STING (e.g., at Ser366) and phosphorylated IRF3, as well as antibodies for total STING and IRF3 as loading controls.

  • Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of STING pathway activation.

References

A Comparative Guide: diABZI vs. ADU-S100 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of this pathway, triggering an innate immune response that can lead to the destruction of cancer cells. This guide provides a detailed comparison of two prominent STING agonists, diABZI and ADU-S100, based on available preclinical data.

Mechanism of Action: A Shared Pathway

Both diABZI, a non-cyclic dinucleotide (non-CDN), and ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN), function by activating the STING pathway.[1][2] This activation, occurring at the endoplasmic reticulum, initiates a signaling cascade involving TANK binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][3] The phosphorylation and translocation of IRF3 to the nucleus lead to the transcription of Type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[1][3] This cytokine release stimulates dendritic cells (DCs), enhances the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment, and can induce apoptosis in cancer cells.[2][4]

dot

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus diABZI diABZI STING STING diABZI->STING Activates ADU_S100 ADU-S100 ADU_S100->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_Genes Upregulates Transcription

Caption: STING signaling pathway activated by diABZI and ADU-S100.

Preclinical Efficacy: A Head-to-Head Look

Direct comparative preclinical studies between diABZI and ADU-S100 are limited. However, data from various murine cancer models demonstrate the anti-tumor activity of both agents.

diABZI: Systemic (intravenous) administration of diABZI has shown significant anti-tumor activity in murine models.[1] It effectively restricts tumor growth in prostate and pancreatic cancer models.[5] Studies have shown that diABZI enhances the cytotoxicity of T cells towards cancer cells by activating both STING and T-cell receptor (TCR) signaling pathways.[6] This leads to increased interferon-γ expression and enhanced antigen presentation by tumor cells.[6]

ADU-S100: ADU-S100, typically administered intratumorally, has demonstrated profound tumor regression in B16 melanoma, CT26 colon, and 4T1 breast cancer models.[1] It has been shown to induce tumor-specific CD8+ T cells, leading to tumor clearance.[7] In a bilateral CT26 colorectal cancer model, unilateral intratumoral administration of ADU-S100 reduced tumor volumes in both the injected and distant tumors.[8]

Quantitative Comparison of Preclinical Data

ParameterdiABZIADU-S100
Administration Route Intravenous[1]Intratumoral[1][7]
Tumor Models Prostate (RM1), Pancreatic (KP4662)[5], Melanoma (Mel526)[3]Melanoma (B16/F10)[8], Colon (CT26)[1][8], Breast (4T1)[1][8], Glioma (GL261)[8], Esophageal Adenocarcinoma[9]
Tumor Growth Inhibition Significant tumor growth restriction.[5]Profound tumor regression; reduction in primary and secondary tumor volume.[1][8] In an esophageal adenocarcinoma model, mean tumor volume decreased by 30.1%.[4]
Immune Cell Infiltration Increases tumor-infiltrating CD4+ and CD8+ T cells.[10]Increases tumor infiltration of NK cells, CD4+ T cells, and CD8+ T cells.[8]
Cytokine Induction Increases serum IFN-β levels.[11] Induces expression of IFN-β, CXCL10, and IL6.[3]Upregulates IFN-β, TNFα, IL-6, and CCL-2.[4]
EC50 (in vitro) 0.144 ± 0.149 nM (THP1-Dual reporter cells)[12]Not explicitly stated in the provided results.

Experimental Methodologies

Tumor Models and Treatment
  • diABZI: In studies with KP4662 and RM1 tumor models, mice were injected subcutaneously with tumor cells.[5] diABZI was administered intravenously.[5] For the Mel526 model, mice were injected subcutaneously, and treatment included intravenous injection of TCR-T cells and/or intraperitoneal injection of diABZI.[3]

  • ADU-S100: For models like B16/F10, 4T1, and CT26, tumor cells were implanted subcutaneously.[8][13] ADU-S100 was administered via intratumoral injection.[8][13] In an esophageal adenocarcinoma model, ADU-S100 was delivered intratumorally via endoscopy.[9]

dot

Experimental_Workflow cluster_diABZI diABZI Protocol cluster_ADUS100 ADU-S100 Protocol diABZI_T_implant Tumor Cell Implantation (Subcutaneous) diABZI_T_growth Tumor Growth (e.g., ~60 mm³) diABZI_T_implant->diABZI_T_growth diABZI_treatment Treatment (Intravenous or Intraperitoneal) diABZI_T_growth->diABZI_treatment diABZI_analysis Tumor Volume Measurement & Immune Analysis diABZI_treatment->diABZI_analysis ADU_T_implant Tumor Cell Implantation (Subcutaneous) ADU_T_growth Tumor Growth ADU_T_implant->ADU_T_growth ADU_treatment Treatment (Intratumoral) ADU_T_growth->ADU_treatment ADU_analysis Tumor Volume Measurement & Immune Analysis ADU_treatment->ADU_analysis

Caption: Generalized preclinical experimental workflow.

Immune Response Analysis
  • Flow Cytometry: Used to analyze immune cell populations (CD4+ T cells, CD8+ T cells, NK cells) within tumors and spleens.[12][14]

  • ELISA: To quantify cytokine levels (e.g., IFN-β) in serum or tumor lysates.[11][12]

  • RT-qPCR: To measure the gene expression of cytokines and chemokines.[3]

  • Immunohistochemistry/Immunofluorescence: To visualize immune cell infiltration and protein expression in tumor tissues.

  • 18F-FDG PET: To visualize systemic STING agonist-induced lymphocyte activation.[10]

Summary and Future Directions

Both diABZI and ADU-S100 are potent STING agonists with significant anti-tumor effects in preclinical cancer models. A key difference lies in their administration routes, with diABZI showing efficacy with systemic delivery, a potential advantage for treating metastatic disease.[1] ADU-S100 has been extensively studied with intratumoral administration, which may be suitable for accessible tumors and could minimize systemic toxicities.[1][7]

The choice between these agents in a research or clinical setting would depend on the specific cancer type, tumor accessibility, and desired systemic versus local immune activation. Further head-to-head comparative studies are needed to fully elucidate the relative potency and therapeutic index of these two promising STING agonists. The development of next-generation STING agonists and novel delivery systems continues to be an active area of research.[1]

References

Validating STING-Dependent Effects of diABZI Using Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic STING (Stimulator of Interferon Genes) agonist diABZI with other alternatives, focusing on the validation of its STING-dependent effects using knockout cell lines. The experimental data and detailed protocols furnished herein offer a robust framework for researchers aiming to investigate STING pathway activation.

Unveiling the Potency and Specificity of diABZI

diABZI has emerged as a potent, non-nucleotide agonist of the STING pathway, demonstrating significant therapeutic potential in preclinical models of cancer and infectious diseases.[1] A key aspect of its preclinical validation lies in unequivocally demonstrating that its biological effects are mediated directly through STING. The use of STING knockout (KO) cells is the gold standard for this purpose.

Comparative Efficacy of STING Agonists

diABZI distinguishes itself from other STING agonists, including the natural ligand 2'3'-cGAMP and other synthetic compounds, through its high potency and favorable pharmacokinetic properties.[1][2] The following table summarizes the comparative potency of diABZI and other STING agonists in inducing a type I interferon response, a hallmark of STING activation.

STING AgonistCell TypeAssayEC50Reference
diABZI Human PBMCsIFNβ Secretion130 nM[2]
diABZI Mouse CellsIFNβ Secretion186 nM[3]
2'3'-cGAMP Human PBMCsIFNβ Secretion>50 µM (approx. 400-fold less potent than diABZI)[2]
MSA-2 HEK293T-hSTINGLuciferase ReporterWT: 8.3 µM, HAQ: 24 µM[2]
Validation of STING Dependency with Knockout Cells

Experimental evidence from studies utilizing STING knockout cells confirms that the immunostimulatory effects of diABZI are contingent upon the presence of the STING protein. In the absence of STING, the downstream signaling events and biological outcomes triggered by diABZI are abrogated.

Experimental ReadoutWild-Type (WT) CellsSTING Knockout (KO) CellsReference
IFNβ Production Robust inductionNo induction[2]
Phosphorylation of TBK1 and IRF3 Increased phosphorylationNo increase in phosphorylation[4]
Pro-inflammatory Cytokine Secretion (e.g., IL-6, TNF) Significant increaseNo significant increase[5]
Antitumor Activity Significant tumor growth inhibitionNo antitumor effect[3]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of diABZI's STING-dependent effects. Below are protocols for essential assays.

Immunoblotting for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3, key markers of pathway activation.

Materials:

  • Wild-type and STING knockout cells

  • diABZI

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (from Cell Signaling Technology, unless specified):

    • Phospho-STING (Ser366)

    • STING

    • Phospho-TBK1/NAK (Ser172)

    • TBK1/NAK

    • Phospho-IRF3 (Ser396)

    • IRF3

    • β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate wild-type and STING KO cells and allow them to adhere overnight. Treat cells with the desired concentration of diABZI (e.g., 1 µM) for various time points (e.g., 0, 1, 3, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer (100 µl per well of a 6-well plate). Scrape cells and transfer the lysate to a microcentrifuge tube.[6]

  • Sonication and Denaturation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (typically 1:1000 dilution for Cell Signaling Technology antibodies) overnight at 4°C with gentle agitation.[7]

  • Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with HRP-conjugated secondary antibody (1:2000 dilution) in blocking buffer for 1 hour at room temperature.[7]

  • Detection: Wash the membrane three times for 5 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

Quantification of IFN-β Secretion by ELISA

This protocol describes the measurement of secreted IFN-β in the cell culture supernatant.

Materials:

  • Wild-type and STING knockout cells

  • diABZI

  • Human or Mouse IFN-β ELISA Kit (e.g., from Elabscience, PBL Assay Science, or Thermo Fisher Scientific)

  • Cell culture supernatant

  • Microplate reader

Procedure (based on a typical commercial ELISA kit):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[8][9][10]

  • Coating (if applicable): If the plate is not pre-coated, coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add 100 µL of standards and cell culture supernatants (collected from diABZI-treated wild-type and STING KO cells) to the appropriate wells. Incubate for 90 minutes at 37°C.[8]

  • Detection Antibody Incubation: Wash the wells three times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[8]

  • Enzyme Conjugate Incubation: Wash the wells three times. Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 30 minutes at 37°C.[8]

  • Substrate Development: Wash the wells five times. Add 90 µL of TMB substrate solution to each well and incubate for 15 minutes at 37°C in the dark.[8]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[8]

  • Absorbance Reading: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic effects of diABZI.

Materials:

  • Wild-type and STING knockout cells

  • diABZI

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed wild-type and STING KO cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11][12]

  • Compound Treatment: The following day, treat the cells with a serial dilution of diABZI. Include vehicle-treated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[12] Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[11]

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizing STING Signaling and Experimental Design

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus diABZI diABZI STING_inactive STING (inactive) on ER diABZI->STING_inactive binds STING_active STING (active) STING_inactive->STING_active conformational change & dimerization TBK1 TBK1 STING_active->TBK1 NFkB NF-κB STING_active->NFkB activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes translocates & activates transcription

Caption: STING signaling pathway activated by diABZI.

Experimental_Workflow cluster_assays Downstream Assays start Start cells Culture Wild-Type (WT) and STING Knockout (KO) Cells start->cells treat Treat with diABZI (or other STING agonists) cells->treat collect Collect Supernatant and Cell Lysates treat->collect viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability elisa IFN-β ELISA collect->elisa western Immunoblotting (p-STING, p-TBK1, p-IRF3) collect->western compare Compare Results between WT and STING KO Cells elisa->compare western->compare viability->compare conclusion Conclusion: STING-dependent effect validated compare->conclusion

Caption: Workflow for validating STING dependency.

On_Off_Target_Effects cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects diABZI diABZI sting_activation STING Activation diABZI->sting_activation binds kinase_inhibition High Selectivity: No significant inhibition of >350 kinases at 1µM diABZI->kinase_inhibition toxicity Potential for Cytokine Release Syndrome at high doses diABZI->toxicity tcell_apoptosis T-cell apoptosis at high concentrations diABZI->tcell_apoptosis ifn_production Type I IFN Production sting_activation->ifn_production immune_activation Immune Cell Activation ifn_production->immune_activation antitumor_activity Antitumor Activity immune_activation->antitumor_activity

Caption: On-target vs. potential off-target effects.

Concluding Remarks

References

Illuminating STING Pathway Activation: A Guide to Confirming IRF3 Phosphorylation After diABZI Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of diABZI, a potent STING (Stimulator of Interferon Genes) agonist, confirming the phosphorylation of Interferon Regulatory Factor 3 (IRF3) is a critical step in elucidating the compound's mechanism of action. This guide provides a comparative overview of key assays, complete with experimental protocols and data presentation, to reliably detect and quantify IRF3 phosphorylation, a hallmark of STING pathway activation.

The activation of the STING signaling pathway by diABZI triggers a cascade of downstream events, culminating in the production of type I interferons and other inflammatory cytokines. A pivotal event in this cascade is the phosphorylation of the transcription factor IRF3 by TANK-binding kinase 1 (TBK1).[1][2][3][4][5] This phosphorylation event is essential for IRF3's dimerization, nuclear translocation, and subsequent induction of target gene expression.[2][6][7] Therefore, assays that confirm IRF3 phosphorylation serve as a robust indicator of diABZI's engagement with and activation of the STING pathway.

Comparative Analysis of Key Assays

Several well-established molecular biology techniques can be employed to assess IRF3 phosphorylation. The choice of assay often depends on the specific research question, available equipment, and desired throughput. Below is a comparison of the most common methods.

AssayPrincipleAdvantagesDisadvantages
Western Blot Separation of proteins by size via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies.Provides information on protein size and relative abundance. Can detect specific phosphorylated forms of IRF3 using phospho-specific antibodies.Semi-quantitative. Can be time-consuming and requires optimization.
Immunofluorescence Microscopy Visualization of IRF3 localization within the cell using fluorescently labeled antibodies.Provides spatial information, allowing for the visualization of IRF3 nuclear translocation upon activation. Can be used for single-cell analysis.Primarily qualitative, though quantification of nuclear vs. cytoplasmic fluorescence is possible.
ELISA (Enzyme-Linked Immunosorbent Assay) Capture of total or phosphorylated IRF3 in a microplate well followed by detection with an enzyme-linked antibody.High-throughput and quantitative. Commercially available kits are available.May not provide information on protein size or localization. Can be susceptible to antibody cross-reactivity.
Flow Cytometry Staining of intracellular IRF3 with fluorescently labeled antibodies and analysis of individual cells as they pass through a laser beam.High-throughput, quantitative, and allows for multi-parameter analysis of single cells.Requires specialized equipment and expertise. Indirectly measures phosphorylation through conformational changes or phospho-specific antibodies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the most frequently used assays to confirm IRF3 phosphorylation after diABZI treatment.

Western Blot for Phosphorylated IRF3 (p-IRF3)

This protocol is a standard method to detect the phosphorylated form of IRF3 in cell lysates.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of diABZI or a vehicle control (e.g., DMSO) for the specified time (e.g., 2-6 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total IRF3 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for IRF3 Nuclear Translocation

This method allows for the visualization of IRF3 moving from the cytoplasm to the nucleus upon activation.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat cells with diABZI or a vehicle control as described for the Western blot.[1]

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against total IRF3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and visualize them using a fluorescence or confocal microscope.

Visualizing the Pathway and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

STING_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus diABZI diABZI STING STING diABZI->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3_cyto IRF3 TBK1->IRF3_cyto phosphorylates pIRF3_cyto p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3_cyto->pIRF3_dimer dimerizes & translocates Genes Type I IFN Genes pIRF3_dimer->Genes induces transcription

Figure 1: STING signaling pathway activation by diABZI leading to IRF3 phosphorylation.

Western_Blot_Workflow start Cell Treatment (diABZI) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-IRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Figure 2: Experimental workflow for Western blot analysis of IRF3 phosphorylation.

By employing these assays and following the detailed protocols, researchers can confidently and accurately confirm the phosphorylation of IRF3, a key downstream event in the diABZI-mediated activation of the STING pathway. This confirmation is essential for advancing our understanding of STING agonists and their therapeutic potential.

References

diABZI's unique open conformation STING binding vs CDN agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the binding mechanisms of the non-nucleotide agonist diABZI and endogenous cyclic dinucleotide (CDN) agonists to the Stimulator of Interferon Genes (STING) protein reveals fundamental differences in the induced conformational state of STING, which has significant implications for agonist design and therapeutic development.

STING Binding and Conformation: A Tale of Two Agonists

The activation of STING is a critical step in the innate immune response to cytosolic DNA. This process is initiated by the binding of agonists to the ligand-binding domain (LBD) of the STING dimer. However, the structural consequences of this binding event differ dramatically between the endogenous CDN, 2',3'-cGAMP, and the synthetic small molecule, diABZI.

Canonical CDN Agonists: The "Closed" Conformation

Endogenous agonists, such as 2',3'-cGAMP, produced by cGAS upon detection of cytosolic DNA, bind to a pocket at the interface of the STING dimer. This binding event induces a significant conformational change in STING. Structural studies have demonstrated that this change involves the closing of a "lid" region over the binding pocket, effectively encapsulating the CDN agonist.[1] This "closed" conformation is considered a prerequisite for the subsequent downstream signaling events, including STING's translocation and the recruitment of TBK1.[2]

diABZI: A Unique "Open" Conformation

In contrast, the synthetic, non-nucleotide agonist diABZI activates STING without inducing the lid closure.[3] X-ray crystallography has revealed that when diABZI binds to the STING dimer, the LBD remains in an "open" conformation, similar to its apo state.[2][4] This is a unique characteristic among potent STING agonists. The ability of diABZI to potently activate STING while bypassing the canonical closed conformation suggests an alternative activation mechanism.[3] This open conformation has a significant practical advantage: the 7-position of the benzimidazole (B57391) component of diABZI remains exposed, providing a site for chemical modification or conjugation to other molecules without disrupting STING binding.[4][5]

G cluster_0 CDN (e.g., 2',3'-cGAMP) Binding cluster_1 diABZI Binding STING_apo_cdn STING Dimer (Apo) STING_closed STING Dimer ('Closed' Conformation) STING_apo_cdn->STING_closed Binding CDN 2',3'-cGAMP CDN->STING_closed STING_apo_diabzi STING Dimer (Apo) STING_open STING Dimer ('Open' Conformation) STING_apo_diabzi->STING_open Binding diABZI diABZI diABZI->STING_open

Fig. 1: STING conformational changes upon agonist binding.

Quantitative Comparison of Agonist Performance

The differences in binding mode are reflected in the quantitative measures of binding affinity and cellular potency. diABZI exhibits significantly higher potency and improved pharmacokinetic properties compared to the natural ligand 2',3'-cGAMP.

ParameterdiABZI2',3'-cGAMP (Endogenous CDN)Reference
Binding Conformation OpenClosed[3][1][4]
Binding Affinity (Kd) ~0.05 nM (for R232 variant)3 - 9.23 nM[6][7]
Cellular Potency (EC50) ~0.144 nM (THP1-Dual cells)>1 µM (for bacterial CDNs)[5][8]
In Vivo Half-life ~1.4 hoursA few minutes[5]
Bioavailability Systemically activePoor cell permeability[3][9]

The STING Signaling Pathway

Despite the differences in their initial binding-induced conformational changes, both diABZI and CDN agonists converge on the same downstream signaling pathway. Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[2][12] STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[10][11]

G Agonist STING Agonist (diABZI or CDN) STING STING (on ER) Agonist->STING Binds & Activates Translocation Translocation (ER to Golgi) STING->Translocation TBK1 TBK1 Recruitment & Activation Translocation->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer NFkB_nuc NF-κB Nuclear Translocation NFkB->NFkB_nuc Nucleus Nucleus IRF3_dimer->Nucleus NFkB_nuc->Nucleus Gene_expression Type I IFN & Cytokine Gene Transcription Nucleus->Gene_expression

Fig. 2: The canonical STING signaling pathway.

Experimental Protocols

The characterization of STING agonists relies on a suite of biophysical and cell-based assays.

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of the STING protein in complex with its ligand, revealing the open or closed binding conformations.

  • Protocol:

    • Crystallization: Purified STING protein (typically the cytosolic domain) is mixed with the ligand (diABZI or CDN) and subjected to crystallization screening under various buffer conditions. The goal is to obtain well-ordered, single crystals of sufficient size (>0.1 mm).[13][14]

    • Data Collection: The crystal is mounted on a goniometer, cooled to cryogenic temperatures (e.g., in liquid nitrogen) to prevent radiation damage, and placed in a high-intensity X-ray beam.[15] As the crystal is rotated, a detector records the diffraction pattern of the X-rays.[14][16]

    • Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed. The "phase problem" is solved using methods like molecular replacement if a similar structure is known.[15] This allows for the calculation of an electron density map, into which an atomic model of the protein-ligand complex is built and refined.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics (association and dissociation rates) and affinity (Kd) of the interaction between a ligand and a protein.[18]

  • Protocol:

    • Immobilization: One binding partner, typically the purified STING protein, is immobilized onto the surface of a sensor chip.[18][19]

    • Interaction Analysis: A solution containing the other binding partner (the analyte, e.g., diABZI or cGAMP) is flowed over the chip surface. Binding causes a change in the refractive index at the surface, which is detected as a response.[19] A reference channel is used to subtract bulk refractive index changes.[19]

    • Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[20]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages with its target protein within a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than an unbound protein.[21]

  • Protocol:

    • Treatment: Intact cells are treated with the compound of interest (e.g., diABZI).

    • Heating: The cell suspension is heated to a range of temperatures, causing proteins to denature and aggregate.[21]

    • Lysis and Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • Detection: The amount of soluble STING protein remaining at each temperature is quantified, typically by Western blotting.[21][22] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

THP-1 Dual™ Reporter Assay

This cell-based assay quantifies the functional outcome of STING activation by measuring the induction of downstream signaling pathways. THP-1 Dual™ cells are a human monocytic cell line engineered with reporter genes for both the IRF and NF-κB pathways.

  • Protocol:

    • Cell Seeding: THP-1 Dual™ cells are seeded into a 96-well plate.[24]

    • Stimulation: Cells are treated with serial dilutions of the STING agonist (diABZI or cGAMP) and incubated for a set period (e.g., 24 hours).[24]

    • Reporter Detection: The activity of the secreted luciferase reporters (driven by IRF- and NF-κB-inducible promoters) is measured in the cell supernatant using a luminometer.

    • Data Analysis: The dose-response data is used to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

References

diABZI vs. Other STING Agonists: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are a class of drugs that can turn "cold" tumors into "hot" tumors by inducing the production of type I interferons and other pro-inflammatory cytokines, thereby enhancing anti-tumor immune responses. Among the various STING agonists developed, diABZI, a non-cyclic dinucleotide (non-CDN) small molecule, has shown significant potency. This guide provides an objective comparative analysis of diABZI's in vivo performance against other STING agonists, supported by experimental data and detailed methodologies.

Comparative Performance of STING Agonists

The in vivo efficacy of STING agonists is determined by several factors, including their binding affinity to the STING protein, their ability to induce Type I interferon (IFN-β) production, and their subsequent anti-tumor activity. The following table summarizes the key performance parameters of diABZI in comparison to other well-characterized STING agonists like the endogenous ligand 2'3'-cGAMP and the synthetic cyclic dinucleotide (CDN) ADU-S100 (MIW815).

ParameterdiABZI (non-CDN)2'3'-cGAMP (endogenous CDN)ADU-S100 (synthetic CDN)MSA-2 (non-CDN)
Binding Affinity (to STING) HighModerateHighHigh
IFN-β Induction HighModerateHighHigh
In Vivo Anti-Tumor Efficacy HighModerateModerate to HighHigh
Systemic Activity YesLimitedLimitedYes
Route of Administration (Preclinical) Intravenous, Intratumoral, IntranasalIntratumoralIntratumoralIntratumoral, Systemic
Mechanism of Action Binds to a distinct site on STING, inducing an active open conformation.[1]Binds to the canonical cGAMP binding pocket, inducing a "closed" conformation.[1][2]Binds to the canonical cGAMP binding pocket.Binds to the STING ligand binding domain.

STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are crucial for activating a robust anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).[3]

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.

In Vivo Experimental Workflow for STING Agonist Comparison

A typical experimental workflow to compare the in vivo anti-tumor efficacy of different STING agonists in a syngeneic mouse model is outlined below. This model allows for the evaluation of the therapeutic potential of the agonists in the context of a competent immune system.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) start->tumor_implantation tumor_establishment Tumor Establishment (tumors reach a certain volume) tumor_implantation->tumor_establishment treatment_groups Randomization into Treatment Groups tumor_establishment->treatment_groups vehicle Vehicle Control treatment_groups->vehicle diabzi diABZI treatment_groups->diabzi agonist_x Other STING Agonist(s) treatment_groups->agonist_x treatment_administration Treatment Administration (e.g., intratumoral, intravenous) vehicle->treatment_administration diabzi->treatment_administration agonist_x->treatment_administration monitoring Tumor Growth Monitoring & Survival Analysis treatment_administration->monitoring endpoint Endpoint Analysis (e.g., tumor IHC, cytokine profiling) monitoring->endpoint

Caption: A generalized workflow for in vivo comparison of STING agonists.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for the comparative analysis of STING agonists. Below are detailed methodologies for key in vivo experiments.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

Objective: To evaluate and compare the anti-tumor efficacy of diABZI and other STING agonists in a setting with a functional immune system.

Methodology:

  • Cell Line and Animal Model:

    • Select a syngeneic tumor cell line and a corresponding mouse strain (e.g., CT26 colon carcinoma in BALB/c mice or B16 melanoma in C57BL/6 mice).

    • Culture tumor cells under standard conditions.

  • Tumor Implantation:

    • Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, diABZI, other STING agonist).

    • Administer the compounds via the desired route (e.g., intratumoral, intravenous) at specified doses and schedules. For instance, diABZI has been administered intravenously at 3 mg/kg in BALB/c mice.[4]

  • Efficacy Endpoints:

    • Primary endpoints: Tumor growth inhibition and overall survival.

    • Secondary endpoints: Analysis of the tumor microenvironment (e.g., immune cell infiltration via flow cytometry or immunohistochemistry), and systemic cytokine levels (e.g., via ELISA or multiplex bead array).

Quantification of Cytokine Production (ELISA)

Objective: To quantify the levels of specific cytokines (e.g., IFN-β, TNF-α, IL-6) in serum or tumor lysates following STING agonist treatment.

Methodology:

  • Sample Collection:

    • Collect blood via cardiac puncture or tail vein bleeding at specified time points post-treatment. Process to obtain serum.

    • Alternatively, harvest tumors, homogenize, and prepare lysates.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

IFN-β Reporter Gene Assay

Objective: To assess the ability of STING agonists to induce IFN-β promoter activity in a cellular context.

Methodology:

  • Cell Line:

    • Utilize a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[3]

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with serial dilutions of the STING agonists (diABZI and others).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.[3]

  • Luciferase Assay:

    • Collect the cell culture supernatant.

    • Add a luciferase substrate to the supernatant.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the agonist concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Conclusion

The available data strongly suggest that diABZI is a highly potent STING agonist with significant in vivo anti-tumor efficacy, often demonstrating superior or comparable activity to other classes of STING agonists.[3] Its favorable pharmacokinetic properties, allowing for systemic administration, represent a key advantage over many CDN-based agonists that are often limited to intratumoral delivery.[1][5] The choice of a STING agonist for therapeutic development will ultimately depend on a variety of factors including the specific cancer indication, the desired route of administration, and the overall safety profile. The experimental protocols provided herein offer a framework for the rigorous and standardized comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential.

References

Validating the Specificity of diABZI for the STING Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule agonists for the Stimulator of Interferon Genes (STING) pathway has opened new avenues for therapeutic intervention in oncology and infectious diseases. Among these, the non-cyclic dinucleotide (CDN) agonist diABZI has garnered significant attention for its high potency and systemic activity. A critical aspect of its preclinical validation is confirming its specificity for the STING pathway, ensuring that its biological effects are not due to off-target interactions with other innate immune signaling pathways.

This guide provides a comparative overview of experimental data and methodologies used to validate the specificity of diABZI for the STING pathway. We compare its performance with the natural STING ligand 2'3'-cGAMP and other common innate immune stimuli.

Comparative Analysis of STING Agonist Activity

To ascertain the specificity of diABZI, its activity is benchmarked against other STING agonists and agonists for different pattern recognition receptors (PRRs). The following tables summarize quantitative data from representative studies.

Table 1: Potency of STING Agonists in Human THP-1 Reporter Cells

AgonistTarget PathwayReadoutEC50 (µM)Reference
diABZI STING IRF Luciferase Activity ~0.013 - 0.13 [1][2]
2'3'-cGAMPSTINGIRF Luciferase Activity>10[1]

EC50 (Half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value denotes higher potency.

Table 2: Specificity of diABZI-Induced Cytokine Production

Cell TypeTreatmentCytokine MeasuredResultReference
Wild-Type Mouse MacrophagesdiABZI (1 µM) IFN-β, TNF-α, IL-6 Significant Induction [3]
STING-/- Mouse MacrophagesdiABZI (1 µM) IFN-β, TNF-α, IL-6 No Induction [3]
Wild-Type Mouse Macrophages2'3'-cGAMPIFN-β, TNF-α, IL-6Significant Induction[3]
Wild-Type Mouse MacrophagesPoly(I:C) (RLR agonist)IFN-βSignificant Induction
Wild-Type Mouse MacrophagesLPS (TLR4 agonist)TNF-α, IL-6Significant Induction

These data highlight that diABZI is significantly more potent than the natural ligand 2'3'-cGAMP in cell-based assays. Crucially, the biological activity of diABZI is abrogated in STING knockout (STING-/-) cells, providing strong evidence for its on-target specificity.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental logic, the following diagrams are provided.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates diABZI diABZI diABZI->STING activates pSTING p-STING STING->pSTING translocates & phosphorylates TBK1 TBK1 pSTING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Interferon Stimulated Genes (ISGs) pIRF3_dimer->ISGs activates transcription IFNb IFN-β Gene pIRF3_dimer->IFNb activates transcription

Caption: Canonical STING signaling pathway activated by diABZI.

Experimental_Workflow Experimental Workflow for Specificity Validation WT_Cells Wild-Type Cells (e.g., THP-1, BMDM) diABZI diABZI KO_Cells STING Knockout Cells WB Western Blot (p-STING, p-TBK1, p-IRF3) diABZI->WB Analyze Reporter Reporter Assay (ISG/IRF-Luciferase) diABZI->Reporter Analyze ELISA ELISA / Cytokine Array (IFN-β, TNF-α, IL-6) diABZI->ELISA Analyze cGAMP 2'3'-cGAMP (Positive Control) cGAMP->WB cGAMP->Reporter cGAMP->ELISA Neg_Controls Negative Controls (LPS, Poly(I:C), etc.) Neg_Controls->WB Neg_Controls->Reporter Neg_Controls->ELISA Vehicle Vehicle Control (e.g., DMSO) Vehicle->WB Vehicle->Reporter Vehicle->ELISA

Caption: Workflow for validating diABZI's STING specificity.

Key Experimental Protocols

Detailed below are the core methodologies employed to assess the specificity of diABZI.

ISG/IRF-Luciferase Reporter Assay

This assay provides a quantitative measure of the activation of the Interferon Regulatory Factor (IRF) transcription factors, a key downstream event in the STING pathway.

  • Cell Line: THP-1-Dual™ cells (InvivoGen), which are human monocytic cells engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are commonly used.[2] STING knockout versions of these cells serve as an essential negative control.[2][4]

  • Protocol:

    • Seed THP-1-Dual™ (wild-type and STING-KO) cells in a 96-well plate at a density of approximately 5 x 10^5 cells/well.

    • Prepare serial dilutions of diABZI, 2'3'-cGAMP, and negative control agonists (e.g., LPS for TLR4, poly(I:C) for RLRs).

    • Treat the cells with the agonists for 18-24 hours at 37°C and 5% CO2.

    • Collect the cell culture supernatant.

    • Measure luciferase activity using a luminometer and a suitable luciferase detection reagent (e.g., QUANTI-Luc™).

  • Expected Outcome: A dose-dependent increase in luciferase activity should be observed in wild-type cells treated with diABZI and 2'3'-cGAMP, but not in STING-KO cells or in cells treated with non-STING agonists.[2]

Western Blotting for STING Pathway Phosphorylation Events

This technique directly visualizes the activation of key signaling proteins in the STING cascade.

  • Cell Line: Human monocytic THP-1 cells or mouse bone marrow-derived macrophages (BMDMs) are suitable.

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Stimulate cells with diABZI (e.g., 1 µM) or other agonists for a short time course (e.g., 0, 1, 2, 4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[5][6]

  • Expected Outcome: Treatment with diABZI should lead to a time-dependent increase in the phosphorylation of STING, TBK1, and IRF3, indicative of pathway activation.

IFN-β ELISA

This assay quantifies the secretion of Interferon-beta (IFN-β), a hallmark cytokine produced upon STING activation.

  • Cell Line: Primary cells like BMDMs or peripheral blood mononuclear cells (PBMCs) are often used to assess a more physiologically relevant response.

  • Protocol:

    • Seed cells in a 24-well or 96-well plate.

    • Treat cells with diABZI and control agonists for 16-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a commercial sandwich ELISA kit according to the manufacturer's instructions.[3]

  • Expected Outcome: A significant increase in IFN-β secretion is expected in cells treated with diABZI, which should be absent in STING-deficient cells.[3]

Conclusion

The experimental evidence strongly supports that diABZI is a potent and specific agonist of the STING pathway. Its activity is consistently shown to be dependent on the presence of the STING protein, as demonstrated in knockout cell lines and mice.[3] Comparative analyses using reporter assays, western blotting, and cytokine profiling reveal that diABZI effectively activates the canonical STING signaling cascade, leading to IRF3 phosphorylation and type I interferon production, with minimal evidence of off-target activity on other major innate immune pathways. These validation studies are crucial for the continued development of diABZI and other STING agonists as promising immunotherapeutic agents.

References

A Head-to-Head Comparison: The Immunogenicity of Synthetic diABZI vs. Natural STING Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and effective cancer immunotherapies has led to a significant focus on the Stimulator of Interferon Genes (STING) pathway. Activation of STING by agonist molecules can trigger a robust anti-tumor immune response. This guide provides an objective comparison of the synthetic, non-cyclic dinucleotide STING agonist diABZI against natural ligands, primarily the cyclic dinucleotide 2'3'-cGAMP, supported by experimental data and detailed methodologies.

Executive Summary

The synthetic STING agonist diABZI demonstrates significantly higher potency and improved pharmacokinetic properties compared to the natural ligand 2'3'-cGAMP. As a small molecule, diABZI exhibits superior cell permeability and is suitable for systemic administration, a key advantage over natural cyclic dinucleotides which often require intratumoral injection.[1][2] Experimental data consistently shows that diABZI activates the STING pathway and induces downstream type I interferon and pro-inflammatory cytokine production at much lower concentrations than cGAMP.[3][4] This enhanced potency translates to robust anti-tumor efficacy in preclinical models, where systemic delivery of diABZI can lead to complete tumor regression.[4] While both agonist types trigger the same core downstream signaling cascade, diABZI's distinct binding mechanism and bioavailability present a compelling profile for clinical development.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative differences in in vitro activity and in vivo efficacy between diABZI and the natural ligand cGAMP.

Table 1: In Vitro Potency of STING Agonists

ParameterdiABZI2'3'-cGAMPReference(s)
Mechanism Class Non-Cyclic Dinucleotide (NCDN)Cyclic Dinucleotide (CDN)[1][3]
IFN-β Secretion EC₅₀ (Human PBMCs) ~130 nM>400-fold less potent than diABZI[3]
IRF Reporter EC₅₀ (THP1-Dual™ Cells) 0.144 nM (diABZI-amine)Not reported, generally µM range[1]

Table 2: In Vivo Anti-Tumor Efficacy

Animal ModelTreatment RegimenOutcomeReference(s)
CT26 Colorectal Carcinoma (Mouse) diABZI (1.5 mg/kg, intravenous)Complete tumor eradication in 8/10 mice[4]
Various Models (B16, 4T1, CT26) cGAMP analogues (intratumoral)Profound and durable tumor regression[3][5]

Signaling Pathways and Activation Mechanism

The STING protein resides on the endoplasmic reticulum. Upon activation, it translocates to the Golgi apparatus to activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, enters the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other inflammatory genes. A key distinction lies in the initial binding event. The natural ligand cGAMP binds to the STING dimer and induces a "closed" conformational change, which is essential for its activation. In contrast, the synthetic agonist diABZI is unique in its ability to activate STING while maintaining the protein in an "open" conformation.

STING_Pathway STING Signaling Pathway Activation cluster_ligands STING Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI diABZI (Synthetic NCDN) STING_Open_Active STING Dimer (ER) 'Open' Active State diABZI->STING_Open_Active Binds & Activates cGAMP 2'3'-cGAMP (Natural CDN) STING_Closed STING Dimer (ER) 'Closed' Conformation cGAMP->STING_Closed Binds & Induces Conformational Change STING_ER STING Dimer (ER) 'Open' Conformation Translocation Translocation to Golgi STING_Closed->Translocation STING_Open_Active->Translocation TBK1 TBK1 Activation Translocation->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_Dimer IRF3 Dimer IRF3->IRF3_Dimer Dimerization Transcription Gene Transcription IRF3_Dimer->Transcription Nuclear Translocation IFN Type I Interferons (IFN-β) Pro-inflammatory Cytokines (CXCL10, IL-6) Transcription->IFN

Caption: STING pathway activation by diABZI and cGAMP.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.

In Vitro STING Activation Assay (Luciferase Reporter)

This assay quantifies the activation of the IRF pathway downstream of STING.

  • Cell Line: Use a reporter cell line such as THP1-Dual™ (InvivoGen) or a HEK293T cell line stably transfected with an Interferon-Stimulated Response Element (ISRE) driving a luciferase gene.[6][7]

  • Cell Seeding: Seed cells at an appropriate density (e.g., 40,000 cells/well) in a 96-well white, clear-bottom plate and incubate overnight.[7]

  • Agonist Preparation: Prepare serial dilutions of diABZI and 2'3'-cGAMP in assay medium.

  • Treatment: Add the agonist dilutions to the cells. Note: For 2'3'-cGAMP, co-treatment with a transfection reagent (e.g., Lipofectamine) is often necessary to facilitate intracellular delivery.[6]

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and measure luminescence using a luminometer.

  • Data Analysis: Calculate EC₅₀ values by plotting the luminescence signal against the logarithm of the agonist concentration.

Cytokine Profiling by ELISA

This method measures the concentration of specific cytokines secreted by immune cells following STING activation.

  • Cell Stimulation: Culture immune cells (e.g., human PBMCs or mouse bone marrow-derived dendritic cells) and treat with various concentrations of diABZI or cGAMP for 6-24 hours.

  • Sample Collection: Collect the cell culture supernatant. For in vivo studies, collect serum or plasma from treated animals at specified time points (e.g., 3 and 24 hours post-injection).[8]

  • ELISA Procedure: Use commercially available ELISA kits for the cytokines of interest (e.g., IFN-β, CXCL10, IL-6, TNF-α). Follow the manufacturer's protocol, which generally includes:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Quantification: Determine cytokine concentrations in samples by comparing their absorbance to the standard curve.

In Vivo Murine Syngeneic Tumor Model

This experiment assesses the anti-tumor efficacy of STING agonists in an immunocompetent host.

Experimental_Workflow In Vivo Anti-Tumor Efficacy Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implant 1. Tumor Cell Implantation (e.g., CT26 cells in BALB/c mice) Tumor_Growth 2. Tumor Growth Monitoring (Wait until ~50-100 mm³) Tumor_Implant->Tumor_Growth Randomization 3. Randomize Mice (Vehicle, diABZI, cGAMP groups) Tumor_Growth->Randomization Treatment_Admin 4. Administer Treatment (e.g., diABZI IV, cGAMP IT) Randomization->Treatment_Admin Monitoring 5. Monitor Tumor Volume & Body Weight (2-3x weekly) Treatment_Admin->Monitoring Survival 6a. Survival Analysis Monitoring->Survival Immune_Analysis 6b. Immune Cell Infiltration (Flow Cytometry of Tumors) Monitoring->Immune_Analysis

Caption: Workflow for a typical in vivo anti-tumor study.
  • Animal Model: Use syngeneic mouse models, such as BALB/c mice for CT26 colon tumors or C57BL/6 mice for B16 melanoma.[9][10]

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ cells) into the flank of each mouse.

  • Monitoring and Grouping: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., Vehicle, diABZI, cGAMP).[9]

  • Drug Administration: Administer the STING agonists according to the study design. For example, diABZI may be given intravenously (IV), while cGAMP is often administered intratumorally (IT).[4][9]

  • Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition or overall survival.

  • Pharmacodynamic/Immune Analysis: At the end of the study or at intermediate time points, tumors and spleens can be harvested to analyze immune cell populations (e.g., CD8+ T cells, dendritic cells) by flow cytometry.[8]

Conclusion

The synthetic STING agonist diABZI presents a significant advancement over natural ligands like cGAMP in terms of potency, bioavailability, and ease of systemic administration. Its ability to potently activate the STING pathway at nanomolar concentrations and induce profound anti-tumor immunity in preclinical models underscores its therapeutic potential. While natural ligands are foundational to our understanding of the STING pathway and can be effective under specific delivery conditions, diABZI's favorable pharmacological profile makes it a highly promising candidate for ongoing and future clinical investigation in immuno-oncology.

References

A Head-to-Head Battle of STING Agonists: diABZI vs. c-di-AM(PS)2 (Rp,Rp)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the burgeoning field of STING agonism, the choice between novel non-cyclic dinucleotide (CDN) and traditional CDN-based activators is a critical one. This guide provides a comprehensive side-by-side comparison of two leading candidates: diABZI, a potent non-CDN agonist, and c-di-AM(PS)2 (Rp,Rp), a stabilized CDN analog with clinical relevance.

This objective comparison synthesizes available experimental data on their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and chemical properties to inform strategic decisions in preclinical and clinical development.

At a Glance: Key Differences

FeaturediABZIc-di-AM(PS)2 (Rp,Rp)
Chemical Class Non-Cyclic Dinucleotide (Amidobenzimidazole)Cyclic Dinucleotide (c-di-AMP analog)
STING Binding Induces an "open" conformation of STING[1]Presumed to induce a "closed" conformation, typical for CDNs
Administration Systemic (intravenous) efficacy demonstrated[2]Primarily intratumoral administration in clinical trials
Clinical Alias GSK3745417 (a diABZI-like molecule)[3]ADU-S100 / MIW815

Quantitative Comparison of Performance

The following tables summarize key quantitative data extracted from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

In Vitro Potency
ParameterdiABZIc-di-AM(PS)2 (Rp,Rp)
Human STING EC50 130 nM (in human PBMCs)[4][5]Potent activator of all known human STING alleles, but specific EC50 values are not consistently reported. Shows enhanced Type I IFN production over c-di-AMP in THP-1 cells.[6][7]
Mouse STING EC50 186 nM[5]Activates murine STING[8]
Binding Affinity (Kd) ~527 nM (to human recombinant STING)[3]Higher affinity for STING than c-di-AMP[8]
In Vivo Efficacy: Murine Cancer Models
Study ParameterdiABZIc-di-AM(PS)2 (Rp,Rp) / ADU-S100
Cancer Model CT-26 Colorectal CarcinomaB16 Melanoma
Dosing Regimen 1.5 mg/kg, IV, on days 1, 4, and 8[8]Dose-response studies identified an optimal antitumor dose.
Tumor Growth Inhibition Significant tumor growth inhibition[8]Higher anti-tumor control than endogenous cGAMP.[6][7]
Survival 8 out of 10 mice tumor-free at day 43[8]Improved long-term survival to 50%[6][7]
Pharmacokinetic Profile
ParameterdiABZIc-di-AM(PS)2 (Rp,Rp) / ADU-S100
Half-life (t1/2) 1.4 hours (in mice)[4]Rapid terminal plasma half-life of approximately 24 minutes in humans (intratumoral administration)[9]
Key Feature Systemic exposure achievable with IV administration[4]Rapidly absorbed from the injection site[9]

Mechanism of Action: A Tale of Two Conformations

The fundamental difference in the chemical structure of diABZI and c-di-AM(PS)2 (Rp,Rp) translates into distinct mechanisms of STING activation.

diABZI , a dimeric amidobenzimidazole, is a non-nucleotide small molecule that takes advantage of the symmetrical nature of the STING dimer.[1] Structural studies have revealed that diABZI binds to the STING ligand-binding pocket, inducing an "open" conformation of the STING protein.[1] This is in contrast to the "closed" conformation typically induced by CDN ligands.[1]

c-di-AM(PS)2 (Rp,Rp) , on the other hand, is a cyclic dinucleotide, specifically a bisphosphorothioate analog of c-di-AMP.[8] The phosphorothioate (B77711) modifications protect the molecule from degradation by phosphodiesterases, thereby enhancing its stability.[8] As a CDN, it is presumed to activate STING by inducing a conformational change to the "closed" state, which is a prerequisite for the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

STING_Activation_Pathways cluster_diABZI diABZI Pathway cluster_c_di_AMPS2 c-di-AM(PS)2 (Rp,Rp) Pathway diABZI diABZI (Non-CDN) STING_open STING (Open Conformation) diABZI->STING_open Binds to TBK1 TBK1 Activation STING_open->TBK1 c_di_AMPS2 c-di-AM(PS)2 (Rp,Rp) (CDN) STING_closed STING (Closed Conformation) c_di_AMPS2->STING_closed Binds to STING_closed->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB Cytokines Type I IFN & Pro-inflammatory Cytokine Production IRF3->Cytokines NFkB->Cytokines

Figure 1. Simplified signaling pathways for diABZI and c-di-AM(PS)2 (Rp,Rp).

Experimental Protocols

In Vitro STING Activation Assay (Reporter Cell Line)

This protocol describes a general method for assessing the in vitro potency of STING agonists using a reporter cell line, such as THP1-Dual™ cells, which express an IRF-inducible luciferase.

  • Cell Culture: Culture THP1-Dual™ cells according to the supplier's recommendations.

  • Seeding: Seed the cells in a 96-well plate at a density of approximately 100,000 cells per well.

  • Compound Preparation: Prepare a serial dilution of diABZI and c-di-AM(PS)2 (Rp,Rp) in the appropriate vehicle (e.g., DMSO, then diluted in culture medium).

  • Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 24 hours).

  • Luciferase Assay: Following incubation, measure the luciferase activity using a suitable luciferase assay system and a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

experimental_workflow start Start cell_culture Culture THP1-Dual™ Reporter Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Serial Dilutions of STING Agonists seeding->compound_prep treatment Treat Cells with Agonists compound_prep->treatment incubation Incubate for 24h treatment->incubation luciferase_assay Measure Luciferase Activity incubation->luciferase_assay data_analysis Calculate EC50 Values luciferase_assay->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro STING activation assay.
In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of STING agonists in a syngeneic mouse model.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT-26 or B16) into the flank of immunocompetent mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., ~100 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer diABZI (e.g., intravenously) or c-di-AM(PS)2 (Rp,Rp) (e.g., intratumorally) according to the specified dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Survival Monitoring: Monitor the survival of the mice over the course of the study.

  • Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups to assess efficacy.

Concluding Remarks

Both diABZI and c-di-AM(PS)2 (Rp,Rp) are potent STING agonists with demonstrated anti-tumor activity. The choice between them may depend on the specific therapeutic application and desired pharmacological properties.

diABZI represents a promising new class of non-CDN STING agonists with the potential for systemic administration, which could broaden its therapeutic window to include metastatic diseases. Its unique "open" conformation binding mode may also have different downstream signaling implications that warrant further investigation.

c-di-AM(PS)2 (Rp,Rp) , with its well-characterized CDN structure and clinical validation as ADU-S100, offers a more established platform. Its enhanced stability and ability to activate all human STING alleles are significant advantages. However, its clinical development has primarily focused on intratumoral delivery, which may limit its application in non-localized cancers.

Further head-to-head preclinical studies under identical experimental conditions are needed for a more definitive comparison. The ongoing clinical trials for both classes of STING agonists will ultimately provide a clearer picture of their therapeutic potential in oncology and beyond.

References

Safety Operating Guide

Safe Disposal of diABZI STING agonist-1 trihydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures for the safe handling and disposal of diABZI STING agonist-1 trihydrochloride, a potent activator of the Stimulator of Interferon Genes (STING) pathway. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Contradictory information exists regarding the hazard classification of this compound. While one supplier classifies the substance as not hazardous under the Globally Harmonized System (GHS), another identifies it as an oral acute toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A)[1]. Given this discrepancy, it is imperative to handle the compound with caution, assuming the more stringent hazard classification.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against eye irritation from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To avoid inhalation of the compound.

Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations. Disposal methods may vary depending on the quantity of the waste and the specific regulations in your jurisdiction.

For Small Quantities (Research Scale):

One supplier suggests that smaller quantities can be disposed of with household waste[1]. However, this should be interpreted with extreme caution and verified against your institution's and local's waste disposal policies. It is generally advisable to treat all chemical waste as hazardous unless explicitly stated otherwise by your safety officer.

For Spills and Contaminated Materials:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If a significant amount is spilled, evacuate the immediate area.

  • Absorb Spills: For liquid spills, use an inert, absorbent material such as diatomite or universal binders to contain the spill.

  • Collect Waste: Carefully sweep up solid material or collect the absorbent material containing the liquid. Place all contaminated materials, including used PPE, into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate Surfaces: Wipe down the affected area and any contaminated equipment with alcohol, followed by a thorough wash with soap and water.

For Bulk Quantities:

Disposal of larger quantities of this compound or its solutions must be conducted as hazardous waste.

  • Containerize: Place the waste in a properly labeled, sealed, and non-reactive container.

  • Labeling: The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols.

  • Storage: Store the waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials such as strong acids, bases, and oxidizing agents[1].

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) to ensure proper handling and disposal.

Environmental Precautions:

This compound is noted as being slightly hazardous for water[1]. Therefore, it is crucial to prevent the compound from entering drains, sewers, or waterways.

STING Signaling Pathway Activation by diABZI

diABZI acts as a potent agonist of the STING pathway, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This activation is central to its therapeutic potential in oncology and infectious diseases.

STING_Pathway Simplified STING Signaling Pathway Activation by diABZI diABZI diABZI STING agonist-1 STING STING (on ER membrane) diABZI->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 (dimerizes and translocates to nucleus) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces transcription of

Caption: Simplified diagram of the STING signaling pathway initiated by the agonist diABZI.

This procedural guide is intended to provide essential safety and disposal information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before handling any chemical.

References

Personal protective equipment for handling diABZI STING agonist-1 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for diABZI STING Agonist-1 Trihydrochloride

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent small molecule agonist. Based on available Safety Data Sheets (SDS), it is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1].

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1].

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1].

While some suppliers may not classify the substance under the Globally Harmonized System (GHS), it is prudent to treat it as hazardous until more information is available[2][3]. Therefore, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust be worn with side-shields. A face shield is also recommended when handling larger quantities of the powder or solutions.
Hand Protection Protective GlovesChemically resistant, impermeable gloves (e.g., nitrile) are required. Check for compatibility and breakthrough times.
Body Protection Laboratory CoatA standard lab coat should be worn.
Impervious ClothingFor larger scale operations or when there is a risk of significant splashing, impervious clothing should be used.
Respiratory Protection Suitable RespiratorA respirator may be necessary when handling the powder outside of a certified chemical fume hood or ventilated enclosure to avoid inhalation of dust particles.

This data is synthesized from multiple Safety Data Sheets[1][4].

Operational Plans for Safe Handling

Safe handling practices are critical to minimize exposure risk. The procedures differ slightly for the powdered form versus when it is in solution.

Handling as a Solid (Powder)

The primary risk associated with the solid form is the inhalation of airborne particles and contamination of surfaces.

Experimental Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in a Fume Hood gather_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_materials Assemble All Necessary Equipment (Spatulas, Weigh Paper, Vials) gather_ppe->gather_materials weigh_powder Weigh Powder in a Ventilated Balance Enclosure or Fume Hood gather_materials->weigh_powder dissolve Prepare Stock Solution (e.g., in DMSO) weigh_powder->dissolve decontaminate Decontaminate Surfaces and Equipment with Alcohol dissolve->decontaminate dispose_solid Dispose of Contaminated Solid Waste in a Labeled Hazardous Waste Container decontaminate->dispose_solid dispose_ppe Remove and Dispose of PPE as Hazardous Waste dispose_solid->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Safe handling workflow for powdered diABZI.

Procedural Steps:

  • Preparation : Always handle the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust[1][4]. Before starting, ensure all necessary equipment, including spatulas, weigh paper, and vials, are clean and readily accessible.

  • Weighing : Use a dedicated set of tools for handling the compound. When weighing, do so carefully to avoid creating dust.

  • Solution Preparation : If preparing a stock solution, add the solvent to the vial containing the pre-weighed powder. This compound is soluble in DMSO at approximately 50 mg/mL[3][5].

Handling in Solution

Once in solution, the primary risks are skin contact and splashes.

Procedural Steps:

  • Personal Protective Equipment : Continue to wear all recommended PPE, including gloves and safety goggles.

  • Manipulation : All manipulations, such as dilutions and aliquoting, should be performed in a chemical fume hood.

  • Spills : In the event of a spill, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite)[1]. Decontaminate the affected surfaces by scrubbing with alcohol[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Compound Dispose of in a clearly labeled hazardous chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.
Solutions Collect all solutions containing the compound in a designated, sealed hazardous waste container. The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards.
Contaminated Labware Disposable items (e.g., pipette tips, gloves, weigh paper) that have come into contact with the compound must be placed in a designated hazardous waste container[1].
Empty Containers Empty containers should be managed as hazardous waste unless thoroughly decontaminated.

General Disposal Guidelines:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and pickup procedures.

  • Never dispose of this compound down the drain[1].

  • Maintain an accurate log of all waste generated.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。